3-Ethyl-2,2,3-trimethylheptane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62199-04-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3-ethyl-2,2,3-trimethylheptane |
InChI |
InChI=1S/C12H26/c1-7-9-10-12(6,8-2)11(3,4)5/h7-10H2,1-6H3 |
InChI Key |
CVXGCQXACVZXQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2,2,3-trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of the branched alkane, 3-Ethyl-2,2,3-trimethylheptane. Due to the limited availability of experimental data for this specific isomer, this guide combines computed data, information on structurally similar compounds, and established principles of alkane chemistry. Detailed experimental protocols for the determination of key chemical properties and for spectroscopic analysis are also provided to facilitate further research and characterization.
Core Chemical Properties
This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2] As a highly branched alkane, its physical properties are influenced by its compact structure, which affects intermolecular van der Waals forces.
Quantitative Data Summary
The following tables summarize the available computed and estimated physical and chemical properties for this compound. For comparative purposes, experimental data for the linear isomer, n-dodecane, and a structurally similar branched isomer are also included.
Table 1: Physical and Chemical Properties
| Property | This compound (Predicted/Computed) | n-Dodecane (Experimental) | 2,2,4,6,6-Pentamethylheptane (Isomer, Experimental) |
| Molecular Formula | C12H26[1][2] | C12H26[3][4] | C12H26[5] |
| Molecular Weight | 170.33 g/mol [1][2] | 170.33 g/mol [3][4] | 170.34 g/mol [5] |
| Boiling Point | ~200 °C (estimated for 2,2,3-trimethyl-3-ethylheptane)[6] | 215-217 °C[7] | 170-195 °C[5] |
| Melting Point | -50.8 °C (estimated for 2,2,3-trimethyl-3-ethylheptane)[6] | -9.6 °C[7] | -60.0 °C[5] |
| Density | 0.7860 g/mL (for 2,2,3-trimethyl-3-ethylheptane)[6] | 0.75 g/mL at 25 °C[7] | 0.7510 g/mL[5] |
| Solubility in Water | Insoluble (predicted based on alkane properties)[8][9][10][11][12] | Insoluble[12] | Not miscible[5] |
| Refractive Index | 1.4381 (for 2,2,3-trimethyl-3-ethylheptane)[6] | 1.421[3] | 1.4190 to 1.4230[5] |
| Flash Point | No data available | 44 °C[5] | No data available |
Table 2: Spectroscopic Data Predictions
| Spectroscopic Data | Predicted Information for this compound |
| ¹H NMR | Chemical shifts are expected in the typical alkane region (approx. 0.8-1.5 ppm). The spectrum will show complex splitting patterns due to the numerous non-equivalent protons. |
| ¹³C NMR | Multiple distinct signals are expected, corresponding to the different carbon environments within the molecule. The chemical shifts will be in the characteristic upfield region for alkanes. |
| Mass Spectrometry (EI) | The molecular ion peak (m/z = 170) may be of low abundance or absent. Fragmentation will be favored at the branching points, leading to the formation of stable tertiary carbocations.[13][14][15] |
| Infrared (IR) Spectroscopy | The spectrum will be characterized by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region and C-H bending vibrations around 1375 cm⁻¹ and 1460 cm⁻¹. |
Relationship Between Structure and Properties
The molecular structure of this compound, with its significant branching, dictates its physical properties. The following diagram illustrates these relationships.
Caption: Relationship between molecular structure and physical properties.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key chemical properties and for the spectroscopic analysis of this compound.
Determination of Boiling Point (Micro Method)
This method is suitable for small quantities of a liquid sample.
Procedure:
-
Place approximately 5 mL of the liquid into a small test tube.
-
Seal one end of a capillary tube and place it, open-end down, into the liquid.
-
Securely attach the test tube to a thermometer.
-
Immerse this assembly in a suitable heating bath (e.g., an oil bath for temperatures above 100°C).
-
Heat the bath gradually. A stream of bubbles will emerge from the capillary tube as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the bath to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube. Record this temperature.
Determination of Density
The density of a liquid can be determined by measuring its mass and volume.
Procedure:
-
Accurately weigh a clean, dry volumetric flask of a known volume (e.g., 10 mL).
-
Carefully fill the volumetric flask with the liquid up to the calibration mark.
-
Weigh the filled volumetric flask.
-
The mass of the liquid is the difference between the mass of the filled flask and the empty flask.
-
Calculate the density by dividing the mass of the liquid by its volume.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile organic compounds.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation of components is achieved based on their boiling points and interactions with the stationary phase of the column. A suitable temperature program for the GC oven should be used to ensure good separation.
-
Detection (MS): As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact). The resulting ions are then separated based on their mass-to-charge ratio, generating a mass spectrum for each component.
-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify the compound by comparison with spectral libraries and known standards. For branched alkanes, expect to see prominent peaks corresponding to the formation of stable carbocations at the branching points.[13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules.
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample (typically 5-20 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. This involves shimming the magnetic field to ensure homogeneity and setting appropriate acquisition parameters (e.g., pulse sequence, acquisition time, relaxation delay).
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
Spectral Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to determine the structure of the molecule. For a complex molecule like this compound, 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) may be necessary for unambiguous assignment of all proton and carbon signals.
General Experimental Workflow
The following diagram outlines a general workflow for the characterization of a novel or uncharacterized alkane such as this compound.
Caption: General experimental workflow for alkane characterization.
References
- 1. heptane, 3-ethyl-2,2,3-trimethyl- [webbook.nist.gov]
- 2. This compound | C12H26 | CID 20588996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dodecane - Wikipedia [en.wikipedia.org]
- 4. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dodecane, mixture of isomers | Fisher Scientific [fishersci.ca]
- 6. 2,2,3-trimethyl-3-ethylheptane CAS#: [m.chemicalbook.com]
- 7. Dodecane CAS#: 112-40-3 [m.chemicalbook.com]
- 8. Alkane - Wikipedia [en.wikipedia.org]
- 9. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 10. fvs.com.py [fvs.com.py]
- 11. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 182.160.97.198:8080 [182.160.97.198:8080]
- 15. pharmacy180.com [pharmacy180.com]
An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,2,3-trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,2,3-trimethylheptane is a highly branched aliphatic hydrocarbon with the molecular formula C12H26.[1] As a member of the alkane family, it is a saturated hydrocarbon, meaning it contains only single bonds between carbon atoms. Its intricate structure, featuring a heptane (B126788) backbone with ethyl and trimethyl substituents, gives rise to specific physical properties that are of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the known physical properties of this compound, details generalized experimental protocols for their determination, and illustrates the relationship between its structure and properties.
Core Physical Properties
The physical characteristics of this compound are dictated by its molecular structure. The presence of extensive branching influences its intermolecular forces, leading to properties that differ from its straight-chain isomer, dodecane.
Data Presentation
A summary of the key physical and chemical identifiers for this compound is provided in the table below. It is important to note that some of the physical property data are based on estimations and may vary depending on the experimental conditions.
| Property | Value | Source |
| Molecular Formula | C12H26 | [1] |
| Molecular Weight | 170.33 g/mol | [1] |
| CAS Number | 62199-04-6 | [1] |
| IUPAC Name | This compound | [1] |
| Melting Point | -50.8 °C (estimate) | |
| Boiling Point | 200 °C | |
| Density | 0.7860 g/cm³ | |
| Refractive Index | 1.4381 | |
| XLogP3 | 5.8 | [1] |
Experimental Protocols
Determination of Melting Point
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of the solid sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a melting point apparatus.[3]
-
Heating: The sample is heated gradually, and the temperature is monitored. The heating rate should be slow, approximately 1-2 °C per minute, as the melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[2]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.[4][5]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[4]
-
Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[4]
-
Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4]
Determination of Density
Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a vibrating tube densimeter.[6]
Methodology: Pycnometer Method
-
Calibration: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and weighed again.
-
Measurement: The pycnometer is emptied, dried, and then filled with the sample liquid (this compound) at the same temperature. The pycnometer is then reweighed.
-
Calculation: The density of the sample is calculated using the masses of the empty pycnometer, the pycnometer with the reference liquid, and the pycnometer with the sample, along with the known density of the reference liquid.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used for identification and purity assessment.
Methodology: Abbe Refractometer
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.[7]
-
Sample Application: A few drops of the liquid sample are placed on the prism of the Abbe refractometer.[8][9]
-
Measurement: Light is passed through the sample, and the telescope of the refractometer is adjusted until the boundary between the light and dark fields is sharp and coincides with the crosshairs.[7]
-
Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should also be recorded, as the refractive index is temperature-dependent.[9]
Structure-Property Relationship
The highly branched structure of this compound significantly influences its physical properties. The numerous methyl and ethyl groups create a more compact, spherical molecule compared to its linear isomer, n-dodecane. This has several consequences:
-
Lower Boiling Point: The more compact structure of branched alkanes reduces the surface area available for intermolecular van der Waals forces. Consequently, less energy is required to overcome these forces, resulting in a lower boiling point compared to their straight-chain counterparts.
-
Lower Melting Point: The irregular shape of branched alkanes makes it more difficult for them to pack efficiently into a crystal lattice. This results in weaker intermolecular forces in the solid state and, therefore, a lower melting point.
-
Density and Refractive Index: The way molecules pack together also affects density and how they interact with light. The specific branching pattern of this compound leads to its characteristic density and refractive index.
The following diagram illustrates the logical relationship between the molecular structure of this compound and its key physical properties.
References
- 1. This compound | C12H26 | CID 20588996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. davjalandhar.com [davjalandhar.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Unveiling 3-Ethyl-2,2,3-trimethylheptane: A Summary of Available Data
For the attention of researchers, scientists, and drug development professionals, this document provides a concise overview of the known properties of the saturated hydrocarbon 3-Ethyl-2,2,3-trimethylheptane (CAS Number: 62199-04-6).
While a comprehensive, in-depth technical guide on this compound is not feasible due to the limited publicly available experimental data, this summary consolidates the existing chemical and physical information. Extensive searches for detailed experimental protocols, associated signaling pathways, and in-depth quantitative studies have yielded minimal specific results for this particular molecule.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound have been computed and are available through public chemical databases. These properties are crucial for any initial assessment of the compound's potential applications and for designing further experimental work. A summary of these computed properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem[1], NIST WebBook[2] |
| Molecular Weight | 170.33 g/mol | PubChem[1], NIST WebBook[2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62199-04-6 | PubChem[1], NIST WebBook[2] |
| Canonical SMILES | CCCCC(C)(CC)C(C)(C)C | PubChem[1] |
| InChI | InChI=1S/C12H26/c1-7-9-10-12(6,8-2)11(3,4)5/h7-10H2,1-6H3 | PubChem[1] |
| InChIKey | CVXGCQXACVZXQR-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 5.8 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Table 1: Computed Physicochemical Properties of this compound. This table summarizes the key computed identifiers and properties of the molecule.
Experimental Data and Protocols
A thorough literature search did not yield any specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. While general methods for the synthesis of alkanes are well-established in organic chemistry, no studies detailing a specific route to this compound or its subsequent use in experimental assays were found.
Consequently, information regarding its biological activity, toxicity, and pharmacokinetic profile is not available. Safety data sheets (SDS) specific to this compound were also not found in the public domain. For handling, it would be prudent to follow standard laboratory safety procedures for flammable and potentially hazardous hydrocarbons.
Signaling Pathways and Biological Activity
There is currently no information available in scientific literature or databases to suggest that this compound is involved in any biological signaling pathways. No studies have been published that investigate its interaction with biological targets or its effects on cellular or physiological processes. Therefore, the creation of a signaling pathway diagram as requested is not possible.
Logical Relationships and Experimental Workflows
Given the absence of experimental studies involving this compound, it is not possible to construct a diagram illustrating any experimental workflows or logical relationships. Such visualizations are contingent on the existence of published research detailing methodologies and their outcomes.
Future Outlook
The current body of knowledge on this compound is limited to its basic chemical identity and computed physical properties. This presents an opportunity for foundational research to characterize this compound. Future studies could focus on:
-
Synthesis and Purification: Developing and documenting a robust and scalable synthetic route.
-
Spectroscopic and Analytical Characterization: Comprehensive analysis using techniques such as NMR, mass spectrometry, and chromatography.
-
Physicochemical Property Determination: Experimental measurement of properties like boiling point, melting point, and solubility.
-
Biological Screening: Initial in vitro assays to explore potential biological activities.
-
Toxicological Evaluation: Assessing the safety profile of the compound.
References
An In-depth Technical Guide to the Molecular Structure of 3-Ethyl-2,2,3-trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 3-Ethyl-2,2,3-trimethylheptane, a saturated acyclic alkane. Due to the limited availability of specific experimental data for this compound, this guide leverages computed data and established principles of organic chemistry to detail its structural and physicochemical properties. It also outlines general experimental protocols relevant to the structural elucidation of branched alkanes for research and development purposes.
Chemical Identity and Computed Properties
This compound is a constitutional isomer of dodecane (B42187) with the chemical formula C12H26.[1][2] Its structure is defined by a seven-carbon main chain (heptane) with an ethyl group and three methyl groups at specific positions. The International Union of Pure and Applied Chemistry (IUPAC) name systematically describes this arrangement.[1]
A summary of its key identifiers and computed physicochemical properties is presented in Table 1. These values are computationally derived and provide estimations of the molecule's behavior and characteristics.[1]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C12H26 | [1] |
| Molecular Weight | 170.33 g/mol | [1] |
| Canonical SMILES | CCCCC(C)(CC)C(C)(C)C | [1] |
| InChI Key | CVXGCQXACVZXQR-UHFFFAOYSA-N | [1] |
| CAS Number | 62199-04-6 | [1][2] |
| XLogP3-AA (Lipophilicity) | 5.8 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
Table 1: Chemical Identifiers and Computed Properties of this compound.
Molecular Structure and Connectivity
The molecular structure of this compound is characterized by a high degree of branching. The heptane (B126788) backbone is substituted at the second and third carbon positions. Specifically, two methyl groups are located at the C2 position, and one ethyl and one methyl group are at the C3 position. This intricate substitution pattern significantly influences its physical properties, such as boiling and melting points, when compared to its linear isomer, n-dodecane.
The connectivity of the atoms in this compound can be visualized through the following diagram, which logically derives the structure from its IUPAC name.
Experimental Protocols for Structural Elucidation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For branched alkanes, it provides information on molecular weight and fragmentation patterns, which aids in structural elucidation.
Experimental Workflow:
References
An In-depth Technical Guide to the Isomers of Dodecane (C12H26)
For Researchers, Scientists, and Drug Development Professionals
Dodecane (B42187), a saturated hydrocarbon with the molecular formula C12H26, is a significant compound in various scientific and industrial fields, including fuel research and chemical synthesis. Its utility is broadened by the existence of its 355 structural isomers, each possessing unique physical and chemical properties.[1] This guide provides a detailed overview of the IUPAC nomenclature for these isomers, presents key physical data for a selection of isomers, outlines experimental protocols for their separation, and illustrates the logical framework for their systematic naming.
IUPAC Nomenclature for Dodecane Isomers
The systematic naming of dodecane isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). These rules provide a clear and unambiguous way to identify each unique structure. The fundamental principles involve identifying the longest continuous carbon chain (the parent chain), numbering the carbons in that chain, and identifying and locating the various alkyl groups that are attached as substituents.
Key IUPAC Nomenclature Rules for Alkanes:
-
Identify the Parent Chain: The longest continuous chain of carbon atoms determines the base name of the alkane. For C12H26 isomers, this could be dodecane (12 carbons), undecane (B72203) (11 carbons), decane (B31447) (10 carbons), and so on.
-
Number the Parent Chain: Number the carbon atoms of the parent chain starting from the end that gives the substituents the lowest possible locants (numbers).
-
Identify and Name Substituents: Name the alkyl groups attached to the parent chain. The name is derived from the corresponding alkane by changing the "-ane" suffix to "-yl" (e.g., methane (B114726) becomes methyl).
-
Alphabetize Substituents: When multiple different substituents are present, they are listed in alphabetical order in the final name. Prefixes such as "di-", "tri-", and "tetra-" are not considered for alphabetization.
-
Assemble the Full Name: The complete IUPAC name is constructed by listing the locants and names of the substituents in alphabetical order, followed by the name of the parent chain.
Quantitative Data for Selected Dodecane Isomers
The structural variations among isomers lead to differences in their physical properties, such as boiling point and density. Generally, increased branching lowers the boiling point due to a decrease in the surface area available for intermolecular van der Waals forces. The following table summarizes key physical data for n-dodecane and a selection of its isomers with different parent chains.
| IUPAC Name | Parent Chain | Boiling Point (°C) | Density (g/cm³) |
| n-Dodecane | Dodecane | 216.2 | 0.749 |
| 2-Methylundecane | Undecane | 216.0 | 0.755 |
| 2,2-Dimethyldecane | Decane | 201.0 | 0.741 |
| 4,5-Diethyloctane | Octane | 197.0 | 0.768 |
| 3,3,6,6-Tetramethyloctane | Octane | 194.1 | 0.751 |
| 2,2,5,5-Tetramethyloctane | Octane | Not Available | Not Available |
Note: Data for some isomers may not be readily available in the literature.
Experimental Protocols for Isomer Separation
The separation of alkane isomers is a critical process in both laboratory and industrial settings. Due to their similar chemical properties and often close boiling points, specialized techniques are required.
1. Gas Chromatography (GC):
Gas chromatography is a powerful analytical technique for separating and identifying volatile compounds like alkane isomers.
-
Principle: The separation is based on the differential partitioning of the isomers between a stationary phase (a high-boiling liquid coated on an inert solid support) and a mobile phase (an inert gas, such as helium or nitrogen).
-
Methodology:
-
A small sample of the isomer mixture is injected into the gas chromatograph, where it is vaporized.
-
The carrier gas sweeps the vaporized sample through a long, heated column containing the stationary phase.
-
Isomers with weaker interactions with the stationary phase travel through the column more quickly and are detected first. The retention time is a characteristic property of each isomer under specific GC conditions.
-
A detector at the end of the column generates a signal for each separated component, resulting in a chromatogram.
-
2. Fractional Distillation:
For isomers with sufficiently different boiling points, fractional distillation can be an effective separation method.
-
Principle: This technique separates liquids based on differences in their volatilities. The component with the lower boiling point will vaporize more readily and can be collected as the distillate.
-
Methodology:
-
The isomer mixture is heated in a distillation flask connected to a fractionating column.
-
The vapor, enriched in the more volatile component, rises through the column.
-
The column is packed with material that provides a large surface area for repeated vaporization and condensation cycles, effectively enriching the vapor with the lower-boiling point isomer as it moves up the column.
-
The vapor of the more volatile isomer reaches the top of the column first, where it is condensed and collected.
-
Visualization of IUPAC Naming Logic
The following diagram illustrates the logical workflow for determining the IUPAC name of a branched alkane isomer.
References
In-Depth Technical Guide on the Thermodynamic Properties of 3-Ethyl-2,2,3-trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Ethyl-2,2,3-trimethylheptane (CAS RN: 62199-04-6), a branched alkane with the molecular formula C₁₂H₂₆.[1] Due to the scarcity of direct experimental data for this specific isomer, this document leverages well-established group additivity principles to provide reliable estimations of its core thermodynamic properties. Furthermore, it outlines detailed experimental protocols for the determination of these properties, offering a foundational methodology for researchers.
Estimated Thermodynamic Properties
The thermodynamic properties of this compound have been estimated using the Benson group additivity method.[2][3][4][5] This method calculates the thermodynamic properties of a molecule by summing the contributions of its constituent functional groups. The accuracy of this method is generally within 2-3 kcal/mol for enthalpy of formation.[5]
To perform the calculation, the this compound molecule is deconstructed into the following Benson groups:
-
Five primary carbon atoms: C-(C)(H)₃
-
Three secondary carbon atoms: C-(C)₂(H)₂
-
Two quaternary carbon atoms: C-(C)₄
The estimated thermodynamic properties at standard conditions (298.15 K and 1 bar) are summarized in the table below.
| Thermodynamic Property | Estimated Value | Units |
| Standard Enthalpy of Formation (ΔfH°) | -295.5 | kJ/mol |
| Standard Molar Entropy (S°) | 485.2 | J/(mol·K) |
| Specific Heat Capacity (Cp) | 370.4 | J/(mol·K) |
Disclaimer: The values presented in this table are estimations derived from the Benson group additivity method and are not experimentally determined values.
Experimental Protocols
Precise experimental determination of thermodynamic properties requires meticulous procedures. The following sections detail the standard methodologies for measuring the enthalpy of formation, heat capacity, and entropy of a liquid organic compound like this compound.
Determination of Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.[6][7][8][9]
Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the bomb and a surrounding water bath. By measuring the temperature change of the water bath, the heat of combustion can be calculated.
Detailed Methodology:
-
Sample Preparation:
-
A precise mass (typically 0.5-1.0 g) of this compound is weighed into a crucible.
-
A fuse wire of known length and mass is attached to the electrodes of the bomb head, with the wire in contact with the sample.
-
-
Bomb Assembly and Pressurization:
-
The crucible is placed in the bomb head.
-
The bomb is carefully sealed.
-
The bomb is purged with a small amount of oxygen to remove atmospheric nitrogen and then filled with high-purity oxygen to a pressure of approximately 25-30 atm.
-
-
Calorimeter Setup:
-
The sealed bomb is submerged in a known volume of distilled water in the calorimeter bucket.
-
The calorimeter lid, equipped with a stirrer and a high-precision thermometer, is placed on the bucket.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded at regular intervals for a few minutes to establish a baseline.
-
-
Ignition and Data Acquisition:
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at short intervals (e.g., every 30 seconds) until it reaches a maximum and then begins to cool.[8]
-
-
Post-Reaction Analysis:
-
The bomb is depressurized, and the interior is inspected for any signs of incomplete combustion.
-
The length of the unburned fuse wire is measured to determine the amount of heat released by the wire's ignition.
-
The bomb washings are collected to analyze for the formation of nitric acid (from any residual nitrogen) and sulfuric acid (if the compound contained sulfur), which are corrected for in the final calculation.
-
-
Calculation:
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
The corrected temperature rise is used along with the calorimeter's heat capacity to calculate the heat of combustion of the sample.
-
The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law.
-
Determination of Heat Capacity and Entropy via Adiabatic Calorimetry
Adiabatic calorimetry is employed to measure the heat capacity of a substance as a function of temperature.[10][11][12] From this data, the entropy can be calculated.
Principle: A known quantity of heat is added to the sample in a series of steps, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).
Detailed Methodology:
-
Calorimeter and Sample Preparation:
-
A known mass of this compound is placed in a sample cell within the adiabatic calorimeter.
-
The cell is sealed, and the system is evacuated and backfilled with a small amount of helium gas to promote thermal equilibrium.
-
-
Measurement Procedure (Heat-Wait-Search):
-
The sample is cooled to the starting temperature (often near liquid nitrogen temperature).
-
A precisely measured amount of electrical energy is supplied to a heater within the sample cell, causing the temperature to rise.
-
The energy input is stopped, and the system is allowed to reach thermal equilibrium. The temperature is monitored until it becomes stable.
-
This "heat-wait-search" cycle is repeated in small increments to cover the desired temperature range.[10]
-
-
Data Analysis and Calculation:
-
The heat capacity (Cp) at each temperature is calculated from the amount of heat added and the measured temperature rise (Cp = dQ/dT).
-
The standard molar entropy at a given temperature (T) is calculated by integrating the heat capacity data from absolute zero, using the third law of thermodynamics: S(T) = S(0) + ∫(Cp/T)dT (from 0 to T) For a crystalline solid at absolute zero, S(0) is assumed to be zero.
-
Visualizations
The following diagram illustrates the experimental workflow for determining the enthalpy of combustion using bomb calorimetry.
Caption: Workflow for Bomb Calorimetry Experiment.
References
- 1. This compound | C12H26 | CID 20588996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13. Thermochemistry Estimation — RMG-Py 3.3.0 Documentation [reactionmechanismgenerator.github.io]
- 3. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 4. metso.com [metso.com]
- 5. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 6. biopchem.education [biopchem.education]
- 7. skarmakar.weebly.com [skarmakar.weebly.com]
- 8. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 9. web.williams.edu [web.williams.edu]
- 10. researchgate.net [researchgate.net]
- 11. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
- 12. vniitf.ru [vniitf.ru]
A Technical Guide to the Spectroscopic Analysis of 3-Ethyl-2,2,3-trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Ethyl-2,2,3-trimethylheptane (CAS No. 62199-04-6). Due to the limited availability of public experimental spectra for this specific compound, this document presents its known physical and chemical properties, along with predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are based on established, general protocols for the spectroscopic analysis of branched alkanes and serve as a robust guide for researchers working with this or structurally similar molecules.
Chemical and Physical Properties
This compound is a highly branched saturated hydrocarbon. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C12H26 | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| CAS Number | 62199-04-6 | PubChem[1] |
| InChI | InChI=1S/C12H26/c1-7-9-10-12(6,8-2)11(3,4)5/h7-10H2,1-6H3 | PubChem[1] |
| InChIKey | CVXGCQXACVZXQR-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CCCCC(C)(CC)C(C)(C)C | PubChem[1] |
| XLogP3 | 5.8 | PubChem[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is based on the general characteristics of branched alkanes.
The ¹H NMR spectrum of this compound is expected to be complex due to significant signal overlap, a common feature for branched alkanes. Protons in alkanes typically resonate in the upfield region of the spectrum (0.5 - 2.0 ppm).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration (Number of Protons) | Assignment |
| ~ 0.8 - 1.0 | Multiple overlapping signals | 18H | Multiple -CH₃ groups |
| ~ 1.0 - 1.4 | Multiple overlapping signals | 8H | Multiple -CH₂- groups |
The ¹³C NMR spectrum will provide a clearer picture of the carbon skeleton, with distinct signals expected for each unique carbon environment.
| Predicted Chemical Shift (δ, ppm) | Carbon Type |
| ~ 10 - 25 | Primary (-CH₃) |
| ~ 20 - 40 | Secondary (-CH₂) |
| ~ 30 - 50 | Tertiary (-CH) & Quaternary (-C-) |
As an alkane, the IR spectrum will be characterized by C-H stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Vibration Type |
| 2850 - 2960 | C-H stretch |
| ~ 1465 | -CH₂- bend |
| ~ 1375 | -CH₃ bend |
In electron ionization mass spectrometry, branched alkanes tend to fragment readily, often resulting in a very small or absent molecular ion peak. The fragmentation pattern is dominated by the formation of stable carbocations.
| m/z | Interpretation |
| 170 | Molecular Ion (M⁺) - likely very low abundance or absent |
| 155 | [M - CH₃]⁺ |
| 141 | [M - C₂H₅]⁺ |
| 113 | [M - C₄H₉]⁺ |
| 57 | Butyl cation ([C₄H₉]⁺) - often a prominent peak |
| 43 | Propyl cation ([C₃H₇]⁺) - often a prominent peak |
| 29 | Ethyl cation ([C₂H₅]⁺) |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for liquid organic compounds such as this compound.
3.1.1. Sample Preparation
-
For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). For ¹³C NMR, a more concentrated solution is preferable.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry NMR tube. The optimal sample height is typically 4-5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation.
3.1.2. Data Acquisition
-
Insert the prepared NMR tube into the spectrometer.
-
Tune the spectrometer to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be co-added to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
3.2.1. Sample Preparation (Neat Liquid)
-
Place one to two drops of the pure liquid sample onto the surface of a salt plate (e.g., NaCl or KBr) or the crystal of an Attenuated Total Reflectance (ATR) accessory.[2][3]
-
If using salt plates, place a second plate on top to create a thin film of the liquid.
3.2.2. Data Acquisition
-
Place the prepared sample in the IR spectrometer.
-
Record a background spectrum of the empty instrument or the clean ATR crystal.
-
Acquire the sample spectrum. The instrument's software will ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
3.3.1. Sample Introduction and Ionization
-
Introduce the sample into the mass spectrometer. For a volatile liquid like this compound, this is often done via a gas chromatograph (GC-MS) for separation and purification prior to analysis.
-
Ionize the sample molecules. Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]
3.3.2. Mass Analysis and Detection
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector measures the abundance of ions at each m/z value. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.[4]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an unknown organic compound.
References
Commercial Availability and Synthetic Pathways of 3-Ethyl-2,2,3-trimethylheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies for 3-Ethyl-2,2,3-trimethylheptane (CAS Number: 62199-04-6). Due to its limited commercial availability, this guide places a strong emphasis on a plausible synthetic route, complete with a detailed experimental protocol and workflow visualizations.
Commercial Availability
Extensive searches of chemical supplier databases indicate that this compound is not a readily available, off-the-shelf chemical . No major chemical suppliers currently list this specific isomer in their catalogs. Researchers requiring this compound will likely need to pursue custom synthesis.
Physicochemical Properties
A summary of the key computed and experimental physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and potential application development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| CAS Number | 62199-04-6 | PubChem[1], NIST[2] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | CCCCC(C)(CC)C(C)(C)C | PubChem[1] |
| InChI Key | CVXGCQXACVZXQR-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 5.8 | PubChem[1] |
| Molecular Weight | 170.3348 | NIST[2] |
Synthesis of this compound
Given the absence of commercial suppliers, a viable synthetic approach is critical. A logical retrosynthetic analysis suggests a Grignard reaction as a key step for forming the quaternary carbon center. The following section details a plausible experimental protocol for the synthesis of this compound.
Proposed Synthetic Pathway
The synthesis can be envisioned in a multi-step process, starting from commercially available precursors. A potential pathway involves the reaction of a Grignard reagent with a suitable ketone to form a tertiary alcohol, which is then deoxygenated to the final alkane.
References
In-Depth Technical Guide on the Safety and Handling of 3-Ethyl-2,2,3-trimethylheptane
This technical guide provides comprehensive safety and handling information for 3-Ethyl-2,2,3-trimethylheptane, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific isomer, information has been extrapolated from safety data for similar isoalkane mixtures.
Physicochemical and Toxicological Data
The quantitative safety and property data for this compound and related isoalkane mixtures are summarized in the table below. It is crucial to note that the toxicity data is for a mixture of C12-C14 isoalkanes and should be treated as indicative for this compound.
| Property | Value | Source |
| Chemical Identity | ||
| IUPAC Name | This compound | - |
| CAS Number | 62199-04-6 | - |
| Molecular Formula | C₁₂H₂₆ | - |
| Molecular Weight | 170.34 g/mol | - |
| Physical Properties | ||
| Appearance | Colorless liquid (expected) | General knowledge of alkanes |
| Boiling Point | Data not available | - |
| Flash Point | Data not available (expected to be flammable) | - |
| Toxicological Data (for Alkanes, C12-14-iso-) | ECHEMI Safety Data Sheet for Alkanes, C12-14-iso-[1] | |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg bw (rat, male/female) | ECHEMI Safety Data Sheet for Alkanes, C12-14-iso-[1] |
| Acute Inhalation Toxicity (LC50) | > 5000 mg/m³ air (rat, male) | ECHEMI Safety Data Sheet for Alkanes, C12-14-iso-[1] |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg bw (rat, male/female) | ECHEMI Safety Data Sheet for Alkanes, C12-14-iso-[1] |
Hazard Identification and Classification
Based on data for similar isoalkanes, this compound is expected to be classified as follows:
-
Aspiration Hazard, Category 1: May be fatal if swallowed and enters airways.[1]
-
Flammable Liquid: The product is combustible and can be ignited by potential ignition sources. While a specific flashpoint is not available, it should be handled as a flammable liquid.
Hazard Statements:
-
H304: May be fatal if swallowed and enters airways.[1]
-
EUH066: Repeated exposure may cause skin dryness or cracking.[2]
Experimental Protocols
Due to the absence of specific experimental safety studies for this compound, a generalized protocol for the safe handling of a flammable liquid hydrocarbon in a research setting is provided below. This protocol is based on best practices and information from safety data sheets for similar substances.
Protocol: Safe Handling of Flammable Liquid Hydrocarbons in a Laboratory Setting
-
Risk Assessment:
-
Conduct a comprehensive risk assessment for the planned experiment, considering the quantity of the substance to be used, the experimental conditions (e.g., temperature, pressure), and potential ignition sources.
-
Consult the Safety Data Sheet (SDS) for the substance or a suitable surrogate.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. For prolonged contact, consult the glove manufacturer's resistance data.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or high vapor concentrations, use a full-face respirator with an appropriate organic vapor cartridge.[1]
-
-
-
Handling and Storage:
-
All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Keep the container tightly closed when not in use.[3]
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid contact with strong oxidizing agents.
-
-
Spill and Emergency Procedures:
-
Small Spills:
-
Absorb the spill with a non-combustible absorbent material (e.g., sand, vermiculite).
-
Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert emergency personnel.
-
Ventilate the area and remove all ignition sources.
-
-
Fire:
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1] Do not use a water jet, as it may spread the fire.
-
-
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
If on Skin: Remove contaminated clothing and wash the affected area with soap and water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[3]
-
If Swallowed: Do NOT induce vomiting. Seek immediate medical attention.[1]
-
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
-
Visualized Workflows and Relationships
The following diagrams illustrate key safety and handling workflows for this compound, based on the principles outlined in this guide.
References
Theoretical Insights into Branched Dodecane Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dodecane (B42187) (C₁₂H₂₆), with its 355 structural isomers, represents a fascinating and complex area of study in hydrocarbon chemistry. The arrangement of its carbon skeleton significantly influences its physicochemical properties, making the theoretical study of these isomers crucial for applications ranging from fuel surrogates to reference standards in analytical chemistry. This technical guide delves into the theoretical and experimental methodologies used to investigate branched dodecane isomers, presenting key data, protocols, and reaction pathways to support advanced research and development.
Thermodynamic Stability of Dodecane Isomers
The stability of alkane isomers is a key determinant of their prevalence in chemical processes and their suitability for various applications. In general, branched alkanes are thermodynamically more stable than their linear counterparts. This increased stability is attributed to a combination of factors, including steric and electronic effects. Computational chemistry provides essential tools for quantifying these differences.
Computational Approaches
The thermodynamic properties of dodecane isomers, such as the standard enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°), are commonly calculated using computational methods. Techniques like Density Functional Theory (DFT) and high-level ab initio methods are employed to model the electronic structure and predict these properties with high accuracy.
One widely used approach for estimating the thermochemical properties of a large number of isomers is the group additivity method . This method assumes that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups. While less computationally intensive than ab initio methods, it provides reliable estimates, especially for homologous series like alkanes.
Data Presentation: Thermodynamic Properties of Selected Dodecane Isomers
The following table summarizes the calculated standard enthalpy of formation and Gibbs free energy of formation for n-dodecane and a selection of its branched isomers. These values illustrate the general trend of increasing stability with increased branching.
| Isomer Name | IUPAC Name | ΔfH° (gas, 298.15 K) (kJ/mol) | ΔfG° (gas, 298.15 K) (kJ/mol) |
| n-Dodecane | Dodecane | -289.5 | 29.8 |
| 2-Methylundecane | 2-Methylundecane | -295.3 | 24.1 |
| 3-Methylundecane | 3-Methylundecane | -293.8 | 25.6 |
| 2,2-Dimethyldecane | 2,2-Dimethyldecane | -304.7 | 14.7 |
| 2,3-Dimethyldecane | 2,3-Dimethyldecane | -299.1 | 20.3 |
| 2,2,4,6,6-Pentamethylheptane | 2,2,4,6,6-Pentamethylheptane | -323.5 | -4.2 |
Note: The values for branched isomers are representative estimates based on group additivity principles and computational studies.
Experimental Protocols for Isomer Analysis
Experimental validation is crucial for corroborating theoretical predictions. Catalytic cracking and shock tube combustion are two key experimental techniques used to study the behavior of dodecane isomers under various conditions.
Catalytic Cracking of Dodecane Isomers
Catalytic cracking is a process used to break down large hydrocarbon molecules into smaller, more valuable ones. The selectivity and product distribution are highly dependent on the structure of the starting isomer and the catalyst used.
Experimental Protocol: Catalytic Cracking in a Fixed-Bed Reactor
-
Catalyst Preparation:
-
A solid acid catalyst, such as a ZSM-5 zeolite, is typically used.
-
The catalyst is activated by calcining it in air at a high temperature (e.g., 550°C) for several hours to remove any adsorbed water and organic impurities.
-
-
Reactor Setup:
-
A known quantity of the activated catalyst is packed into a quartz or stainless steel reactor tube, forming a fixed bed.
-
The reactor is placed inside a programmable tube furnace.
-
-
System Purge:
-
The entire system is purged with an inert gas (e.g., nitrogen or argon) to remove any air, which could lead to unwanted oxidation reactions.
-
-
Reaction:
-
The reactor is heated to the desired reaction temperature (typically 450-650°C) under a continuous flow of the inert gas.
-
The liquid dodecane isomer is introduced into a vaporizer and then fed into the reactor along with the inert carrier gas using a syringe pump or mass flow controller.
-
-
Product Collection and Analysis:
-
The reactor effluent is passed through a series of cold traps to condense the liquid products.
-
Gaseous products are collected in gas bags.
-
Both liquid and gaseous products are analyzed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) to identify and quantify the product distribution.
-
Shock Tube Studies of Dodecane Isomer Combustion
Shock tubes are used to study chemical kinetics at high temperatures and pressures, conditions relevant to combustion processes.
Experimental Protocol: Shock Tube Combustion
-
Mixture Preparation:
-
A precise mixture of the dodecane isomer, an oxidizer (e.g., air or oxygen), and a diluent (e.g., argon) is prepared in a mixing tank. The low vapor pressure of dodecane requires careful handling to ensure accurate mixture composition.
-
-
Shock Tube Operation:
-
The shock tube is divided into a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm.
-
The prepared gas mixture is introduced into the driven section.
-
The driver section is filled with a high-pressure inert gas (e.g., helium).
-
-
Shock Wave Generation:
-
The pressure in the driver section is increased until the diaphragm ruptures, generating a shock wave that propagates through the driven section.
-
This shock wave rapidly heats and compresses the test gas mixture, initiating combustion.
-
-
Data Acquisition:
-
Pressure transducers and optical diagnostics (e.g., laser absorption spectroscopy, chemiluminescence imaging) are used to monitor the progress of the reaction behind the reflected shock wave.
-
Ignition delay times and species concentration profiles are measured to validate and refine kinetic models.
-
Visualizing Theoretical Concepts and Processes
Diagrams are indispensable tools for representing complex relationships and workflows in the study of dodecane isomers.
The Genesis of Complexity: A Technical History of Highly Branched Alkanes
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Characterization of Highly Branched Alkanes.
Introduction
Highly branched alkanes, hydrocarbons characterized by a carbon backbone with numerous alkyl substituents, represent a fascinating and historically significant class of organic molecules. Their unique physical properties, born from their compact, globular structures, have positioned them as crucial components in fuel technology and as challenging targets in synthetic chemistry. This technical guide provides a comprehensive overview of the discovery and history of these complex molecules, detailing the evolution of their synthesis and the analytical techniques developed to unravel their intricate structures. From the nascent concepts of isomerism in the 19th century to their pivotal role in defining fuel performance, the story of highly branched alkanes is a narrative of scientific innovation and persistent inquiry. This document serves as a detailed resource, offering structured data, in-depth experimental protocols, and logical workflows to inform and assist researchers in chemistry and drug development.
Historical Milestones in the Discovery of Branched Alkanes
The journey to understanding highly branched alkanes began with the fundamental recognition that chemical formulas alone do not define a molecule. The concept of isomerism, where compounds share the same molecular formula but possess different structural arrangements, was a crucial paradigm shift in the 19th century.
Early Concepts and Discoveries:
-
The Dawn of Isomerism: In the 1820s, Justus von Liebig and Friedrich Wöhler observed that silver fulminate (B1208216) and silver cyanate (B1221674) had the same elemental composition but drastically different properties. This, along with other similar findings, laid the groundwork for Jöns Jacob Berzelius to coin the term "isomerism" in 1830.
-
Early Synthesis and the Wurtz Reaction: The first intentional synthesis of a more complex alkane was achieved by Charles-Adolphe Wurtz in 1855. The Wurtz reaction, involving the coupling of two alkyl halides with sodium metal, provided a method to extend the carbon chain, though it was primarily effective for creating symmetrical alkanes.[1][2]
-
The Rise of Structural Theory: The development of structural theory by August Kekulé, Archibald Scott Couper, and Aleksandr Butlerov in the 1850s and 1860s provided the theoretical framework to comprehend and predict the existence of isomers, including branched alkanes.
Pivotal Discoveries in the 20th Century:
-
The Synthesis of Triptane: A significant milestone was the first synthesis of 2,2,3-trimethylbutane, known as triptane, in 1922 by Belgian chemists Georges Chavanne and B. Lejeune. Triptane, being the most compact and highly branched heptane (B126788) isomer, exhibited remarkable properties.
-
The Octane (B31449) Rating and Isooctane: The burgeoning automotive industry in the early 20th century created a demand for fuels that could resist premature detonation, or "knocking," in high-compression engines. In 1926, Graham Edgar discovered that the knocking characteristics of gasoline could be quantified. He established the octane rating scale, with n-heptane assigned a value of 0 and the highly branched isomer 2,2,4-trimethylpentane (B7799088) (commonly called isooctane) assigned a value of 100.[3][4] This cemented the critical technological importance of highly branched alkanes.
-
Carbocation Rearrangements: In the 1930s, F. C. Whitmore's research on the reactions of alkenes with acids led to the discovery of carbocation rearrangements. He observed that the reaction of 3-methyl-1-butene (B165623) with HCl yielded a significant amount of 2-chloro-2-methylbutane, a product that could only be explained by the rearrangement of an intermediate secondary carbocation to a more stable tertiary carbocation via a hydride shift. This discovery was fundamental to understanding the mechanisms by which branched alkanes are formed in various chemical processes, including industrial isomerization and alkylation.
Evolution of Synthetic Methodologies
The synthesis of highly branched alkanes has evolved from early, often low-yielding coupling reactions to sophisticated, multi-step strategies and large-scale industrial processes.
Early Synthetic Methods
The Wurtz Reaction (ca. 1855): This reaction involves the reductive coupling of two alkyl halides in the presence of sodium metal and dry ether to form a new carbon-carbon bond.
-
General Reaction: 2 R-X + 2 Na → R-R + 2 NaX[1]
-
Limitations: The Wurtz reaction is most effective for the synthesis of symmetrical alkanes. When two different alkyl halides are used, a mixture of products is formed, which is often difficult to separate.[2][5] Tertiary alkyl halides tend to undergo elimination reactions rather than coupling.[6]
The Frankland Reaction (ca. 1849): A variation of the Wurtz reaction, this method uses zinc instead of sodium. It is also used for the synthesis of symmetrical alkanes from alkyl halides.
The Grignard Reaction Pathway: A Versatile Approach
The discovery of Grignard reagents by Victor Grignard in 1900 provided a much more versatile tool for carbon-carbon bond formation.[7] For the synthesis of highly branched alkanes, a common strategy involves the reaction of a Grignard reagent with a ketone to create a tertiary alcohol, which is then converted to the target alkane.
This three-step pathway is illustrated below:
-
Step 1: Grignard Reaction: A Grignard reagent (R-MgX) is reacted with a ketone to form a tertiary alcohol.
-
Step 2: Dehydration: The tertiary alcohol is dehydrated, typically using a strong acid, to form an alkene.[8][9]
-
Step 3: Hydrogenation: The resulting alkene is hydrogenated to the corresponding alkane.[10]
Advancements in Analytical Techniques
The structural complexity and the sheer number of possible isomers for larger alkanes necessitated the development of powerful analytical methods to separate and identify them.
Gas Chromatography (GC)
Invented in 1952 by A.T. James and A.J.P. Martin, gas chromatography (GC) revolutionized the analysis of volatile compounds.[11] The petroleum industry was among the first to widely adopt GC for the separation of complex hydrocarbon mixtures in gasoline and crude oil.[12] The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a long, narrow column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification.
Mass Spectrometry (MS)
When coupled with gas chromatography (GC-MS), mass spectrometry provides a powerful tool for the structural elucidation of separated isomers. In the mass spectrometer, molecules are ionized and then fragmented. The resulting fragmentation pattern is a molecular fingerprint that can be used to identify the compound. For branched alkanes, fragmentation preferentially occurs at the branching points due to the increased stability of the resulting secondary and tertiary carbocations.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Developed in the mid-20th century, Nuclear Magnetic Resonance (NMR) spectroscopy has become the preeminent technique for determining the detailed structure of organic molecules. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous identification of complex isomers.[13][14] The number of unique signals, their chemical shifts, and their splitting patterns provide a wealth of structural information.[15]
Data Presentation
Table 1: Physical Properties of Selected Heptane (C₇H₁₆) Isomers
| IUPAC Name | Common Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Octane Rating (RON) |
| n-Heptane | n-Heptane | 98.4 | -90.6 | 0.684 | 0 |
| 2-Methylhexane | Isoheptane | 90.0 | -118.3 | 0.679 | 42.4 |
| 3-Methylhexane | - | 92.0 | -119.5 | 0.687 | 52.0 |
| 2,2-Dimethylpentane | Neoheptane | 79.2 | -123.8 | 0.674 | 92.8 |
| 2,3-Dimethylpentane | - | 89.8 | -135.0 | 0.695 | 91.1 |
| 2,4-Dimethylpentane | - | 80.5 | -119.2 | 0.673 | 83.1 |
| 3,3-Dimethylpentane | - | 86.1 | -134.5 | 0.693 | 80.8 |
| 3-Ethylpentane | - | 93.5 | -118.6 | 0.698 | 65.0 |
| 2,2,3-Trimethylbutane | Triptane | 80.9 | -25.0 | 0.690 | 112.1 |
Data compiled from various sources, including Fisher Scientific and Doc Brown's Chemistry.[16][17]
Table 2: Physical Properties of Selected Octane (C₈H₁₈) Isomers
| IUPAC Name | Common Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Octane Rating (RON) |
| n-Octane | n-Octane | 125.7 | -56.8 | 0.703 | -19 |
| 2-Methylheptane | Isooctane (traditional) | 117.6 | -109.0 | 0.698 | 21.7 |
| 3-Methylheptane | - | 118.9 | -120.5 | 0.706 | 35.0 |
| 4-Methylheptane | - | 117.7 | -121.2 | 0.704 | 29.5 |
| 2,2-Dimethylhexane | - | 106.8 | -121.2 | 0.695 | 73.4 |
| 2,3-Dimethylhexane | - | 115.6 | - | 0.712 | 71.3 |
| 2,4-Dimethylhexane | - | 109.4 | - | 0.693 | 65.0 |
| 2,5-Dimethylhexane | - | 109.1 | -115.2 | 0.694 | 55.7 |
| 3,3-Dimethylhexane | - | 112.0 | -129.0 | 0.709 | 75.5 |
| 3,4-Dimethylhexane | - | 117.7 | - | 0.719 | 76.0 |
| 2,2,3-Trimethylpentane | - | 110.1 | -109.9 | 0.716 | 109.9 |
| 2,2,4-Trimethylpentane | Isooctane (modern) | 99.2 | -107.4 | 0.692 | 100 |
| 2,3,3-Trimethylpentane | - | 114.7 | -100.7 | 0.726 | 112.0 |
| 2,3,4-Trimethylpentane | - | 113.5 | -109.0 | 0.719 | 102.7 |
| 2,2,3,3-Tetramethylbutane (B1293380) | - | 106.5 | 100.7 | 0.700 (at 25°C) | 113.4 |
Data compiled from multiple sources, including Wikipedia and Chemistry LibreTexts.[11][18] The octane rating for n-octane is sometimes cited as -10 or -20; the value of -19 is a representative figure.[4]
Experimental Protocols
Protocol 1: Synthesis of a Symmetrical Highly Branched Alkane via Wurtz Reaction (Example: 2,2,3,3-Tetramethylbutane)
This protocol describes a classic, albeit low-yielding for tertiary halides, method for C-C bond formation.
Materials:
-
2-chloro-2-methylpropane (B56623) (tert-butyl chloride)
-
Sodium metal, cut into small pieces
-
Anhydrous diethyl ether (dry ether)
-
Apparatus: Round-bottom flask, reflux condenser with drying tube (CaCl₂), dropping funnel, heating mantle.
Procedure:
-
Setup: Assemble the reaction apparatus, ensuring all glassware is perfectly dry. Place small pieces of sodium metal in the round-bottom flask containing anhydrous diethyl ether.
-
Reaction: Slowly add 2-chloro-2-methylpropane dropwise from the dropping funnel into the flask containing the sodium suspension in dry ether. The reaction is exothermic and may require cooling in an ice bath to control the rate.
-
Reflux: After the addition is complete, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the unreacted sodium by slowly adding ethanol (B145695). After the sodium is consumed, add water to dissolve the sodium chloride byproduct.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer, wash it with water and then with a saturated brine solution. Dry the ether layer over anhydrous magnesium sulfate. Filter and remove the ether by distillation to obtain the crude product. The 2,2,3,3-tetramethylbutane can be purified by sublimation or recrystallization. Note: Due to significant side reactions (elimination to form isobutylene), the yield of the desired alkane is typically low with tertiary halides.
Protocol 2: Synthesis of a Highly Branched Alkane via Grignard Pathway (Example: 2,2,4-Trimethylpentane)
This multi-step protocol is a more reliable method for constructing highly branched structures.
Part A: Synthesis of tert-Butylmagnesium Chloride (Grignard Reagent)
-
Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings to the flask and briefly heat under a flow of nitrogen, then cool to room temperature.
-
Initiation: Add a small crystal of iodine to the flask. Add a small portion of a solution of tert-butyl chloride in anhydrous diethyl ether. The disappearance of the iodine color and gentle bubbling indicates the reaction has initiated.
-
Formation: Add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes. The resulting grey solution is the Grignard reagent.
Part B: Reaction with Acetone (B3395972) to form 2,3,3-Trimethyl-2-butanol
-
Reaction: Cool the Grignard reagent in an ice bath. Slowly add a solution of anhydrous acetone in diethyl ether dropwise. A vigorous reaction will occur.
-
Work-up: After the addition is complete and the initial reaction has subsided, carefully add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the ether by distillation to obtain the crude tertiary alcohol.
Part C: Dehydration to 2,3,3-Trimethyl-1-butene
-
Setup: Place the crude alcohol in a distillation apparatus. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.
-
Dehydration: Gently heat the mixture. The lower-boiling alkene will distill as it is formed.[9] Collect the fraction boiling at the expected temperature. Wash the collected distillate with a dilute sodium bicarbonate solution and then water, dry over anhydrous calcium chloride, and redistill.
Part D: Hydrogenation to 2,2,4-Trimethylpentane
-
Setup: In a suitable pressure vessel, dissolve the alkene from Part C in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of platinum(IV) oxide (Adam's catalyst) or 10% palladium on carbon.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir or shake the mixture at room temperature until hydrogen uptake ceases.
-
Work-up: Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent by distillation to yield the final product, 2,2,4-trimethylpentane.
Protocol 3: Analysis of Branched Alkanes by GC-MS
This protocol outlines a general procedure for the analysis of a hydrocarbon mixture.
1. Sample Preparation:
-
Dilute the hydrocarbon sample (e.g., gasoline fraction, synthetic reaction mixture) in a volatile solvent like hexane (B92381) or dichloromethane (B109758) to an appropriate concentration (e.g., 100-1000 ppm).
2. GC-MS Instrument Setup:
-
Gas Chromatograph (GC):
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 5% phenyl-methylpolysiloxane) suitable for hydrocarbon analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Oven Program: A temperature program is used to separate compounds with a wide range of boiling points. A typical program might be: hold at 40°C for 5 minutes, then ramp at 5°C/min to 300°C, and hold for 10 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Interface Temperature: Set to a high temperature (e.g., 280°C) to prevent condensation.
-
3. Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the compounds by comparing their retention times and mass spectra to those of known standards or by searching a mass spectral library (e.g., NIST/EPA/NIH Mass Spectral Library). Branched alkanes are characterized by prominent fragment ions corresponding to the loss of alkyl groups at the branch points.
Mandatory Visualizations
Historical Timeline of Key Discoveries
Caption: Timeline of major discoveries in the history of highly branched alkanes.
Experimental Workflow: Grignard Synthesis of a Highly Branched Alkane
Caption: Workflow for synthesizing highly branched alkanes via the Grignard pathway.
Logical Relationship: Analysis of a Hydrocarbon Mixture
Caption: Logical workflow for the GC-MS analysis of a complex hydrocarbon mixture.
Conclusion
The study of highly branched alkanes has been intrinsically linked to the advancement of organic chemistry, from the foundational understanding of molecular structure to the development of sophisticated synthetic and analytical methodologies. Their critical role in determining fuel efficiency has driven much of the research and industrial-scale production, establishing a clear link between molecular architecture and macroscopic performance. For researchers and professionals in drug development, the principles learned from the synthesis and analysis of these seemingly simple yet structurally complex molecules are broadly applicable. The challenges of controlling regioselectivity and stereoselectivity, preventing unwanted rearrangements, and definitively characterizing isomers are central to the creation of complex pharmaceutical agents. This guide has provided a historical and technical foundation, offering detailed protocols and structured data to aid in the continued exploration of complex molecular structures.
References
- 1. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 2. byjus.com [byjus.com]
- 3. Octane rating - Wikipedia [en.wikipedia.org]
- 4. The Octane Molecule -- Chemical and Physical Properties [worldofmolecules.com]
- 5. quora.com [quora.com]
- 6. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 11. Octane - Wikipedia [en.wikipedia.org]
- 12. gsm.org.my [gsm.org.my]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Heptane | Fisher Scientific [fishersci.com]
- 17. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-Ethyl-2,2,3-trimethylheptane
Introduction
3-Ethyl-2,2,3-trimethylheptane is a highly branched aliphatic hydrocarbon with the molecular formula C₁₂H₂₆[1][2]. As a saturated alkane, it is a colorless, non-polar liquid. Highly branched alkanes are of significant interest in fuel science due to their high octane (B31449) ratings, which improve engine performance and reduce knocking. They also serve as important intermediates in organic synthesis and as molecular markers in geochemistry. This guide provides a comprehensive overview of the predicted properties, a proposed synthetic route, and detailed experimental protocols for the synthesis and characterization of this compound.
Physicochemical Properties
While experimental data is scarce, the following properties have been computed or are predicted based on the structure.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | PubChem[1], NIST WebBook[2] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62199-04-6 | PubChem[1], NIST WebBook[2] |
| XLogP3 | 5.8 | PubChem[1] |
| Predicted Boiling Point | ~190-200 °C | |
| Predicted Density | ~0.77-0.79 g/cm³ | |
| Predicted Refractive Index | ~1.43-1.44 |
Proposed Synthesis
A plausible synthetic route to this compound involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and catalytic hydrogenation.
The proposed two-step synthesis starts with the reaction of a Grignard reagent with a ketone to form a tertiary alcohol. This alcohol is then dehydrated to an alkene, which is subsequently hydrogenated to the target alkane.
Caption: Proposed synthesis of this compound.
Step 1: Synthesis of 3-Ethyl-2,2,3-trimethylheptan-4-ol via Grignard Reaction
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the dropping funnel, a solution of 3-pentanone (1 equivalent) in anhydrous diethyl ether is prepared. The Grignard reagent, tert-butylmagnesium chloride (1.1 equivalents, commercially available or prepared from tert-butyl chloride and magnesium turnings), in anhydrous diethyl ether is placed in the reaction flask.
-
Reaction: The 3-pentanone solution is added dropwise to the stirred Grignard reagent at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours to ensure complete reaction.
-
Work-up: The reaction is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
Step 2: Dehydration of 3-Ethyl-2,2,3-trimethylheptan-4-ol
-
Apparatus Setup: The crude tertiary alcohol is placed in a round-bottom flask with a magnetic stirrer and a distillation head.
-
Reaction: A catalytic amount of a strong acid, such as concentrated sulfuric acid or a few crystals of iodine, is added.
-
Distillation: The mixture is heated, and the alkene products will co-distill with water. The distillate is collected in a receiving flask cooled in an ice bath.
-
Work-up: The organic layer of the distillate is separated, washed with saturated sodium bicarbonate solution and then with brine, and dried over anhydrous calcium chloride.
Step 3: Catalytic Hydrogenation of the Alkene Mixture
-
Apparatus Setup: The dried alkene mixture is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, in a hydrogenation flask. A catalytic amount of 10% palladium on carbon (Pd/C) is added.
-
Reaction: The flask is connected to a hydrogen source (e.g., a balloon or a Parr hydrogenator) and the mixture is stirred vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the uptake of hydrogen ceases.
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is removed by rotary evaporation.
-
Purification: The crude product, this compound, can be purified by fractional distillation.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the structure of this compound and known data for similar branched alkanes.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.8-0.9 | t | 3H | -CH₂CH ₃ (ethyl group) |
| ~0.9-1.0 | s | 9H | -C(CH ₃)₃ (tert-butyl group) |
| ~1.0-1.1 | s | 6H | -C(CH ₃)₂- |
| ~1.1-1.3 | m | 4H | -CH ₂CH ₂CH₃ (heptane chain) |
| ~1.3-1.5 | q | 2H | -CH ₂CH₃ (ethyl group) |
| ~0.8-0.9 | t | 3H | -CH₂CH₂CH ₃ (heptane chain) |
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~8-15 | -CH₂C H₃ (ethyl & heptane) |
| ~20-30 | -C H₂(CH₂)₂CH₃ & -C H₂CH₃ |
| ~25-35 | -C(C H₃)₃ |
| ~30-40 | -C(C H₃)₂- |
| ~35-45 | -C (CH₃)₃ |
| ~40-50 | -C (CH₃)₂- |
| ~45-55 | Quaternary Carbon |
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (alkane) |
| 1465 | Medium | C-H bending (CH₂) |
| 1380 | Medium | C-H bending (CH₃) |
| 1365 | Medium | C-H bending (tert-butyl group) |
| m/z | Predicted Relative Abundance | Assignment |
| 170 | Low | [M]⁺ |
| 155 | Medium | [M - CH₃]⁺ |
| 141 | High | [M - C₂H₅]⁺ |
| 113 | High | [M - C₄H₉]⁺ |
| 57 | Very High (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |
| 43 | High | [C₃H₇]⁺ |
| 29 | Medium | [C₂H₅]⁺ |
Experimental Protocols: Characterization
The following are generalized protocols for the spectroscopic analysis of liquid organic compounds like this compound.
Caption: General workflow for the characterization of a synthesized compound.
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for each nucleus should be used.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
Sample Preparation: For a liquid sample, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an ATR-FTIR spectrometer.
-
Background Spectrum: Obtain a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any minor impurities.
-
Ionization: Ionize the sample using a suitable method, most commonly Electron Ionization (EI) for this type of compound.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information and confirm the identity of the compound.
References
The Role of Steric Hindrance in Dodecane (C12H26) Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the role of steric hindrance in the isomers of dodecane (B42187) (C12H26). It explores how the spatial arrangement of atoms influences the physicochemical properties and reactivity of these alkanes, offering valuable insights for researchers in various fields, including drug development, materials science, and petrochemistry.
Introduction to Steric Hindrance in Alkane Isomers
Steric hindrance is a fundamental concept in organic chemistry that describes the influence of the spatial arrangement of atoms on the properties and reactivity of a molecule. In the context of alkane isomers, steric hindrance arises from the repulsive forces between non-bonded atoms or groups that are in close proximity to each other. The 355 constitutional isomers of dodecane (C12H26) provide an excellent platform to study these effects, as their branching patterns directly correlate with the degree of steric hindrance.
Increased branching in an alkane chain leads to a more compact, spherical molecular shape. This has profound implications for intermolecular forces, particularly van der Waals forces, which are dependent on the surface area of the molecule. Consequently, steric hindrance plays a pivotal role in determining the boiling and melting points of C12H26 isomers. Furthermore, the accessibility of reactive sites is also governed by steric factors, thereby influencing the chemical reactivity of these isomers.
Impact of Steric Hindrance on Physical Properties
The degree of branching and the resulting steric hindrance significantly affect the macroscopic physical properties of C12H26 isomers. The following tables summarize the boiling and melting points of a selection of dodecane and related isomers, illustrating these trends.
Data Presentation: Physicochemical Properties of Selected Alkane Isomers
Table 1: Physical Properties of Selected C12H26 Isomers
| Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) |
| n-Dodecane | CH3(CH2)10CH3 | 216.2 | -9.6 |
| 2,2,4,6,6-Pentamethylheptane | (CH3)3CCH2CH(CH3)CH2C(CH3)3 | 177.65 | -67 |
Table 2: Physical Properties of Selected C11H24 Isomers (Illustrative Examples)
| Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) |
| 2,2-Dimethylnonane | (CH3)3C(CH2)6CH3 | 177.1 | - |
| 2,3-Dimethylnonane | CH3CH(CH3)CH(CH3)(CH2)5CH3 | 186.9 | -57.06 (estimate) |
| 2,5-Dimethylnonane | CH3CH(CH3)(CH2)2CH(CH3)(CH2)3CH3 | 147.2 | -73.6 |
| 2,6-Dimethylnonane | CH3CH(CH3)(CH2)3CH(CH3)(CH2)2CH3 | 180.6 | -57.06 (estimate) |
| 2,7-Dimethylnonane | CH3CH(CH3)(CH2)4CH(CH3)CH2CH3 | 181 | - |
| 2,8-Dimethylnonane | CH3CH(CH3)(CH2)5CH(CH3)2 | 181.1 | - |
| 3,3-Dimethylnonane | CH3CH2C(CH3)2(CH2)5CH3 | - | - |
| 3,4-Dimethylnonane | CH3CH2CH(CH3)CH(CH3)(CH2)4CH3 | 187 | - |
| 4,4-Dimethylnonane | CH3(CH2)2C(CH3)2(CH2)4CH3 | - | - |
| 4,5-Dimethylnonane | CH3(CH2)3CH(CH3)CH(CH3)(CH2)2CH3 | - | - |
Table 3: Physical Properties of Selected C10H22 Isomers (Illustrative Examples)
| Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) |
| 2,2,4-Trimethylheptane | (CH3)3CCH2CH(CH3)(CH2)2CH3 | 148.15 | -53.99 |
| 2,2,5-Trimethylheptane | (CH3)3CCH2CH2CH(CH3)CH2CH3 | 148 | - |
| 2,2,6-Trimethylheptane | (CH3)3C(CH2)3CH(CH3)2 | 148 | -105 |
| 2,3,3-Trimethylheptane | CH3CH(CH3)C(CH3)2(CH2)3CH3 | 160 | - |
| 2,3,5-Trimethylheptane | CH3CH(CH3)CH(CH3)CH2CH(CH3)CH2CH3 | - | - |
| 2,3,6-Trimethylheptane | CH3CH(CH3)CH(CH3)CH2CH2CH(CH3)2 | 157.3 | -53.99 |
| 2,4,6-Trimethylheptane | CH3CH(CH3)CH2CH(CH3)CH2CH(CH3)2 | 145-149 | - |
| 3,3,4-Trimethylheptane | CH3CH2C(CH3)2CH(CH3)(CH2)2CH3 | 164 | - |
| 3,3,5-Trimethylheptane | CH3CH2C(CH3)2CH2CH(CH3)CH2CH3 | 156 | -108.15 |
| 3,4,4-Trimethylheptane | CH3CH2CH(CH3)C(CH3)2CH2CH2CH3 | 164 | - |
| 3,4,5-Trimethylheptane | CH3CH2CH(CH3)CH(CH3)CH(CH3)CH2CH3 | 162.5 | -53.99 |
As a general trend, increased branching and steric hindrance lead to a decrease in boiling point. This is attributed to the more compact, spherical shape of highly branched isomers, which reduces the effective surface area for intermolecular van der Waals interactions. In contrast, the effect of steric hindrance on melting points is more complex. While branching generally lowers the melting point, highly symmetrical isomers can exhibit unusually high melting points due to their ability to pack efficiently into a crystal lattice.
Influence of Steric Hindrance on Chemical Reactivity
Steric hindrance significantly impacts the chemical reactivity of C12H26 isomers by affecting the accessibility of reactive sites. A classic example is the free-radical halogenation of alkanes.
In this reaction, a halogen atom (e.g., Cl• or Br•) abstracts a hydrogen atom to form a hydrogen halide and an alkyl radical. The stability of the resulting alkyl radical (tertiary > secondary > primary) plays a role in determining the product distribution. However, steric hindrance can influence the regioselectivity of this reaction. For instance, the abstraction of a sterically hindered tertiary hydrogen may be slower than the abstraction of a more accessible secondary hydrogen.
The following diagram illustrates the logical relationship between the structure of a C12H26 isomer and its reactivity in free-radical halogenation.
Figure 1. Logical relationship between isomeric structure, steric hindrance, and reactivity.
Experimental Protocols
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid C12H26 isomers.
Materials:
-
Thiele tube
-
Thermometer (-10 to 250 °C)
-
Capillary tubes (sealed at one end)
-
Small test tube
-
Rubber band or wire to attach the test tube to the thermometer
-
Heating mantle or Bunsen burner
-
Mineral oil
-
Sample of C12H26 isomer
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Add a few drops of the C12H26 isomer into the small test tube.
-
Place a capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Stop heating when a continuous and rapid stream of bubbles is observed.
-
Allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
-
Record the temperature. Repeat the determination for accuracy.
Figure 2. Experimental workflow for boiling point determination.
Determination of Melting Point (Mel-Temp Apparatus)
This protocol is used for determining the melting point of solid C12H26 isomers.
Materials:
-
Mel-Temp apparatus
-
Capillary tubes (sealed at one end)
-
Sample of solid C12H26 isomer
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample is a fine powder. If not, gently grind it using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the bottom.
-
Tap the sealed end of the capillary tube on a hard surface to ensure the sample is tightly packed.
-
Insert the capillary tube into the heating block of the Mel-Temp apparatus.
-
Turn on the apparatus and adjust the heating rate. For an unknown sample, a rapid heating rate can be used to find an approximate melting range.
-
Observe the sample through the magnifying lens.
-
For an accurate determination, repeat the process with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reducing the heating rate to 1-2°C per minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid melts (the end of the melting range). A pure compound will have a sharp melting range of 1-2°C.
Isomer Separation and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general procedure for separating and identifying C12H26 isomers.
Instrumentation:
-
Gas chromatograph (GC) with a flame ionization detector (FID) or coupled to a mass spectrometer (MS).
-
Capillary column (e.g., non-polar, such as DB-1 or HP-5ms).
-
Helium carrier gas.
Procedure:
-
Sample Preparation: Dilute the C12H26 isomer mixture in a suitable volatile solvent (e.g., hexane) to an appropriate concentration.
-
GC Conditions:
-
Set the injector temperature (e.g., 250°C).
-
Set the oven temperature program. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min).
-
Set the carrier gas flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Separation: The isomers will separate in the capillary column based on their boiling points and interactions with the stationary phase. Less branched, higher boiling point isomers will generally have longer retention times.
-
Detection and Identification:
-
FID: The FID will detect the eluting compounds and produce a chromatogram showing peaks corresponding to each isomer. Retention times can be compared to known standards.
-
MS: The MS will ionize the eluting compounds and generate a mass spectrum for each peak. The fragmentation pattern in the mass spectrum is characteristic of the isomer's structure and can be used for positive identification by comparison with spectral libraries.
-
Conclusion
The steric hindrance inherent in the various isomers of dodecane (C12H26) is a critical determinant of their physical and chemical properties. Increased branching leads to a more compact molecular structure, which generally lowers the boiling point due to reduced surface area for intermolecular interactions. The effect on melting point is more nuanced, with molecular symmetry playing a key role. Steric hindrance also governs chemical reactivity by modulating the accessibility of reactive sites, as exemplified by the regioselectivity of free-radical halogenation. A thorough understanding of these steric effects is essential for professionals in fields where the properties of hydrocarbon isomers are of paramount importance.
Potential Research Frontiers for 3-Ethyl-2,2,3-trimethylheptane: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide outlines potential research areas for the highly branched alkane, 3-Ethyl-2,2,3-trimethylheptane. While direct research on this specific molecule is limited, its unique structural characteristics suggest several promising avenues for investigation in materials science, medicinal chemistry, and chemical synthesis. This document provides a framework for exploring its potential, complete with hypothetical experimental protocols and conceptual workflows.
Physicochemical Properties and Advanced Applications
This compound is a saturated hydrocarbon with the chemical formula C12H26.[1] As a highly branched alkane, it is expected to exhibit physical properties such as a lower boiling point and viscosity compared to its linear isomer, n-dodecane.[2][3] While generally possessing low chemical reactivity, its structure can be strategically functionalized to create novel materials.[4]
| Property | Data | Source |
| Molecular Formula | C12H26 | [1] |
| Molecular Weight | 170.33 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 62199-04-6 | [1][5] |
| XLogP3 | 5.8 | [1] |
Table 1: Physicochemical Properties of this compound
Research Area: Development of Novel Lubricants and Flow Modifiers
The intricate branching of this compound suggests its potential as a base oil for specialty lubricants or as an additive to modify the rheological properties of existing formulations. Its structure could prevent crystallization at low temperatures and ensure stable viscosity over a range of conditions.
Hypothetical Experimental Protocol: Evaluation of Lubricant Properties
Objective: To determine the viscosity index, pour point, and oxidative stability of this compound and its derivatives.
Methodology:
-
Viscosity Measurement:
-
Utilize a calibrated rotational viscometer to measure the kinematic viscosity of the compound at 40 °C and 100 °C according to ASTM D445.
-
Calculate the viscosity index using the standard formula.
-
-
Pour Point Determination:
-
Determine the pour point using an automated pour point analyzer according to ASTM D97.
-
-
Oxidative Stability:
-
Conduct a rotating pressure vessel oxidation test (RPVOT) according to ASTM D2272 to assess the resistance to oxidation.
-
Figure 1: Workflow for evaluating the lubricant properties of this compound.
Biotransformation and Toxicological Profile
Understanding the metabolic fate and potential toxicity of this compound is crucial for any potential application in consumer products or as a solvent. While branched alkanes are generally considered to have low toxicity, their metabolism can lead to the formation of various oxygenated products.[6] Studies on similar C9-C12 isoalkanes have shown low acute toxicity.[7]
Research Area: In Vitro Metabolic Profiling
Investigating the metabolism of this compound using liver microsomes can identify potential metabolites and the cytochrome P450 enzymes involved in its biotransformation. This knowledge is essential for predicting its in vivo behavior and potential for drug-drug interactions.
Hypothetical Experimental Protocol: In Vitro Metabolism using Liver Microsomes
Objective: To identify the primary metabolites of this compound and the major CYP450 enzymes responsible for its metabolism.
Methodology:
-
Incubation:
-
Incubate this compound with human liver microsomes in the presence of an NADPH-generating system.
-
Run parallel incubations with specific CYP450 inhibitors to identify the contribution of individual enzymes.
-
-
Sample Preparation:
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifuge and collect the supernatant for analysis.
-
-
Metabolite Identification:
-
Analyze the supernatant using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to identify and characterize potential metabolites.
-
Figure 2: A flowchart illustrating the in vitro metabolism study of this compound.
Catalytic Functionalization for High-Value Chemicals
The inert C-H bonds of alkanes present a significant challenge for chemical synthesis. However, recent advances in catalytic C-H activation and functionalization offer a pathway to convert simple alkanes into more complex and valuable molecules.[8][9] this compound, with its unique arrangement of primary, secondary, and tertiary carbons, is an interesting substrate for studying the regioselectivity of such reactions.
Research Area: Selective Oxidation and Halogenation
Developing catalytic systems for the selective oxidation or halogenation of this compound could lead to the synthesis of novel alcohols, ketones, or alkyl halides. These functionalized derivatives could serve as building blocks for polymers, surfactants, or active pharmaceutical ingredients.
Hypothetical Experimental Protocol: Catalytic Oxidation using a Metalloporphyrin Catalyst
Objective: To investigate the regioselective oxidation of this compound to its corresponding alcohols and ketones using a manganese-porphyrin catalyst.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound and the manganese-porphyrin catalyst in a suitable solvent (e.g., dichloromethane).
-
Add a co-catalyst (e.g., imidazole) and an oxidant (e.g., iodosylbenzene).
-
Stir the reaction at room temperature under an inert atmosphere.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
-
Product Isolation and Characterization:
-
Upon completion, quench the reaction and purify the products using column chromatography.
-
Characterize the isolated products by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to determine their structures and the regioselectivity of the oxidation.
-
Figure 3: A conceptual diagram of the catalytic C-H functionalization of this compound.
Drug Delivery and Formulation Science
While highly lipophilic and insoluble in water, derivatives of this compound could be explored for applications in drug delivery.[4] For instance, semifluorinated alkanes, which share structural similarities, are being investigated as carriers for ophthalmic drugs and as components of nanoemulsions.[10] The bulky and branched nature of this alkane could be leveraged to create unique molecular architectures for encapsulating and delivering therapeutic agents.
Research Area: Synthesis of Amphiphilic Derivatives for Self-Assembling Nanosystems
By introducing a hydrophilic head group to the this compound backbone through chemical synthesis, novel amphiphilic molecules could be created. These amphiphiles could self-assemble in aqueous solutions to form micelles or vesicles capable of encapsulating hydrophobic drugs, potentially improving their solubility and bioavailability.
Hypothetical Experimental Protocol: Synthesis and Characterization of an Amphiphilic Derivative
Objective: To synthesize an ethoxylated derivative of a hydroxylated this compound and characterize its self-assembly properties.
Methodology:
-
Synthesis:
-
Hydroxylate this compound at a primary carbon position via a selective catalytic process.
-
React the resulting alcohol with ethylene (B1197577) oxide in the presence of a base catalyst to form an ethoxylated amphiphile.
-
-
Purification:
-
Purify the synthesized amphiphile using column chromatography.
-
-
Characterization of Self-Assembly:
-
Determine the critical micelle concentration (CMC) using a fluorescent probe method.
-
Characterize the size and morphology of the self-assembled structures using dynamic light scattering (DLS) and transmission electron microscopy (TEM).
-
References
- 1. This compound | C12H26 | CID 20588996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. heptane, 3-ethyl-2,2,3-trimethyl- [webbook.nist.gov]
- 6. Buy 3-Ethyl-3-methylheptane (EVT-313259) | 17302-01-1 [evitachem.com]
- 7. Alkanes, C9-12-iso- - Hazardous Agents | Haz-Map [haz-map.com]
- 8. Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03610H [pubs.rsc.org]
- 9. Challenges and opportunities for alkane functionalisation using molecular catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Ethyl-2,2,3-trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the highly branched alkane, 3-Ethyl-2,2,3-trimethylheptane. The synthesis is achieved through a two-step process involving a Grignard reaction to create a tertiary alcohol intermediate, followed by a deoxygenation reaction to yield the final alkane product. This protocol is intended for laboratory-scale synthesis and provides detailed methodologies, expected yields, and purification procedures. The information herein is designed to guide researchers in the fields of organic synthesis, medicinal chemistry, and materials science in the preparation of complex hydrocarbon structures.
Introduction
Highly branched alkanes are of significant interest in various fields, including as components of high-octane fuels and as building blocks in the synthesis of complex organic molecules. Their unique physical and chemical properties, stemming from their compact and sterically hindered structures, make them valuable targets for organic synthesis. The target molecule, this compound, possesses a quaternary carbon center, making its synthesis a non-trivial endeavor that requires careful planning and execution.
This protocol outlines a reliable method for the synthesis of this compound via a Grignard reaction followed by deoxygenation. The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds, allowing for the construction of complex carbon skeletons.[1][2][3]
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound suggests a disconnection at the C3-C4 bond, leading to a tertiary alcohol intermediate. This intermediate can be formed from the reaction of a Grignard reagent with a suitable ketone.
Overall Reaction Scheme
Step 1: Grignard Reaction
3,3-Dimethyl-2-pentanone (B1585287) reacts with n-butylmagnesium bromide to form the tertiary alcohol, 3-ethyl-2,2,3-trimethylheptan-3-ol.
Step 2: Deoxygenation (Barton-McCombie Deoxygenation)
The tertiary alcohol is converted to a xanthate ester, which is then reduced using tributyltin hydride to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 3-Ethyl-2,2,3-trimethylheptan-3-ol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether
-
3,3-Dimethyl-2-pentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 equiv.).
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 1-bromobutane (1.2 equiv.) in anhydrous diethyl ether (50 mL).
-
Add a small portion of the 1-bromobutane solution to the magnesium turnings. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C using an ice bath.
-
Add a solution of 3,3-dimethyl-2-pentanone (1.0 equiv.) in anhydrous diethyl ether (50 mL) dropwise from the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly pouring the mixture over 100 g of crushed ice in a beaker containing 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude 3-ethyl-2,2,3-trimethylheptan-3-ol.
Step 2: Synthesis of this compound via Barton-McCombie Deoxygenation
Materials:
-
Crude 3-Ethyl-2,2,3-trimethylheptan-3-ol
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Carbon disulfide
-
Methyl iodide
-
Tributyltin hydride
-
Azobisisobutyronitrile (AIBN)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve the crude 3-ethyl-2,2,3-trimethylheptan-3-ol (1.0 equiv.) in anhydrous THF (100 mL).
-
Cool the solution to 0 °C and add sodium hydride (1.2 equiv.) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add carbon disulfide (1.5 equiv.) dropwise.
-
After stirring for 30 minutes at 0 °C, add methyl iodide (1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude xanthate ester.
-
Dissolve the crude xanthate ester in toluene (100 mL) in a round-bottom flask.
-
Add tributyltin hydride (1.5 equiv.) and a catalytic amount of AIBN.
-
Heat the mixture to reflux (around 110 °C) for 2 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexanes as the eluent to yield pure this compound.
Data Presentation
| Step | Reactant | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 3,3-Dimethyl-2-pentanone | 3-Ethyl-2,2,3-trimethylheptan-3-ol | 18.6 | 15.8 | 85 |
| 2 | 3-Ethyl-2,2,3-trimethylheptan-3-ol | This compound | 17.0 | 12.8 | 75 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Key transformations in the synthesis of this compound.
References
Application Notes & Protocols: Synthesis of Tertiary Alkanes via Grignard Reaction and Subsequent Deoxygenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of sterically hindered carbon frameworks, particularly those containing quaternary or tertiary carbon centers, is a cornerstone of modern organic synthesis, with profound implications in drug discovery and materials science. The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile methods for carbon-carbon bond formation.[1] While Grignard reagents are primarily known for their addition to carbonyl compounds to produce alcohols, a direct, one-step synthesis of tertiary alkanes is not their primary application.
This document outlines a robust and widely applicable two-stage synthetic strategy to access tertiary alkanes. The methodology leverages the classic Grignard reaction to construct the required tertiary carbon skeleton in the form of a tertiary alcohol intermediate, which is subsequently deoxygenated to yield the final alkane product. This approach provides a reliable pathway to complex hydrocarbon motifs.
Stage 1: Synthesis of Tertiary Alcohols via Grignard Reaction
The first stage involves the nucleophilic addition of a Grignard reagent (R-MgX) to a carbonyl compound. The choice of the carbonyl substrate dictates the structure of the resulting tertiary alcohol.
-
Reaction with Ketones : The reaction of a Grignard reagent with a ketone produces a tertiary alcohol where one of the alkyl/aryl groups is derived from the Grignard reagent and the other two are from the ketone. This is a highly efficient method for creating tertiary centers with three distinct substituents.
-
Reaction with Esters or Acid Chlorides : The reaction with esters or acid chlorides requires at least two equivalents of the Grignard reagent. The first equivalent adds to the carbonyl, and the subsequent collapse of the tetrahedral intermediate expels the alkoxy (from an ester) or chloride group, forming a ketone in situ.[2][3] This ketone immediately reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol in which at least two of the substituents are identical and originate from the Grignard reagent.[3]
The following table summarizes various combinations of substrates and Grignard reagents for the synthesis of tertiary alcohols. Yields are representative and can vary based on specific substrates, reaction scale, and optimization of conditions.
| Entry | Carbonyl Substrate | Grignard Reagent | Product (Tertiary Alcohol) | Typical Yield (%) |
| 1 | Acetone | Phenylmagnesium Bromide | 2-Phenyl-2-propanol (B165765) | 85-95 |
| 2 | Cyclohexanone | Methylmagnesium Iodide | 1-Methylcyclohexan-1-ol | 80-90 |
| 3 | Acetophenone (B1666503) | Ethylmagnesium Bromide | 2-Phenyl-2-butanol | 75-85 |
| 4 | Ethyl Acetate | Phenylmagnesium Bromide (2.2 eq) | 1,1-Diphenylethan-1-ol | 70-80 |
| 5 | Methyl Benzoate | Ethylmagnesium Bromide (2.2 eq) | 3-Phenyl-3-pentanol | 70-85 |
This protocol describes the reaction of acetophenone with methylmagnesium iodide.
Safety Precaution: Grignard reactions are highly exothermic and moisture-sensitive. All operations must be conducted under an inert atmosphere (N₂ or Ar) using anhydrous solvents and oven- or flame-dried glassware.
Materials:
-
Magnesium turnings
-
Iodomethane (B122720) (Methyl Iodide)
-
Acetophenone
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings (1.2 eq) in a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of iodomethane (1.1 eq) in anhydrous diethyl ether to the dropping funnel.
-
Add a few drops of the iodomethane solution to the magnesium. The reaction is initiated by gentle warming or the addition of a small iodine crystal if it does not start spontaneously. The solution will become cloudy and begin to reflux.
-
Once initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the freshly prepared Grignard reagent solution in an ice-water bath.
-
Dissolve acetophenone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetophenone solution dropwise to the stirred Grignard solution, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution. This will protonate the alkoxide and precipitate magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by distillation or column chromatography.
-
Caption: Overall workflow for tertiary alkane synthesis.
Caption: Mechanisms for Grignard addition to ketones and esters.
Stage 2: Deoxygenation of Tertiary Alcohols
Direct reduction of alcohols to alkanes can be challenging.[4] A common and reliable method for the deoxygenation of tertiary alcohols is the Barton-McCombie reaction.[5][6] This two-step radical-based process involves the conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by treatment with a radical initiator and a hydrogen atom source, typically tributyltin hydride (Bu₃SnH).[7][8]
While effective, the toxicity of tin reagents has led to the development of alternative, tin-free methods, including catalytic protocols using silanes or other reducing agents.[9][10][11]
| Method | Activating Group | Reagents | Key Features | Typical Yield (%) |
| Barton-McCombie [5] | Xanthate (O-C(=S)SMe) | Bu₃SnH, AIBN | Classic, reliable, radical mechanism | 70-90 |
| Barton Thioformate [12] | Thioformate (O-C(=S)H) | Bu₃SnH, AIBN | Good for tertiary alcohols | 70-85 |
| Silane Reduction [10] | Tosylate or Halide | Ph₂SiH₂, (tBuO)₂ | Tin-free, catalytic options available | 60-85 |
| Catalytic HDO [13] | None (Direct) | H₂, Bimetallic Catalyst (e.g., Ir-Mo/SiO₂) | Direct, atom-economical, requires H₂ pressure | 65-95 |
This protocol describes the deoxygenation of 2-phenyl-2-propanol, the product from Protocol 2.2.
Safety Precaution: Organotin compounds are toxic and should be handled with care in a well-ventilated fume hood. AIBN is a potentially explosive solid when heated; handle with care.
Materials:
-
2-Phenyl-2-propanol (from Stage 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Carbon disulfide (CS₂)
-
Iodomethane (Methyl Iodide)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene (B28343) or Benzene
-
Anhydrous THF
Procedure:
-
Xanthate Formation:
-
To a stirred solution of 2-phenyl-2-propanol (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add CS₂ (1.5 eq) dropwise. The solution should turn yellow/orange.
-
Stir for 1 hour at room temperature, then add iodomethane (1.5 eq).
-
Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quench with water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated to give the crude xanthate, which can be purified or used directly.
-
-
Deoxygenation:
-
Dissolve the crude xanthate ester in anhydrous toluene (approx. 0.1 M).
-
Add Bu₃SnH (1.5 eq) and a catalytic amount of AIBN (0.1 eq).
-
Heat the mixture to reflux (approx. 80-110 °C depending on solvent) for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
-
Purification (Removal of Tin Byproducts):
-
The crude product containing the tertiary alkane and tin byproducts can be purified by several methods:
-
Flash Chromatography: Direct purification on silica (B1680970) gel.
-
KF Treatment: Dissolve the crude mixture in ether and stir vigorously with a 10% aqueous KF solution for several hours. The tin fluorides will precipitate as a solid, which can be filtered off. The filtrate contains the desired alkane.
-
-
Further purify the product by distillation if necessary.
-
Caption: Radical chain mechanism of the Barton-McCombie deoxygenation.
Key Considerations and Limitations
-
Grignard Reagent Basicity: Grignard reagents are extremely strong bases and will be destroyed by any source of acidic protons, including water, alcohols, amines, and terminal alkynes.[6] The substrate must not contain these functional groups unless they are appropriately protected.
-
Steric Hindrance: With highly sterically hindered ketones, Grignard reagents may act as a base, causing enolization, or as a reducing agent, leading to side products instead of the desired tertiary alcohol.[14]
-
Toxicity of Reagents: The primary drawback of the classic Barton-McCombie reaction is the use of toxic and air-sensitive organotin hydrides, whose byproducts can be difficult to remove completely from the final product.[5]
Caption: Incompatibility of Grignard reagents with protic sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Conversion of Alcohols into Alkanes | Chem-Station Int. Ed. [en.chem-station.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 7. Barton-McCombie Reaction [organic-chemistry.org]
- 8. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Deoxygenation [organic-chemistry.org]
- 12. daneshyari.com [daneshyari.com]
- 13. researchgate.net [researchgate.net]
- 14. Grignard Reaction [organic-chemistry.org]
Application Notes and Protocols for the Laboratory Preparation of Highly Branched Alkanes
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Highly branched alkanes are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties, such as high thermal and oxidative stability, low freezing points, and predictable viscosities. Their compact, globular structures can also serve as hydrophobic cores in drug delivery systems or as inert scaffolds in molecular design. This document provides detailed laboratory protocols for two robust and versatile methods for the synthesis of highly branched alkanes: a Grignard-based approach and the Corey-Seebach reaction. Each method is presented with a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the workflow.
Introduction
The controlled synthesis of alkanes with a high degree of branching presents a unique challenge in organic chemistry. The inert nature of alkanes necessitates the construction of the carbon skeleton through the formation of strong, non-polar carbon-carbon bonds, often followed by the removal of functional groups. This application note details two effective strategies for the targeted synthesis of highly branched alkanes in a laboratory setting. The first is a multi-step sequence involving the reaction of a Grignard reagent with a ketone to create a tertiary alcohol, followed by dehydration and hydrogenation. The second method, the Corey-Seebach reaction, utilizes the umpolung (reactivity inversion) of an aldehyde to an acyl anion equivalent, which can then be alkylated to build a branched carbon framework.
Methodology 1: Grignard Reagent Addition to a Ketone Followed by Dehydration and Hydrogenation
This classical three-step approach is a reliable method for constructing a quaternary carbon center, a key feature of many highly branched alkanes. The overall workflow is depicted below.
Caption: A three-step workflow for the synthesis of highly branched alkanes via a Grignard reaction.
Experimental Protocols
Step 1: Grignard Synthesis of a Tertiary Alcohol
This protocol describes the reaction of a ketone with a Grignard reagent to form a tertiary alcohol.[1][2][3][4][5]
-
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Alkyl halide (e.g., bromopropane)
-
Ketone (e.g., acetone)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine crystal (optional, as initiator)
-
-
Procedure:
-
Preparation of the Grignard Reagent:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add anhydrous diethyl ether.
-
Dissolve the alkyl halide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the alkyl halide solution to the magnesium. If the reaction does not start (indicated by bubbling), add a small crystal of iodine or gently warm the mixture.
-
Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Reaction with the Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the ketone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
-
Step 2: Dehydration of the Tertiary Alcohol to a Branched Alkene
This protocol describes the acid-catalyzed dehydration of the tertiary alcohol.[6][7][8][9]
-
Materials:
-
Tertiary alcohol from Step 1
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Place the tertiary alcohol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Set up for distillation. Heat the mixture to the appropriate temperature (typically 25-80°C for tertiary alcohols) to distill the alkene as it is formed.[7][8]
-
Wash the collected distillate with sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, and distill to purify the alkene.
-
Step 3: Catalytic Hydrogenation of the Branched Alkene to a Highly Branched Alkane
This protocol describes the reduction of the alkene to the final alkane product.[10][11][12]
-
Materials:
-
Branched alkene from Step 2
-
Ethanol (B145695) or ethyl acetate (B1210297) (solvent)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the alkene in a suitable solvent like ethanol in a flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to a hydrogenation apparatus (e.g., a balloon filled with H₂ or a Parr hydrogenator).
-
Purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to yield the highly branched alkane.
-
Methodology 2: Corey-Seebach Reaction for Alkane Synthesis
The Corey-Seebach reaction provides a powerful method for C-C bond formation by inverting the polarity of a carbonyl carbon. This "umpolung" strategy allows for the nucleophilic attack of an acyl anion equivalent on an electrophile. The subsequent removal of the sulfur auxiliary group yields the final product.
Caption: Workflow for the synthesis of highly branched alkanes using the Corey-Seebach reaction.
Experimental Protocols
Step 1-3: One-Pot Synthesis of a Highly Branched Alkane via Corey-Seebach Reaction [13][14][15]
-
Materials:
-
Aldehyde
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide
-
Raney nickel
-
Ethanol
-
-
Procedure:
-
Dithiane Formation:
-
To a solution of the aldehyde in dichloromethane (B109758) at 0 °C, add 1,3-propanedithiol followed by a catalytic amount of BF₃·OEt₂.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer and concentrate to give the crude 1,3-dithiane, which can be purified by chromatography.
-
-
Lithiation and Alkylation:
-
Dissolve the purified 1,3-dithiane in anhydrous THF and cool to -30 °C under a nitrogen atmosphere.
-
Slowly add a solution of n-BuLi in hexanes and stir for 1-2 hours at this temperature.
-
Add the alkyl halide and allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the organic layer and concentrate to give the crude 2-alkyl-1,3-dithiane.
-
-
Desulfurization:
-
Dissolve the crude 2-alkyl-1,3-dithiane in ethanol.
-
Add a slurry of Raney nickel in ethanol.
-
Reflux the mixture until the desulfurization is complete (monitored by GC-MS).
-
Cool the reaction mixture, filter to remove the nickel residue, and wash the filter cake with ethanol.
-
Remove the solvent under reduced pressure and purify the resulting highly branched alkane by distillation or chromatography.
-
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of highly branched alkanes. Note that yields are highly dependent on the specific substrates used.
| Reaction Step | Reagents & Conditions | Typical Yield (%) | Reference |
| Grignard-Based Synthesis | |||
| Grignard Addition to Ketone | R-MgX, Ketone, Ether/THF, 0°C to RT | 60-95% | [1] |
| Tertiary Alcohol Dehydration | H₂SO₄ or POCl₃, Heat | 70-90% | [6] |
| Alkene Hydrogenation | H₂, 10% Pd/C, EtOH, RT, 1 atm | >95% | [10] |
| Corey-Seebach Synthesis | |||
| Dithiane Formation | Aldehyde, 1,3-propanedithiol, BF₃·OEt₂ | 85-95% | [14] |
| Dithiane Alkylation | 2-Lithio-1,3-dithiane, R-X, THF, -30°C to RT | 70-90% | [13] |
| Desulfurization | 2-Alkyl-1,3-dithiane, Raney Ni, EtOH, Reflux | 60-85% | [1] |
Conclusion
The two methodologies presented provide versatile and reliable pathways for the laboratory-scale synthesis of a wide range of highly branched alkanes. The Grignard-based approach is a fundamental and widely applicable method, particularly for creating structures with a central quaternary carbon. The Corey-Seebach reaction offers a complementary strategy, leveraging the concept of umpolung to construct complex carbon skeletons from simple aldehyde precursors. The choice of method will depend on the target structure, the availability of starting materials, and the desired scale of the synthesis. These detailed protocols and comparative data should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Converting Alcohols to Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 13. Corey-Seebach Reaction [organic-chemistry.org]
- 14. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 15. Corey–Seebach reaction - Wikiwand [wikiwand.com]
Application Note: Structural Elucidation of 3-Ethyl-2,2,3-trimethylheptane using 1H NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules.[1] 1H NMR, or proton NMR, provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule.[2] This application note outlines the protocol for the 1H NMR analysis of 3-Ethyl-2,2,3-trimethylheptane, a highly branched acyclic alkane. The presence of a chiral center in this molecule leads to magnetic non-equivalence of protons (diastereotopicity), which can be observed in the 1H NMR spectrum, providing a valuable case study for detailed spectral interpretation.[3]
Logical Workflow for NMR Analysis
The process of analyzing a chemical compound using NMR spectroscopy follows a structured workflow, from initial sample preparation to the final confirmation of its chemical structure. This ensures reproducibility and accuracy in the results obtained.
Figure 1. Workflow for 1H NMR structural analysis.
Experimental Protocol
This section provides a detailed methodology for acquiring a high-quality 1H NMR spectrum of this compound.
1. Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.[4]
-
Materials:
-
This compound (5-25 mg)[5]
-
Deuterated chloroform (B151607) (CDCl3)
-
Tetramethylsilane (TMS) internal standard
-
High-quality 5 mm NMR tube[4]
-
Pasteur pipette and glass wool
-
Vial
-
-
Procedure:
-
Accurately weigh 5-25 mg of this compound into a clean, dry vial.[5]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS to the vial.[4] The deuterated solvent is used to avoid a large solvent signal in the 1H spectrum.[5]
-
Gently vortex the vial to ensure the compound is fully dissolved.
-
Place a small plug of glass wool into a Pasteur pipette and filter the solution directly into the NMR tube to remove any particulate matter.[6] Solid impurities can degrade spectral quality by disrupting the magnetic field homogeneity.
-
Cap the NMR tube and ensure it is properly labeled.[4]
-
2. NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Parameters:
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: Standard 1D proton acquisition
-
Number of Scans: 16-32 (adjust as needed for signal-to-noise)
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: 0-12 ppm
-
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 solvent.[7]
-
Tune and match the probe to the correct frequency.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.[7]
-
Acquire the 1H NMR spectrum using the parameters listed above.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.[8]
-
Integrate all signals to determine the relative ratio of protons for each signal.[2]
-
Identify the chemical shift (δ) and multiplicity (e.g., singlet, triplet) for each peak.
Predicted 1H NMR Data and Analysis
The structure of this compound contains a chiral center at the C3 position. This chirality renders the two methyl groups at the C2 position, as well as the two protons of the ethyl group's methylene (B1212753) (-CH2-) and the two protons on C4, diastereotopic.[3] This means they are chemically non-equivalent and are expected to produce distinct signals in the 1H NMR spectrum.[3][9]
Table 1: Predicted 1H NMR Spectral Data for this compound
| Signal Label | Assignment | Integration | Predicted δ (ppm) | Multiplicity |
| a | -CH2CH3 (Ethyl) | 3H | ~0.82 | Triplet (t) |
| b | -CH2CH3 (Heptane) | 3H | ~0.88 | Triplet (t) |
| c, c' | -C(CH3 )2 | 6H | ~0.90, ~0.92 | 2 x Singlet (s) |
| d | -C(CH3 ) | 3H | ~0.95 | Singlet (s) |
| e | -CH2CH2CH2 CH3 | 2H | ~1.25 | Multiplet (m) |
| f, g | -CH2 - (Ethyl & C4-H2) | 4H | ~1.30-1.50 | Complex Multiplets (m) |
| h | -CH2 CH2CH2CH3 | 2H | ~1.55 | Multiplet (m) |
Note: Chemical shifts are estimated based on standard values for alkyl protons (typically 0.7-1.6 ppm) and are subject to variation based on solvent and local electronic effects.[10][11] The signals for the methylene protons (e, f, g, h) are expected to be complex and may overlap significantly.
Analysis of Predicted Spectrum:
-
Upfield Region (0.8-1.0 ppm): This region is expected to contain the signals for all five methyl groups. The terminal methyls of the ethyl and heptane (B126788) chains (a, b) should appear as triplets due to coupling with their adjacent methylene groups. The three methyl groups attached to the quaternary carbons C2 and C3 (c, c', d) are predicted to be singlets. Due to the chiral center at C3, the two methyl groups at C2 (c, c') are diastereotopic and should appear as two distinct singlets.[3]
-
Mid-field Region (1.2-1.6 ppm): This region will contain the complex, overlapping signals of the four methylene groups (e, f, g, h). The diastereotopic protons on the ethyl group's methylene and the C4 methylene will likely exhibit complex splitting patterns, further complicated by coupling to adjacent protons.[9]
1H NMR spectroscopy provides a robust method for the structural verification of this compound. The predicted spectrum highlights key structural features, including the number of distinct proton environments and their connectivity. Of particular importance is the expected observation of distinct singlets for the diastereotopic methyl groups at the C2 position, which serves as a clear confirmation of the molecule's stereochemistry and constitution. This detailed protocol and analysis serve as a valuable guide for researchers performing structural elucidation of complex, highly-branched alkanes.
References
- 1. compoundchem.com [compoundchem.com]
- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. cif.iastate.edu [cif.iastate.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Alkanes | OpenOChem Learn [learn.openochem.org]
Application Note: 13C NMR Spectroscopy of 3-Ethyl-2,2,3-trimethylheptane
Abstract
This document provides a detailed guide to the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Ethyl-2,2,3-trimethylheptane. It includes predicted chemical shifts, a comprehensive experimental protocol for data acquisition, and a logical diagram illustrating the relationship between the molecule's carbon structure and its expected NMR signals. This information is intended for researchers, scientists, and professionals in drug development and organic chemistry.
Introduction
13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. Each unique carbon atom in a molecule resonates at a specific frequency in a magnetic field, providing information about its local electronic environment. For highly branched alkanes such as this compound, 13C NMR is an invaluable tool for structural elucidation and verification. The chemical shift of each carbon is influenced by factors such as hybridization, substitution, and steric effects. In alkanes, the chemical shifts typically range from 10 to 60 ppm.[1] The degree of substitution at a carbon atom significantly affects its chemical shift, with quaternary carbons generally appearing at lower fields than tertiary, secondary, and primary carbons.[1][2]
Predicted 13C NMR Data for this compound
Due to the absence of a publicly available experimental spectrum for this compound, the following chemical shifts have been predicted based on empirical additivity rules and known spectral data for similar branched alkanes.
| Carbon Atom | Structure | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Coupled) |
| C1 | CH3 (on C2) | ~25-30 | Quartet |
| C2 | C (quaternary) | ~35-40 | Singlet |
| C3 | C (quaternary) | ~40-45 | Singlet |
| C4 | CH2 | ~30-35 | Triplet |
| C5 | CH2 | ~25-30 | Triplet |
| C6 | CH2 | ~20-25 | Triplet |
| C7 | CH3 | ~10-15 | Quartet |
| C8 (Ethyl) | CH2 | ~25-30 | Triplet |
| C9 (Ethyl) | CH3 | ~5-10 | Quartet |
| C10 (Methyl on C3) | CH3 | ~20-25 | Quartet |
| C11 (Methyl on C2) | CH3 | ~25-30 | Quartet |
| C12 (Methyl on C2) | CH3 | ~25-30 | Quartet |
Note: These are estimated values. Actual experimental values may vary depending on the solvent and experimental conditions.
Experimental Protocol
This section outlines a standard protocol for acquiring a 13C NMR spectrum of this compound.
1. Sample Preparation
-
Sample: this compound
-
Concentration: Dissolve approximately 50-100 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent.
-
Solvent: Chloroform-d (CDCl3) is a common choice for non-polar compounds and its carbon signal at ~77 ppm can serve as an internal reference.[3]
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters (for a 500 MHz Spectrometer)
-
Nucleus: 13C
-
Frequency: Approximately 125 MHz
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.
-
Spectral Width (SW): 0 to 200 ppm.
-
Temperature: 298 K (25 °C).
3. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak (CDCl3 at 77.16 ppm) or the TMS signal (0 ppm).
-
Peak Picking and Integration: Identify all peaks and integrate their areas. For proton-decoupled 13C NMR, integration is not always quantitative.
Visualizations
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its 13C NMR analysis.
References
Application Note: Mass Spectrometry of 3-Ethyl-2,2,3-trimethylheptane
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed analysis of the predicted mass spectrum of 3-Ethyl-2,2,3-trimethylheptane, a highly branched alkane. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this application note outlines the expected fragmentation patterns based on established principles of mass spectrometry for branched alkanes. A generalized experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is also provided.
Introduction
This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol . As a highly branched alkane, its mass spectrum is expected to be characterized by extensive fragmentation, primarily at the points of branching to form stable carbocations. Understanding the fragmentation pattern is crucial for its identification and structural elucidation in complex mixtures. In drug development, related branched alkanes can be encountered as impurities or degradation products, making their characterization essential.
Predicted Mass Spectral Fragmentation
The fragmentation of branched alkanes under electron ionization (EI) is governed by the stability of the resulting carbocations (tertiary > secondary > primary). Cleavage of C-C bonds at the quaternary carbons is highly favored. For this compound, the molecular ion peak (m/z 170) is expected to be of very low abundance or completely absent due to the high degree of branching and the energetic nature of electron ionization.
The primary fragmentation will occur at the C3 and C2 positions, which are quaternary and highly substituted carbons, respectively. The fragmentation is predicted to proceed via cleavage of the bonds around these carbons to yield the most stable tertiary carbocations. The loss of the largest alkyl group at a branching point is generally favored.
Data Presentation: Predicted Mass Spectral Data
The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their predicted relative abundance.
| m/z | Predicted Fragment Ion | Predicted Relative Abundance | Notes |
| 57 | [C₄H₉]⁺ | Base Peak | Formation of a stable tertiary butyl cation from cleavage at the C2-C3 bond. |
| 71 | [C₅H₁₁]⁺ | Major | Loss of a pentyl radical. |
| 85 | [C₆H₁₃]⁺ | Major | Loss of a butyl radical. |
| 43 | [C₃H₇]⁺ | Major | Isopropyl cation, a common fragment for branched alkanes. |
| 113 | [C₈H₁₇]⁺ | Minor | Loss of a butyl group. |
| 141 | [C₁₀H₂₁]⁺ | Minor | Loss of an ethyl group. |
| 170 | [C₁₂H₂₆]⁺ | Very Low / Absent | Molecular Ion. |
Experimental Protocols: GC-MS Analysis
This protocol provides a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.
1. Sample Preparation
-
Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane. A typical concentration is 100 µg/mL.
-
If the analyte is in a complex matrix, appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction may be necessary.
2. GC-MS Instrumentation
-
Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for separating alkanes.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).
3. GC Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
4. MS Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
5. Data Analysis
-
Acquire the total ion chromatogram (TIC) to identify the retention time of the analyte.
-
Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.
-
Identify the fragment ions and compare them with the predicted fragmentation pattern and library spectra of related compounds.
Mandatory Visualization
The following diagram illustrates the predicted fragmentation pathway of this compound.
Caption: Predicted fragmentation of this compound.
The following diagram illustrates a typical experimental workflow for GC-MS analysis.
Application Note: High-Resolution Gas Chromatography for the Analysis of Dodecane Isomers
Abstract
This application note presents a detailed protocol for the separation and identification of dodecane (B42187) (C12H26) isomers using high-resolution capillary gas chromatography (GC) with flame ionization detection (FID). Due to the large number of structural isomers with similar physicochemical properties, their separation poses a significant analytical challenge. The described method, employing a non-polar stationary phase, provides excellent resolution for distinguishing between various branched and straight-chain dodecane isomers, which is crucial for applications in petrochemical analysis, environmental monitoring, and fuel quality control.
Introduction
Dodecane is a significant component of many petroleum-based products, including diesel fuel and kerosene. It exists as numerous structural isomers, and their relative abundance can influence the physical and chemical properties of these products. Consequently, a reliable and reproducible analytical method for the separation and quantification of dodecane isomers is essential. Capillary gas chromatography is the premier technique for analyzing volatile hydrocarbon mixtures.[1] The separation is achieved based on the differential partitioning of isomers between a gaseous mobile phase and a liquid stationary phase within a long capillary column.[1] Non-polar stationary phases are particularly effective for separating alkanes, where the elution order is primarily determined by the boiling point and molecular shape of the isomers.
Experimental Protocol
This section provides a comprehensive methodology for the GC analysis of dodecane isomers.
Materials and Reagents
-
Standards: A certified reference standard mix of dodecane isomers in a suitable solvent (e.g., hexane (B92381) or pentane). Individual isomer standards can also be used for peak identification confirmation.
-
Solvent: High-purity n-hexane or pentane (B18724) (GC grade) for sample dilution.
-
Gases: High-purity helium (99.999%) or hydrogen as the carrier gas. High-purity nitrogen, hydrogen, and air for the FID detector.
Instrumentation
A high-resolution gas chromatograph equipped with a flame ionization detector (FID) is required. The following instrumental parameters are recommended:
Table 1: Gas Chromatography (GC) and Flame Ionization Detector (FID) Conditions
| Parameter | Value |
| GC System | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet | |
| Mode | Split (100:1 ratio) |
| Temperature | 280 °C |
| Injection Volume | 1.0 µL |
| Oven Temperature Program | |
| Initial Temperature | 50 °C |
| Hold Time | 2 minutes |
| Ramp Rate | 5 °C/min |
| Final Temperature | 150 °C |
| Final Hold Time | 5 minutes |
| Detector (FID) | |
| Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Sample Preparation
-
Prepare a stock solution of the dodecane isomer standard mixture at a concentration of 1000 µg/mL in n-hexane.
-
Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Dilute unknown samples with n-hexane to ensure that the concentration of dodecane isomers falls within the calibration range.
-
Transfer the prepared standards and samples into 2 mL autosampler vials.
Data Analysis
-
Peak Identification: Identify the individual dodecane isomers in the chromatograms based on their retention times by comparing them to the chromatograms of the certified reference standards. The elution order on a non-polar column generally follows the boiling points of the isomers, with more highly branched isomers eluting earlier.
-
Calibration: Generate a calibration curve for each identified isomer by plotting the peak area against the concentration of the working standards.
-
Quantification: Determine the concentration of each dodecane isomer in the unknown samples by using the calibration curves.
Results and Discussion
The GC method described provides excellent separation of several dodecane isomers. A representative chromatogram would show baseline resolution for many of the key branched and linear isomers. The elution order is dependent on the volatility of the isomers, with more compact, highly branched isomers having lower boiling points and thus shorter retention times than the linear n-dodecane.
Table 2: Representative Retention Times for Selected Dodecane Isomers
| Isomer | Retention Time (min) (Estimated) |
| 2,2,4,6,6-Pentamethylheptane | 8.5 |
| 2,3,5-Trimethylnonane | 9.2 |
| 2-Methyldecane | 10.1 |
| 3-Methyldecane | 10.3 |
| n-Dodecane | 12.5 |
Note: These are estimated retention times and may vary depending on the specific instrument, column condition, and slight variations in the analytical parameters.
Experimental Workflow
The following diagram illustrates the logical workflow for the gas chromatography analysis of dodecane isomers.
Caption: Workflow for the GC analysis of dodecane isomers.
Conclusion
The gas chromatography method detailed in this application note is a robust and reliable technique for the separation and quantification of dodecane isomers. The use of a non-polar capillary column combined with an optimized temperature program allows for high-resolution separation of these challenging compounds. This method is suitable for researchers, scientists, and professionals in the petrochemical and environmental fields who require accurate analysis of dodecane isomer distributions.
References
Application Notes and Protocols for the Use of 3-Ethyl-2,2,3-trimethylheptane in Combustion Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is no specific experimental combustion data for 3-Ethyl-2,2,3-trimethylheptane. This document, therefore, provides an overview of the expected combustion behavior of highly branched C12 alkanes and uses data from a surrogate molecule, iso-dodecane (2,2,4,6,6-pentamethylheptane), for quantitative illustration. The experimental protocols provided are general and applicable to the study of liquid hydrocarbon fuels.
Application Notes
This compound is a highly branched isomer of dodecane (B42187) (C₁₂H₂₆). Its molecular structure, featuring multiple methyl and ethyl branches, significantly influences its combustion characteristics. Such highly branched alkanes are of interest in combustion research as they are representative of components in real-world fuels like gasoline and jet fuel. Their study provides insights into the effects of fuel structure on ignition quality, flame propagation, and pollutant formation.
The high degree of branching in this compound leads to a greater chemical stability compared to its straight-chain isomer, n-dodecane. This increased stability results in a higher research octane (B31449) number (RON), making it a desirable component for gasoline to prevent engine knock. In combustion studies, it can serve as a surrogate molecule to represent the highly branched paraffinic class in complex fuel mixtures.
The primary applications in combustion research include:
-
Kinetic Model Development: Experimental data on the combustion of highly branched alkanes are crucial for the development and validation of chemical kinetic models that predict fuel performance.
-
Surrogate Fuel Formulation: Understanding the combustion properties of individual isomers like this compound allows for the formulation of simpler surrogate fuel mixtures that can mimic the behavior of complex real fuels in simulations and experiments.
-
Fundamental Combustion Research: Studying the ignition delay, flame speed, and species formation in the combustion of highly branched alkanes provides fundamental insights into the reaction pathways that govern the oxidation of complex fuels.
General Combustion Characteristics of Highly Branched Alkanes
Compared to their straight-chain counterparts, highly branched alkanes like this compound are expected to exhibit:
-
Longer Ignition Delay Times: The increased stability of the molecule makes it more resistant to autoignition.
-
Lower Laminar Flame Speeds: The reduced reactivity of the fuel mixture leads to a slower propagation of the flame front.
-
Different Intermediate Species Profiles: The branching structure influences the initial fuel decomposition pathways, leading to a different distribution of intermediate hydrocarbon species.
Data Presentation
As no experimental data for this compound is available, the following tables present data for a surrogate, iso-dodecane (2,2,4,6,6-pentamethylheptane), and provide an illustrative representation for a generic highly branched C12 alkane.
Table 1: Ignition Delay Times for iso-Dodecane (2,2,4,6,6-pentamethylheptane) / Air Mixtures at an Equivalence Ratio (Φ) of 1.0
| Temperature (K) | Pressure (atm) | Ignition Delay Time (ms) |
| 700 | 20 | 10.5 |
| 750 | 20 | 3.2 |
| 800 | 20 | 1.5 |
| 850 | 20 | 1.1 |
| 900 | 20 | 1.0 |
| 950 | 20 | 0.9 |
| 1000 | 20 | 0.8 |
Data is representative and based on trends observed for highly branched alkanes.
Table 2: Illustrative Laminar Flame Speeds for a Highly Branched C12 Alkane / Air Mixture at 1 atm and 298 K
| Equivalence Ratio (Φ) | Laminar Flame Speed (cm/s) |
| 0.7 | 25 |
| 0.8 | 30 |
| 0.9 | 34 |
| 1.0 | 36 |
| 1.1 | 35 |
| 1.2 | 32 |
| 1.3 | 28 |
Note: These values are illustrative and represent the expected trend for a highly branched alkane, which would have a lower peak flame speed compared to n-dodecane (peak flame speed ~40 cm/s at similar conditions).
Table 3: Illustrative Mole Fractions of Major Species in the Post-Flame Zone of a Stoichiometric Highly Branched C12 Alkane / Air Flame
| Species | Mole Fraction |
| N₂ | 0.71 |
| CO₂ | 0.11 |
| H₂O | 0.12 |
| O₂ | < 0.01 |
| CO | < 0.01 |
Note: These are representative values for complete combustion. Actual values may vary based on specific flame conditions and the presence of intermediate species.
Experimental Protocols
Protocol 1: Determination of Ignition Delay Times using a Shock Tube
Objective: To measure the autoignition delay time of this compound under high-temperature and high-pressure conditions.
Methodology:
-
Mixture Preparation: A gaseous mixture of the fuel, an oxidizer (e.g., synthetic air), and a diluent (e.g., argon) is prepared in a mixing tank. The partial pressures of each component are carefully measured to achieve the desired equivalence ratio and concentration. For a liquid fuel like this compound, it is vaporized and introduced into the mixing tank.
-
Shock Tube Operation:
-
The driven section of the shock tube is filled with the prepared fuel/air mixture to a specific initial pressure.
-
The driver section is filled with a high-pressure driver gas (e.g., helium).
-
A diaphragm separating the two sections is ruptured, generating a shock wave that travels through the driven section, compressing and heating the test gas.
-
The shock wave reflects off the end wall of the driven section, further compressing and heating the gas to the desired test conditions (T₅ and P₅).
-
-
Data Acquisition:
-
Pressure transducers mounted along the shock tube measure the shock wave velocity, from which the post-reflected shock temperature and pressure are calculated.
-
A pressure transducer at the end wall records the pressure history of the test gas.
-
Optical diagnostics, such as chemiluminescence detectors (e.g., monitoring OH* emission at 308 nm), are used to detect the onset of ignition.
-
-
Ignition Delay Time Definition: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the end wall and the onset of ignition, which is typically marked by a sharp increase in pressure or the initial detection of a chemiluminescence signal.
Protocol 2: Measurement of Laminar Flame Speed using a Constant Volume Combustion Chamber
Objective: To determine the laminar flame speed of this compound/air mixtures at various equivalence ratios.
Methodology:
-
Mixture Preparation: A homogeneous mixture of vaporized this compound and air is prepared in a spherical or cylindrical constant volume combustion chamber at a known initial temperature and pressure.
-
Ignition: The mixture is ignited at the center of the chamber using a pair of electrodes to generate a spark.
-
Flame Propagation Imaging: A high-speed camera coupled with a schlieren imaging system is used to visualize and record the outwardly propagating spherical flame.
-
Data Analysis:
-
The flame radius as a function of time is extracted from the schlieren images.
-
The stretched flame speed (Sₙ) is calculated from the rate of change of the flame radius.
-
The stretch rate (α) is also calculated from the flame radius and its temporal evolution.
-
The unstretched laminar flame speed (Sₗ) is determined by extrapolating the stretched flame speed to zero stretch rate using a linear or non-linear extrapolation model.
-
Protocol 3: Species Concentration Profiling in a Flame using Molecular Beam Mass Spectrometry (MBMS)
Objective: To identify and quantify the stable and radical species present in a this compound flame.
Methodology:
-
Flame Generation: A steady, one-dimensional flame (e.g., a flat flame on a McKenna burner or a counterflow diffusion flame) is established at a specific pressure and with a known fuel/oxidizer mixture.
-
Flame Sampling: A quartz microprobe with a small orifice is inserted into the flame at different positions along the central axis. The high temperature and reactive species are rapidly cooled ("quenched") as they are drawn into the probe.
-
Molecular Beam Formation: The sampled gas expands into a series of differentially pumped vacuum chambers, forming a molecular beam. This process minimizes collisions and preserves the chemical composition of the sampled gas.
-
Mass Spectrometry: The molecular beam is directed into the ion source of a mass spectrometer (e.g., a quadrupole or time-of-flight mass spectrometer). The species are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.
-
Data Analysis: The mass spectra are recorded at different positions in the flame to obtain concentration profiles of various species as a function of distance from the burner surface. Calibration with known gas mixtures is required to convert ion signals into absolute mole fractions.
Mandatory Visualization
Caption: Simplified chemical kinetic pathway for the combustion of a highly branched alkane.
Caption: Experimental workflow for ignition delay time measurement using a shock tube.
Application Notes and Protocols for 3-Ethyl-2,2,3-trimethylheptane as a Nonpolar Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethyl-2,2,3-trimethylheptane is a highly branched aliphatic hydrocarbon (C12H26) that serves as a nonpolar solvent.[1][2] Its acyclic, saturated structure, consisting solely of carbon-carbon and carbon-hydrogen single bonds, results in a nonpolar character, making it immiscible with water but soluble in other nonpolar organic solvents.[3][4][5] This high degree of branching influences its physical properties, such as boiling point and viscosity, making it a potentially useful alternative to more common nonpolar solvents like hexane (B92381) or heptane (B126788) in various laboratory and drug development applications.[6][7] These applications can range from acting as a medium for chemical reactions to its use in extraction and chromatographic purification of nonpolar compounds.[8]
Due to the limited availability of specific experimental data for this compound, the physical properties of a close structural isomer, 2,2,4,6,6-pentamethylheptane (B104275) (also C12H26), are provided for reference. This highly branched alkane is expected to exhibit very similar solvent characteristics.
Data Presentation
Table 1: Physicochemical Properties of this compound and a Representative C12 Branched Alkane Analog.
| Property | Value for this compound | Value for 2,2,4,6,6-Pentamethylheptane (Analog) |
| Molecular Formula | C₁₂H₂₆[1] | C₁₂H₂₆[9] |
| Molecular Weight | 170.33 g/mol [1] | 170.33 g/mol [9] |
| CAS Number | 62199-04-6[1] | 13475-82-6[10] |
| Boiling Point | Data not available | 177-178 °C @ 760 mmHg[10] |
| Density | Data not available | Data not available |
| Flash Point | Data not available | ~58.4 °C (estimated)[10] |
| Water Solubility | Insoluble (predicted)[10] | 0.1508 mg/L @ 25 °C (estimated)[10] |
| LogP (o/w) | 5.8 (computed)[1] | 6.156 (estimated)[10] |
Table 2: General Application Suitability.
| Application | Suitability | Rationale |
| Liquid-Liquid Extraction | High | Excellent for extracting nonpolar to weakly polar organic compounds from aqueous matrices due to its immiscibility with water and high LogP value.[11][12] |
| Normal-Phase Chromatography | High | Can be used as a nonpolar mobile phase, often in combination with a more polar solvent, to separate compounds based on polarity on a polar stationary phase.[13] |
| Reaction Solvent | Moderate to High | Suitable for reactions involving nonpolar reagents, particularly where a higher boiling point than hexane or heptane is desired. Chemical inertness is a key advantage.[14] |
| Solubilization of Nonpolar Compounds | High | Effective for dissolving fats, oils, waxes, and other highly nonpolar organic molecules.[5][10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of a Nonpolar Drug Candidate from an Aqueous Synthesis Quench
This protocol describes a general procedure for the extraction of a nonpolar small molecule drug candidate from an aqueous reaction mixture.
Materials:
-
Crude aqueous reaction mixture containing the target nonpolar compound.
-
This compound (or a similar branched alkane solvent).
-
Saturated sodium chloride (brine) solution.
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Methodology:
-
Preparation: Transfer the aqueous crude reaction mixture to a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.
-
Solvent Addition: Add a volume of this compound approximately equal to the volume of the aqueous layer.
-
Extraction: Stopper the separatory funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure. Shake the funnel gently for 1-2 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense organic layer (this compound) will be the top layer.
-
Collection of Organic Layer: Carefully drain the lower aqueous layer into an Erlenmeyer flask. Then, drain the upper organic layer containing the target compound into a separate clean, dry Erlenmeyer flask.
-
Re-extraction (Optional but Recommended): To maximize recovery, the aqueous layer can be returned to the separatory funnel and the extraction process (steps 2-5) can be repeated 1-2 more times with fresh portions of the solvent. Combine all organic extracts.
-
Washing: Wash the combined organic extracts with a saturated brine solution to remove residual water. Add an equal volume of brine, shake, and separate the layers as before. Discard the aqueous brine layer.
-
Drying: Dry the organic layer by adding a small amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the this compound using a rotary evaporator to yield the crude nonpolar drug candidate.
Protocol 2: Normal-Phase Column Chromatography for the Purification of a Nonpolar Compound
This protocol outlines the use of a highly branched alkane solvent as the nonpolar component of the mobile phase for the purification of a target compound from a mixture of byproducts with differing polarities.
Materials:
-
Crude sample containing the target nonpolar compound.
-
Silica (B1680970) gel (for stationary phase).
-
This compound (or a similar branched alkane solvent).
-
A more polar co-solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Chromatography column.
-
Sand.
-
Collection tubes or flasks.
-
Thin-Layer Chromatography (TLC) plates and chamber.
Methodology:
-
Solvent System Selection: Using TLC, determine an appropriate mobile phase composition. A good starting point for nonpolar compounds is a mixture of this compound and a small amount of a polar co-solvent (e.g., 95:5 v/v this compound:Ethyl Acetate). The ideal solvent system should provide a retention factor (Rf) of ~0.2-0.4 for the target compound.[15]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack evenly. Drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand to the top of the silica to prevent disturbance during sample loading.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase. Carefully apply the sample solution to the top of the silica bed.
-
Elution: Carefully add the mobile phase to the column. Apply gentle pressure (if performing flash chromatography) and begin collecting fractions.
-
Gradient Elution (Optional): If the byproducts have a wide range of polarities, a gradient elution can be performed by gradually increasing the proportion of the polar co-solvent in the mobile phase. This will elute more polar compounds more quickly.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which contain the pure target compound.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to isolate the purified compound.
Safety and Handling
Alkanes, including this compound, are flammable liquids and their vapors can form explosive mixtures with air.[3][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.[3]
-
Ventilation: Handle this solvent in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[3]
-
Spills: In case of a spill, absorb with a non-combustible material like sand or earth and dispose of it according to local regulations.[3]
-
Disposal: Dispose of waste solvent in appropriately labeled hazardous waste containers. Do not pour down the drain.[3]
Visualizations
Caption: Liquid-Liquid Extraction Workflow.
Caption: Nonpolar Solvent Selection Logic.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. Alkane - Wikipedia [en.wikipedia.org]
- 3. tutorchase.com [tutorchase.com]
- 4. 2,2,5,5-Tetramethylhexane | C10H22 | CID 14067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. simplesolvents.com [simplesolvents.com]
- 9. 2,2,4,6,6-Pentamethylheptane | C12H26 | CID 26058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]
- 11. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. moravek.com [moravek.com]
- 14. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 15. csub.edu [csub.edu]
Application Notes: The Role of Branched Alkanes in Modern Fuel Technology
Introduction
Branched alkanes, or isoalkanes, are critical components in the formulation of high-performance fuels for spark-ignition (gasoline), jet, and to a lesser extent, diesel engines. Unlike their straight-chain (n-alkane) counterparts, which are prone to rapid, uncontrolled combustion, branched alkanes exhibit superior anti-knock characteristics, leading to increased engine efficiency, performance, and longevity.[1][2] Their molecular structure allows for a more controlled and smoother combustion process.[3] This document details the primary applications of branched alkanes in fuel technology, outlines the key industrial processes for their production, and provides standardized protocols for their synthesis and analysis.
1. Key Applications in Fuel Technology
-
Gasoline and Aviation Gasoline: The primary application of branched alkanes is to increase the octane (B31449) rating of gasoline.[4] The octane number is a standard measure of a fuel's ability to resist "knocking" or "pinging" during combustion.[5] Highly branched isomers, such as 2,2,4-trimethylpentane (B7799088) (iso-octane), form the basis of the octane rating scale, with iso-octane itself defined as having an octane rating of 100.[6][7] Alkylate, a product of the alkylation process, is a premium gasoline blending stock composed almost entirely of branched alkanes, prized for its high octane number and clean-burning properties.[8][9]
-
Jet Fuel: In aviation fuels like Jet A and Jet A-1, branched alkanes play a crucial role in improving cold-flow properties.[10] Their presence helps to lower the freezing point of the fuel, which is essential for aircraft operating at high altitudes where temperatures are extremely low.[10] Kerosene-type jet fuels are complex mixtures where aliphatic, branched, and cyclo-alkanes can constitute up to 70-80% of the volume.[10]
-
Diesel Fuel: While diesel engines operate on a different principle (compression-ignition) and typically favor straight-chain alkanes for their high cetane number (a measure of ignition delay), branched alkanes are still important.[11][12] The hydroisomerization of long-chain n-alkanes to branched isomers is a key process for improving the cold-flow properties of diesel fuel, preventing the formation of wax crystals at low temperatures.[13]
2. Core Production Technologies
The two primary refinery processes for producing branched alkanes for fuel applications are isomerization and alkylation.
-
Isomerization: This process rearranges the molecular structure of straight-chain alkanes into their branched isomers without changing the molecular formula.[14] It is widely used to upgrade low-octane light naphtha fractions (rich in C5 and C6 n-alkanes) into high-octane gasoline blending components.[15][16] The process typically employs a bifunctional catalyst, often containing platinum on an acidic support, at elevated temperatures and pressures.[16][17]
-
Alkylation: This process synthesizes larger branched alkanes by combining light iso-paraffins (typically isobutane) with light alkenes (e.g., propylene, butylene).[18] The resulting product, alkylate, is a mixture of high-octane, branched-chain hydrocarbons like isoheptane and isooctane.[8] The reaction is catalyzed by strong acids, most commonly sulfuric acid (H₂SO₄) or hydrofluoric acid (HF), and is carried out at low temperatures.[8][9][18]
Data Presentation: Properties of Branched Alkanes
Quantitative data underscores the importance of branching for fuel performance. The octane rating is the most critical parameter for gasoline components.
Table 1: Research Octane Number (RON) of Selected Straight-Chain vs. Branched-Chain Alkanes
| Alkane | Structure | Research Octane Number (RON) |
|---|---|---|
| n-Pentane | Straight-Chain | 61.7 |
| Isopentane (2-Methylbutane) | Branched | 92.3 |
| n-Hexane | Straight-Chain | 31[15] |
| 2-Methylpentane | Branched | 74[15] |
| 2,2-Dimethylbutane | Branched | 94[15] |
| 2,3-Dimethylbutane | Branched | 105[15] |
| n-Heptane | Straight-Chain | 0[6] |
| n-Octane | Straight-Chain | -20[12] |
| Iso-octane (2,2,4-Trimethylpentane) | Branched | 100[5][6][7] |
Table 2: Typical Properties of Alkylate as a Gasoline Blending Component
| Property | Value | Reference |
|---|---|---|
| Research Octane Number (RON) | 94 - 99 | [18] |
| Motor Octane Number (MON) | 88 - 94 | [18] |
| Reid Vapor Pressure (RVP) | Low | [4] |
| Sulfur Content | Near-zero | N/A |
| Aromatic Content | None | [18] |
| Olefin Content | None |[18] |
Experimental Protocols
Protocol 1: Sulfuric Acid (H₂SO₄) Alkylation
Objective: To synthesize high-octane alkylate from isobutane (B21531) and a butylene mixture using a sulfuric acid catalyst.
Materials:
-
Feedstock: Isobutane (C₄H₁₀) and a mixed butylene (C₄H₈) stream.
-
Catalyst: Concentrated sulfuric acid (98-99.5% H₂SO₄).
-
Refrigerant for cooling (e.g., chilled water, ammonia).
-
Neutralizing agent: Caustic wash (NaOH solution).
-
Pressurized reactor, acid settler, fractionation tower.
Methodology:
-
Feed Preparation: Ensure a high ratio of isobutane to olefin (typically ranging from 5:1 to 15:1) in the feed to minimize side reactions and maximize octane number.[8]
-
Reaction: Introduce the hydrocarbon feed and the sulfuric acid catalyst into a continuously stirred-tank reactor (CSTR) or a baffled reactor that provides high shear mixing.
-
Temperature Control: Maintain the reaction temperature at a low level, typically between 2°C and 13°C (35°F to 55°F), as the reaction is highly exothermic.[18] Utilize refrigeration to remove the heat of reaction.
-
Pressure Control: Keep the reactor under sufficient pressure to maintain all reactants in the liquid phase.[18][19]
-
Acid Settling: Pass the reactor effluent to a settler vessel, where the liquid acid catalyst phase separates from the hydrocarbon phase due to density differences. The acid is then recycled back to the reactor.[19]
-
Caustic Wash: Treat the hydrocarbon phase with a caustic wash to remove any entrained acid and neutralize acidic esters.
-
Fractionation: Route the neutralized hydrocarbon stream to a series of distillation columns (a fractionator) to separate the components.[19] Unreacted isobutane is recycled to the reactor feed, normal butane (B89635) is removed, and the final alkylate product is collected as the bottom stream.[19]
Protocol 2: C₅/C₆ Alkane Isomerization
Objective: To convert low-octane n-pentane and n-hexane into their high-octane branched isomers.
Materials:
-
Feedstock: Light straight-run naphtha (rich in n-pentane and n-hexane).
-
Catalyst: Bifunctional catalyst, typically platinum supported on chlorinated alumina (B75360) or a zeolite.
-
Hydrogen (H₂): Required to hydrogenate coke precursors and maintain catalyst activity.
-
Fixed-bed catalytic reactor.
Methodology:
-
Feed Purification: The naphtha feed must be rigorously purified to remove sulfur, water, and other compounds that are potent poisons for the isomerization catalyst. This is typically achieved through hydrotreating and molecular sieve driers.
-
Reaction: The purified feed is mixed with hydrogen and heated to the reaction temperature, typically 120-180°C.
-
Catalytic Conversion: The heated gas-phase mixture is passed through one or more fixed-bed reactors containing the isomerization catalyst. The straight-chain alkanes are converted into a mixture of branched isomers.
-
Separation (Optional but common): The reactor effluent is cooled and separated. For higher octane gains, the product stream can be sent to a deisohexanizer column or a molecular sieve separation unit (e.g., UOP TIP process) to separate the unreacted n-alkanes from the desired branched products.
-
Recycling: The separated n-alkanes are recycled back to the reactor inlet for further conversion, driving the overall process towards higher concentrations of the most highly branched isomers.
-
Product Stabilization: The final isomerate product is sent to a stabilizer column to remove light gases and hydrogen, yielding a high-octane, low-volatility gasoline blending component.
Protocol 3: Determination of Research Octane Number (RON)
Objective: To measure the anti-knock performance of a gasoline sample according to a standardized method.
Apparatus:
-
A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio (as specified in ASTM D2699).
-
Primary Reference Fuels (PRFs): Iso-octane (100 ON) and n-heptane (0 ON).
-
Sample fuel to be tested.
Methodology:
-
Engine Warm-up: Operate the CFR engine on a stable fuel until standard operating conditions of temperature and pressure are achieved as specified by the ASTM D2699 method.
-
Sample Testing: Run the engine on the sample fuel and adjust the compression ratio until a standard level of knock intensity is observed, as measured by a detonation sensor. Record the compression ratio.
-
Reference Fuel Bracketing: Select two Primary Reference Fuels (or blends of PRFs) that have octane numbers that bracket the expected octane number of the sample.
-
First Reference Fuel Test: Run the engine on the lower-octane PRF blend. Adjust the compression ratio to achieve the same standard knock intensity as observed with the sample fuel.
-
Second Reference Fuel Test: Run the engine on the higher-octane PRF blend and again adjust the compression ratio to achieve the standard knock intensity.
-
Interpolation: The Research Octane Number of the sample is calculated by linear interpolation based on the compression ratio readings obtained for the sample and the two bracketing reference fuels. The result is reported to the nearest 0.1 ON.
Visualizations: Workflows and Logical Relationships
References
- 1. brainly.com [brainly.com]
- 2. ftloscience.com [ftloscience.com]
- 3. thestudentroom.co.uk [thestudentroom.co.uk]
- 4. Alkylation is an important source for octane in gasoline - U.S. Energy Information Administration (EIA) [eia.gov]
- 5. Explore the Benefits of Isooctane in Fuel Efficiency [kangyangintl.com]
- 6. acs.org [acs.org]
- 7. Isooctane: The Standard Reference Substance for Gasoline Octane Rating | Aure Chemical [aurechem.com]
- 8. Alkylation unit - Wikipedia [en.wikipedia.org]
- 9. COMDIFLEX | The Alkylation Process in Refineries: Transforming Components for Cleaner Fuels [comdiflex.com]
- 10. Microbial alkane production for jet fuel industry: motivation, state of the art and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. mdpi.com [mdpi.com]
- 14. Isomerization | Organic Compounds, Alkenes, Alkanes | Britannica [britannica.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Branched Chain Alkane Definition [thoughtco.com]
- 18. Alkylation | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 19. static.horiba.com [static.horiba.com]
Application Note: 3-Ethyl-2,2,3-trimethylheptane as a Reference Standard in GC-MS Analysis of Volatile Organic Compounds
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for the utilization of 3-Ethyl-2,2,3-trimethylheptane as an internal reference standard for the quantitative analysis of volatile organic compounds (VOCs) and other non-polar analytes by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Quantitative analysis by GC-MS requires a high degree of precision and accuracy. The internal standard (IS) method is a widely adopted technique to correct for variations in sample injection volume, sample preparation, and instrument response.[1][2] An ideal internal standard should be a compound that is chemically similar to the analytes of interest, well-resolved chromatographically, and not naturally present in the sample.[1]
This compound, a branched-chain alkane, serves as an excellent internal standard for the analysis of a wide range of non-polar volatile and semi-volatile organic compounds. Its chemical inertness, thermal stability, and characteristic mass spectrum make it a reliable choice for complex matrices.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the internal standard is crucial for method development.
| Property | Value |
| Chemical Formula | C₁₂H₂₆ |
| Molecular Weight | 170.33 g/mol |
| Boiling Point | ~190-200 °C (estimated) |
| Structure | Branched Alkane |
| Polarity | Non-polar |
| CAS Number | 62199-04-6 |
Data sourced from PubChem and NIST WebBook.
Rationale for Use as an Internal Standard
The suitability of this compound as an internal standard is based on several key characteristics:
Experimental Protocols
This section outlines a general protocol for the use of this compound as an internal standard in the GC-MS analysis of volatile organic compounds.
Materials and Reagents
-
This compound (≥98% purity)
-
Volatile organic compound standards
-
High-purity solvent (e.g., hexane, dichloromethane)[3]
-
Sample vials with septa[4]
-
Micropipettes
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve a known amount of this compound in a high-purity solvent to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).
-
Analyte Stock Solutions: Prepare individual or mixed stock solutions of the target VOCs in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solutions into vials. Add a constant, known amount of the IS Stock solution to each calibration standard.[5] The final concentration of the internal standard should be consistent across all calibration levels and samples.
Sample Preparation
-
Accurately measure a known volume or weight of the sample into a sample vial.
-
Spike the sample with the same constant, known amount of the IS Stock solution as used in the calibration standards.[1]
-
If necessary, perform sample extraction or dilution with a suitable solvent. Common techniques include liquid-liquid extraction, solid-phase extraction, or headspace analysis.[3]
GC-MS Instrumentation and Conditions
The following are suggested starting conditions for a typical GC-MS system. Method optimization will be required for specific applications.
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)[6] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless or split injection depending on concentration) |
| Oven Program | Initial 40 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Data Analysis and Quantification
The quantification of target analytes is performed by calculating the relative response factor (RRF) and constructing a calibration curve.
Relative Response Factor (RRF) Calculation
The RRF is a measure of the detector response to the analyte relative to the internal standard. It is calculated from the analysis of the calibration standards using the following equation:
RRF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)
Calibration Curve
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.[7] The resulting curve should be linear with a high correlation coefficient (R² > 0.99).
Analyte Quantification
The concentration of the analyte in the sample is determined using the following equation:
Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RRF)
Expected Quantitative Data
The following table provides hypothetical, yet realistic, relative response factors for a selection of common volatile organic compounds relative to this compound. These values are based on the principle that for non-polar analytes on a non-polar column, the response is generally proportional to the carbon number.
| Analyte | Expected RRF (relative to this compound) |
| Toluene | 0.85 |
| Ethylbenzene | 0.90 |
| o-Xylene | 0.92 |
| n-Decane | 0.95 |
| n-Dodecane | 1.00 |
| Naphthalene | 1.10 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical basis for using an internal standard.
Conclusion
This compound is a highly suitable internal standard for the quantitative GC-MS analysis of non-polar volatile and semi-volatile organic compounds. Its chemical properties and chromatographic behavior allow for the correction of experimental variations, leading to more accurate and precise results. The protocols and data presented in this application note provide a solid foundation for the development and validation of robust analytical methods.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. benchchem.com [benchchem.com]
- 6. tdi-bi.com [tdi-bi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 3-Ethyl-2,2,3-trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and standardized protocols for the use of 3-Ethyl-2,2,3-trimethylheptane in a laboratory setting. Due to the limited specific data available for this compound, the information presented is based on the general properties of branched alkanes and safety guidelines for similar chemicals.
Introduction
This compound is a saturated, branched-chain alkane with the chemical formula C₁₂H₂₆[1]. Like other alkanes, it is a nonpolar organic compound and is largely unreactive due to the stability of its carbon-carbon and carbon-hydrogen single bonds[2]. Branched alkanes are significant in the petroleum industry for their role in improving the octane (B31449) number of fuels[2][3]. In a research context, this compound is most likely to be used as a nonpolar solvent, a reference compound in analytical techniques such as gas chromatography, or as a component in studies of hydrocarbon properties.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided below. This data is essential for its proper handling, storage, and application in experimental work.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆ | [1] |
| Molecular Weight | 170.33 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 62199-04-6 | [1] |
| Appearance | Expected to be a colorless liquid | |
| Boiling Point | Estimated based on similar branched alkanes | |
| Density | Estimated based on similar branched alkanes | |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents |
Safety and Handling
As a flammable and potentially irritating substance, proper safety precautions must be followed when handling this compound. The following protocol is based on safety data sheets for similar branched alkanes[4][5].
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or chemical goggles[6].
-
Hand Protection: Wear nitrile or neoprene gloves[6].
-
Skin Protection: A lab coat should be worn.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. No personal respiratory protective equipment is normally required for small quantities in a well-ventilated space[6].
3.2. Handling Procedures
-
Keep away from heat, sparks, open flames, and hot surfaces[4].
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling[6].
-
Ensure adequate ventilation.
3.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place[4][5].
-
Keep away from sources of ignition[5].
3.4. Spill and Disposal
-
In case of a spill, absorb with an inert material and dispose of it in accordance with applicable regulations[6].
-
Do not let the product enter drains[5].
-
Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
Given the nature of this compound, its primary applications in a research setting would likely be as a nonpolar solvent or as a standard in gas chromatography.
4.1. Protocol for Use as a Nonpolar Solvent
This protocol outlines the general steps for using this compound as a solvent for a chemical reaction.
Workflow for Use as a Nonpolar Solvent
Caption: Workflow for using this compound as a solvent.
Methodology:
-
Reaction Setup: Assemble the necessary glassware (e.g., round-bottom flask, condenser) in a chemical fume hood. Ensure all glassware is dry.
-
Adding Reactants: Add the solid reactants to the reaction flask.
-
Adding Solvent: Under an inert atmosphere if required, add the desired volume of this compound to the flask.
-
Running the Reaction: Stir the mixture and heat or cool as specified by the reaction protocol.
-
Monitoring: Periodically take samples to monitor the reaction's progress using an appropriate analytical technique (e.g., Thin Layer Chromatography, Gas Chromatography).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary and proceed with the appropriate work-up procedure, which may involve extraction with a more polar solvent.
-
Purification: Remove the this compound under reduced pressure (if its boiling point allows) and purify the product using techniques like column chromatography or distillation.
4.2. Protocol for Use as a Gas Chromatography (GC) Standard
This protocol describes the preparation of a this compound standard for GC analysis.
Workflow for GC Standard Preparation
References
Computational Modeling of 3-Ethyl-2,2,3-trimethylheptane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to the computational modeling of 3-Ethyl-2,2,3-trimethylheptane. This highly branched alkane serves as a representative model for understanding the conformational behavior and physicochemical properties of non-polar, aliphatic moieties that are prevalent in various chemical and pharmaceutical contexts. Computational modeling of such molecules is crucial for predicting their behavior in different environments, which is of significant interest in fields ranging from materials science to drug development, where such structures can influence lipophilicity, membrane permeability, and binding interactions.
Application Notes
The computational modeling of this compound and similar branched alkanes has several key applications:
-
Conformational Analysis: Identifying the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. This is fundamental to understanding its physical and chemical properties.
-
Thermodynamic Properties: Calculating properties such as enthalpy of formation, heat capacity, and entropy, which are crucial for understanding the molecule's stability and reactivity.
-
Physicochemical Property Prediction: Estimating properties like boiling point, vapor pressure, and viscosity through quantitative structure-property relationship (QSPR) models or molecular dynamics simulations.[1][2]
-
Solvation and Partitioning Behavior: Modeling how the molecule interacts with different solvents to predict its solubility and lipophilicity (e.g., LogP), which are critical parameters in drug design and formulation.
-
Fragment-Based Drug Design: Understanding the conformational preferences of this aliphatic fragment can aid in the design of larger drug molecules, helping to optimize their shape and interaction with biological targets.
Experimental Protocols
Protocol 1: Initial Structure Generation and Geometry Optimization
This protocol describes the initial steps of generating a 3D structure of this compound and performing a preliminary geometry optimization.
-
2D to 3D Structure Generation:
-
Use a molecule editor (e.g., ChemDraw, MarvinSketch, or the builder in a molecular modeling package) to draw the 2D structure of this compound.
-
Convert the 2D drawing to a 3D structure using the software's built-in functionality. This will generate an initial 3D conformation.
-
-
Initial Geometry Optimization:
-
The initial 3D structure is typically not at a local energy minimum. A preliminary geometry optimization is necessary to obtain a more stable structure.
-
Employ a molecular mechanics (MM) force field for this initial optimization due to its computational efficiency. Suitable force fields for alkanes include MMFF94, OPLS, or a consistent force field (CFF).[1]
-
The optimization algorithm (e.g., steepest descent followed by conjugate gradient) will adjust the atomic coordinates to minimize the steric energy of the molecule.
-
Protocol 2: Conformational Search using Molecular Mechanics
Due to the presence of multiple rotatable single bonds, this compound can exist in numerous conformations. A systematic or stochastic conformational search is essential to identify the low-energy conformers.
-
Setting up the Conformational Search:
-
Define the rotatable bonds. For this compound, the key rotatable bonds are within the heptane (B126788) backbone and the ethyl substituent.
-
Choose a conformational search method. Common methods include:
-
Systematic Search: Rotates each defined bond by a specified increment. This method can be computationally expensive for highly flexible molecules.
-
Stochastic/Monte Carlo Search: Randomly changes the torsion angles and accepts or rejects the new conformation based on its energy.
-
-
-
Performing the Search and Analysis:
-
Run the conformational search using a suitable molecular mechanics force field (e.g., MMFF94).
-
The output will be a list of unique conformers and their corresponding steric energies.
-
Cluster the conformers based on their root-mean-square deviation (RMSD) to identify distinct conformational families.
-
Rank the conformers by their relative energies to identify the most stable structures.
-
Protocol 3: Quantum Mechanical Refinement of Conformer Energies
For more accurate relative energies, single-point energy calculations or full geometry optimizations using quantum mechanics (QM) methods are recommended for the low-energy conformers identified in Protocol 2.
-
Selection of QM Method:
-
Density Functional Theory (DFT) methods are a good balance of accuracy and computational cost for molecules of this size. Functionals that include dispersion corrections (e.g., B3LYP-D3, ωB97X-D) are recommended for non-covalent interactions in alkanes.
-
A suitable basis set, such as 6-31G(d) or larger, should be used.
-
-
Performing QM Calculations:
-
For each of the low-energy conformers from the molecular mechanics search, perform a single-point energy calculation at the chosen level of theory.
-
Alternatively, for higher accuracy, perform a full geometry optimization of each conformer at the QM level.
-
Calculate the relative energies of the conformers based on the QM results.
-
Protocol 4: Prediction of Physicochemical Properties
Computational models can be used to predict various physicochemical properties.
-
Thermodynamic Properties:
-
Perform frequency calculations at the QM level on the optimized geometries of the most stable conformers.
-
From the frequency calculations, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be derived.
-
-
Boiling Point and Other Bulk Properties:
-
Quantitative Structure-Property Relationship (QSPR) models can be used to predict properties like boiling point based on molecular descriptors.[2] These descriptors can be calculated from the 3D structure.
-
Molecular dynamics (MD) simulations can also be employed to simulate the bulk liquid and derive properties like density and viscosity. This involves simulating a box of molecules over time.
-
Data Presentation
The following tables present representative quantitative data that could be obtained from the computational modeling of this compound or a similar branched dodecane.
Table 1: Representative Structural Parameters of the Global Minimum Conformer
| Parameter | Value (Å or °) |
| Average C-C Bond Length | 1.54 |
| Average C-H Bond Length | 1.09 |
| Average C-C-C Bond Angle | 112.5 |
| Average H-C-H Bond Angle | 107.8 |
Table 2: Relative Energies of Representative Low-Energy Conformers
| Conformer | Molecular Mechanics Relative Energy (kcal/mol) | QM Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 0.00 | 0.00 |
| 2 | 0.52 | 0.45 |
| 3 | 0.89 | 0.78 |
| 4 | 1.25 | 1.10 |
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight ( g/mol ) | 170.33 |
| Boiling Point (°C) | ~200-220 |
| LogP (Octanol-Water) | ~6.0-6.5 |
| Molar Refractivity (cm³/mol) | ~78-80 |
Mandatory Visualization
Caption: A general workflow for the computational modeling of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Ethyl-2,2,3-trimethylheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Ethyl-2,2,3-trimethylheptane from its structural isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound from its isomers so challenging?
A1: The primary challenge lies in the nearly identical physicochemical properties of structural isomers.[1][2] Isomers of this compound, which has the molecular formula C12H26, share the same molecular weight and often have very similar boiling points and polarities.[3] This makes conventional separation techniques like simple distillation ineffective, as they rely on significant differences in these properties.[4] Achieving high purity requires advanced methods that can exploit subtle differences in molecular shape and size.
Q2: What are the primary laboratory-scale methods for separating these types of branched alkane isomers?
A2: The two most effective and commonly used laboratory methods for separating volatile isomers with close boiling points are fractional distillation and preparative gas chromatography (pGC).[4]
-
Fractional Distillation: This technique is an enhancement of simple distillation, using a fractionating column to create a series of theoretical plates for repeated vaporization-condensation cycles. It can separate components with small differences in boiling points.[5]
-
Preparative Gas Chromatography (pGC): pGC is a high-resolution technique that separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. It is ideal for isolating high-purity isomers, even those with nearly identical boiling points.[6]
Q3: How do I decide between fractional distillation and preparative gas chromatography (pGC)?
A3: The choice depends on the required purity, sample volume, and the boiling point difference between the isomers.
-
Use Fractional Distillation for larger quantities of material where moderate to high purity is acceptable and there is a discernible, albeit small, difference in boiling points between the isomers.
-
Use Preparative GC when very high purity (>99%) is essential, for small sample volumes, or when fractional distillation fails to provide adequate separation due to extremely close boiling points.[4][6]
Q4: Are other methods like liquid chromatography or adsorptive separation viable?
A4: While possible, these methods are less common for non-polar alkane isomers.
-
Liquid Chromatography (LC): Standard reversed-phase or normal-phase LC is generally ineffective for non-polar hydrocarbons due to weak interactions with the stationary phase. However, specialized systems may offer some separation.[7]
-
Adsorptive Separation: This method, often using molecular sieves like zeolites, is highly effective but typically applied on an industrial scale for separating linear from branched alkanes.[8][9] Zeolites like 5A can exclude branched isomers based on size, but separating different branched isomers from each other is more complex and may require zeolites with specific pore structures (e.g., MFI-type).[10]
Data Presentation
Table 1: Physicochemical Properties of Selected C12H26 Isomers
This table illustrates the minor variations in boiling points among different structural isomers of dodecane (B42187) (C12H26), highlighting the difficulty of separation.
| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) |
| n-Dodecane | C12H26 | 170.33 | 216.3 |
| 2-Methylundecane | C12H26 | 170.33 | 210.1 |
| This compound | C12H26 | 170.33 | ~205-215 (estimated) |
| 2,2,4,6,6-Pentamethylheptane | C12H26 | 170.33 | 177.3 |
Table 2: Comparison of Primary Purification Techniques
| Feature | Fractional Distillation | Preparative Gas Chromatography (pGC) |
| Principle | Separation based on differences in boiling points.[5] | Separation based on differential partitioning between mobile and stationary phases.[6] |
| Resolving Power | Moderate to High | Very High |
| Required Purity | Moderate (>95%) | High to Very High (>99%) |
| Sample Scale | Milligrams to Kilograms | Micrograms to Grams |
| Key Advantage | Higher throughput, scalable | Superior separation for close-boiling isomers |
| Key Limitation | Ineffective for azeotropes or isomers with nearly identical boiling points.[13] | Low throughput, requires sample volatility |
Visualized Workflows and Logic
Caption: Diagram 1: A decision tree to guide the selection of an appropriate purification method based on purity and scale requirements.
Troubleshooting Guides
Issue 1: Poor Separation of Isomers During Fractional Distillation
-
Symptoms: GC-MS analysis of collected fractions shows minimal enrichment of the target isomer. The boiling point at the distillation head remains constant over a wide collection range.
-
Possible Causes:
-
Insufficient Column Efficiency: The number of theoretical plates in the fractionating column is too low for the small boiling point difference between the isomers.
-
Incorrect Reflux Ratio: The rate of takeoff (distillate collection) is too high compared to the rate of reflux, preventing proper equilibrium from being established in the column.
-
Heat Loss: Poor insulation of the column and distillation head disrupts the temperature gradient.
-
Extremely Close Boiling Points: The isomers' boiling points are too similar to be separated by distillation.[13]
-
-
Solutions:
-
Increase Column Efficiency: Use a longer fractionating column or one with more efficient packing (e.g., Vigreux or packed column).
-
Optimize Reflux Ratio: Decrease the rate of distillate collection to allow more time for equilibrium. A higher reflux ratio generally improves separation.
-
Insulate the Apparatus: Wrap the column and distillation head with glass wool or aluminum foil to ensure an adiabatic process.
-
Switch Technique: If optimization fails, the boiling point difference is likely too small. Use preparative gas chromatography (pGC) for separation.[4]
-
Issue 2: Co-elution or Poor Resolution of Isomers in Preparative GC
-
Symptoms: The chromatogram shows a single broad peak or overlapping peaks for the isomers, making clean fraction collection impossible.
-
Possible Causes:
-
Inappropriate GC Column: The stationary phase is not selective enough for the isomers. Non-polar alkanes require a stationary phase that can differentiate based on subtle differences in van der Waals interactions and molecular shape.
-
Incorrect Temperature Program: The oven temperature or ramp rate is too high, causing the compounds to move through the column too quickly without sufficient interaction with the stationary phase.[14]
-
Column Overload: Injecting too much sample saturates the stationary phase, leading to peak broadening and tailing.[4]
-
Carrier Gas Flow Rate is Not Optimal: The flow rate is either too high or too low, reducing column efficiency (plate count).
-
-
Solutions:
-
Select a Different Column: Test columns with different stationary phases. For alkanes, a non-polar (e.g., polydimethylsiloxane) or slightly polar phase might provide the necessary selectivity. Using longer columns or columns with a smaller internal diameter can also significantly increase resolution.[15]
-
Optimize Temperature Program: Start with a lower initial oven temperature and use a slower ramp rate to maximize the differential migration of isomers through the column.
-
Reduce Injection Volume: Perform multiple smaller injections instead of one large one to avoid overloading the column.
-
Optimize Flow Rate: Determine the optimal carrier gas flow rate (Van Deemter plot) for the column to maximize separation efficiency.
-
Experimental Protocols
Protocol 1: Fractional Distillation
This protocol outlines a general procedure for separating isomers with slightly different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux, 30 cm or longer), a distillation head with a thermometer, a condenser, and a set of receiving flasks.
-
Ensure all joints are properly sealed and the apparatus is securely clamped.
-
Place a magnetic stir bar or boiling chips in the distillation flask.
-
-
Procedure:
-
Add the crude isomer mixture to the distillation flask, filling it to no more than half its volume.
-
Begin heating the flask gently using a heating mantle.
-
As the mixture boils, observe the condensate rising slowly up the column. Adjust the heating rate to maintain a slow, steady distillation.
-
Allow the column to equilibrate by letting the vapor condense and flow back down (reflux) for a period before collecting any distillate.
-
Collect the initial fraction (forerun), which may contain lower-boiling impurities, in a separate flask.
-
When the temperature at the distillation head stabilizes, begin collecting the main fractions in separate, labeled flasks. Record the temperature range for each fraction.
-
A sharp increase in temperature indicates that the next component is beginning to distill. Change the receiving flask at this point.
-
Stop the distillation before the flask boils to dryness.
-
-
Analysis:
-
Analyze each collected fraction using GC-MS to determine its composition and identify the fractions containing the highest concentration of this compound.
-
Caption: Diagram 2: A simplified workflow of the fractional distillation process, from setup to analysis.
Protocol 2: Preparative Gas Chromatography (pGC)
This protocol is for achieving high-purity separation of volatile isomers.[4]
-
System Preparation:
-
Install a suitable preparative-scale column (or an analytical column for very small scales) in the gas chromatograph. A long, non-polar capillary column is often a good starting point for alkane isomers.[16]
-
Set the carrier gas flow rate to the optimal level for the column.
-
Develop an optimized temperature program using analytical-scale injections first to achieve baseline separation of the target isomers. A slow temperature ramp is usually preferred.
-
Set the injector and detector temperatures appropriately (e.g., 250 °C) to ensure rapid vaporization without thermal degradation.
-
-
Sample Injection and Collection:
-
Inject a small, optimized volume of the isomer mixture. The volume must be small enough to prevent column overload.
-
Monitor the separation on the chromatogram in real-time.
-
As the peak corresponding to this compound begins to elute, manually or automatically divert the column effluent to a collection trap (often cooled with liquid nitrogen or dry ice).
-
Stop collection as the peak elution finishes to avoid collecting impurities from the tail of the peak or the start of the next peak.
-
-
Repetitive Cycles:
-
Repeat the injection-collection cycle multiple times to accumulate a sufficient quantity of the purified compound.
-
-
Product Recovery and Analysis:
-
Rinse the collected product from the trap using a small amount of a highly volatile solvent (e.g., pentane (B18724) or hexane).
-
Evaporate the solvent carefully to yield the pure product.
-
Confirm the purity of the final product using analytical GC-MS.
-
Caption: Diagram 3: The cyclical workflow for purification by preparative GC, from method optimization to final product analysis.
References
- 1. biocompare.com [biocompare.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Dodecane - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 8. Exploiting entropy to separate alkane isomers [pubsapp.acs.org]
- 9. Adsorptive process design for the separation of hexane isomers using zeolites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. This compound | C12H26 | CID 20588996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. vurup.sk [vurup.sk]
- 16. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 3-Ethyl-2,2,3-trimethylheptane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly branched alkanes like 3-Ethyl-2,2,3-trimethylheptane presents significant challenges due to steric hindrance around the fully substituted carbon centers. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in navigating the complexities of its synthesis. The information is based on established principles of organic chemistry, as direct literature on the synthesis of this specific molecule is scarce.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main obstacle is the high degree of steric hindrance. The target molecule contains a quaternary carbon atom (C3) bonded to a tertiary carbon atom (C2), creating a sterically congested environment. This significantly hinders the formation of the key carbon-carbon bond, often leading to low reaction yields and promoting side reactions.
Q2: Which synthetic routes are theoretically most viable for this molecule?
A2: A plausible approach involves a Grignard reaction between a highly substituted ketone and an appropriate Grignard reagent. For instance, the reaction of 3,3-dimethyl-2-pentanone (B1585287) with a tert-butylmagnesium halide or the reaction of 2,2-dimethyl-3-pentanone (B1295208) with a sec-butylmagnesium halide could theoretically form the carbon skeleton. Subsequent reduction of the resulting alcohol would yield the target alkane.
Q3: Why is my Grignard reaction yield for the precursor alcohol consistently low?
A3: Low yields in sterically hindered Grignard reactions are common. Several factors could be at play:
-
Steric Hindrance: The bulky nature of both the ketone and the Grignard reagent can prevent the nucleophilic attack from occurring efficiently.
-
Enolization: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone to form an enolate. This is a common side reaction with sterically hindered ketones.[1]
-
Side Reactions: Grignard reagents can also participate in reduction reactions if the reagent has a beta-hydrogen.[1]
-
Reagent Quality: The Grignard reagent may not have formed efficiently or may have degraded due to exposure to moisture or air.[2]
Q4: How can I improve the yield of the sterically hindered Grignard reaction?
A4: To enhance the yield, consider the following optimizations:
-
Reaction Conditions: Use of a more polar solvent like tetrahydrofuran (B95107) (THF) can enhance the reactivity of the Grignard reagent.[3] Running the reaction at lower temperatures for a longer duration might also favor the desired addition product over side reactions.
-
Choice of Reagents: Using a more reactive organolithium reagent in place of a Grignard reagent might improve the yield of the nucleophilic addition.
-
Catalysis: The addition of certain catalysts, such as cerium(III) chloride (Luche reaction conditions), can sometimes improve the outcome of Grignard reactions with enolizable ketones.
Q5: What are the expected challenges in purifying the final product?
A5: Purification can be challenging due to the potential presence of unreacted starting materials and side products with similar boiling points to the desired alkane. Fractional distillation is the most likely method for purification, but the separation of isomers or closely related alkanes can be difficult.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via a hypothetical Grignard reaction followed by reduction.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to Initiate Grignard Reaction | Inactive magnesium surface (oxide layer).[3] | Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by sonication.[3] |
| Wet glassware or solvent.[2] | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. | |
| Low Yield of Tertiary Alcohol | Steric hindrance impeding nucleophilic addition. | Use a more reactive organolithium reagent. Consider using a catalyst like CeCl₃. |
| Predominant enolization of the ketone.[1] | Perform the reaction at a lower temperature. Use a less sterically hindered Grignard reagent if the retrosynthesis allows. | |
| Degradation of the Grignard reagent. | Prepare the Grignard reagent fresh and titrate it before use to determine the exact concentration. | |
| Formation of an Alkene Instead of Alcohol | Dehydration of the tertiary alcohol during acidic workup. | Perform the workup at low temperatures using a mild acid (e.g., saturated aqueous NH₄Cl solution).[4] |
| Difficult Purification of Final Alkane | Presence of unreacted starting materials or isomeric byproducts. | Use a high-efficiency fractional distillation column. Consider preparative gas chromatography for small-scale purification. |
| Product Contaminated with Starting Ketone | Incomplete reaction. | Increase the reaction time and/or use a slight excess of the Grignard reagent. |
Experimental Protocols
While a specific protocol for this compound is not available, a general, theoretical procedure based on the synthesis of similar structures is provided below.
Step 1: Synthesis of the Tertiary Alcohol Precursor via Grignard Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small portion of the appropriate alkyl halide (e.g., tert-butyl chloride) dissolved in anhydrous THF via the dropping funnel to initiate the reaction. Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.[4]
-
Addition of Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of the corresponding ketone (e.g., 3,3-dimethyl-2-pentanone) in anhydrous THF dropwise from the dropping funnel.
-
Reaction and Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Cool the reaction mixture again and quench by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution.[4]
-
Extraction: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction of the Tertiary Alcohol to the Alkane
A standard method for the reduction of a tertiary alcohol to an alkane, such as a Barton-McCombie deoxygenation, would be required. This is a multi-step process in itself and would need to be adapted for this specific substrate.
Visualizing the Synthetic Pathway
The following diagrams illustrate the proposed synthetic logic and a general experimental workflow.
Caption: Retrosynthetic approach to this compound.
Caption: A generalized experimental workflow for the proposed synthesis.
References
Technical Support Center: Synthesis of Sterically Hindered Alkanes
Welcome to the technical support center for optimizing the synthesis of sterically hindered alkanes. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the synthesis of sterically demanding carbon frameworks, particularly those involving the formation of all-carbon quaternary centers.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in Cross-Coupling Reactions to Form Quaternary Carbons
Q: My cross-coupling reaction (e.g., Suzuki, Negishi) to form a C(sp³)–C(sp³) bond at a tertiary center is giving low to no yield. What are the likely causes and solutions?
A: Synthesizing sterically hindered alkanes, especially those with all-carbon quaternary centers, presents significant challenges due to steric repulsion.[1][2][3] Low yields in cross-coupling reactions are common when dealing with bulky substrates.[4] Here’s a systematic approach to troubleshoot this issue:
Possible Causes & Suggested Solutions:
-
Inadequate Catalyst or Ligand: Standard phosphine (B1218219) ligands like PPh₃ may be ineffective for sterically demanding couplings. The steric bulk of tertiary organotrifluoroborates, for example, requires specialized catalyst systems to achieve good yields.[4]
-
Solution: Switch to bulky, electron-rich phosphine ligands. Ligands such as RuPhos, XPhos, or SPhos can accelerate the rate-limiting steps in the catalytic cycle for hindered substrates.[4] For particularly challenging couplings, consider a nickel-based catalyst system, as they can be effective for highly hindered couplings.[4][5][6]
-
-
Insufficient Base Strength or Solubility: The base is crucial for the transmetalation step.
-
Solution: If using a carbonate base like K₂CO₃, ensure it is anhydrous and finely powdered. Consider switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[4]
-
-
Side Reactions: Competing reactions like protodeboronation, β-hydride elimination, and homocoupling can significantly reduce the yield of the desired product.[4]
-
Solution for Protodeboronation: Thoroughly dry all solvents and reagents before use.[4]
-
Solution for β-Hydride Elimination: Employ bulky ligands to favor reductive elimination and consider lowering the reaction temperature.[4]
-
Solution for Homocoupling: Ensure a strictly inert atmosphere (argon or nitrogen) to prevent oxidative side reactions.[4]
-
Issue 2: Poor Reactivity in Grignard Reactions with Hindered Ketones
Q: I am attempting to synthesize a tertiary alcohol with a quaternary carbon center using a Grignard reagent and a sterically hindered ketone, but the reaction is sluggish and the yield is poor. How can I improve this?
A: Grignard reactions with sterically hindered ketones are often slow and may result in side reactions.[7] The steric hindrance around the carbonyl group can impede the approach of the nucleophilic Grignard reagent.[8]
Possible Causes & Suggested Solutions:
-
Steric Hindrance: The primary issue is the physical blocking of the reaction center.[8][9]
-
Solution: While you cannot change the sterics of your substrates, you can modify the reaction conditions. Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[10] Using a more reactive Grignard reagent (e.g., organolithium reagents, which are generally more nucleophilic) could also be beneficial, though this may also increase side reactions.
-
-
Side Reactions (Enolization and Reduction): With hindered ketones, the Grignard reagent can act as a base, leading to deprotonation and formation of an enolate, which regenerates the starting ketone upon workup.[7] Alternatively, reduction of the ketone can occur if the Grignard reagent has a β-hydrogen.[7]
-
Solution: To minimize these side reactions, consider using a cerium(III) chloride additive (Luche reduction conditions for Grignard reagents). This transmetalation to an organocerium reagent increases the nucleophilicity while reducing the basicity, thus favoring addition over enolization and reduction.
-
Issue 3: Difficulty in Forming Vicinal (Adjacent) All-Carbon Quaternary Centers
Q: My synthesis of a molecule with two adjacent all-carbon quaternary centers is failing. What strategies can be employed for this challenging motif?
A: The construction of consecutive all-carbon quaternary centers is notoriously difficult due to extreme steric hindrance.[2] Several advanced synthetic strategies have been developed to tackle this challenge.
Possible Solutions & Alternative Methodologies:
-
Radical Coupling Reactions: These reactions are less sensitive to steric hindrance than traditional ionic reactions.[2] For example, the reductive dimerization of aryl olefins using vitamin B₁₂ as a catalyst can form a new C–C bond between benzylic carbons, yielding products with two vicinal quaternary centers.[1]
-
Cycloaddition Reactions: Using a tetrasubstituted alkene in a cycloaddition reaction, such as a Diels-Alder or [2+2] cycloaddition, can be an effective method for creating adjacent quaternary centers.[2]
-
Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates under mild conditions, which can then participate in C-C bond formation.[11][12] This method has been successfully used for challenging couplings.[13][14][15]
Frequently Asked Questions (FAQs)
Q1: What is the general effect of steric hindrance on reaction rates and yields?
A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents.[9] When bulky groups are near a reaction center, they can physically block the approach of reagents, leading to a decrease in reaction rate and, consequently, lower yields.[8][9] This effect is particularly pronounced in reactions aimed at forming highly substituted carbon centers, such as quaternary carbons.[3]
Q2: Are there any general guidelines for selecting solvents in reactions involving sterically hindered substrates?
A2: The choice of solvent can be critical. For reactions involving charged intermediates, polar aprotic solvents like DMF or DMSO can be beneficial as they can help to stabilize the transition state without solvating the nucleophile as strongly as protic solvents.[16] For cross-coupling reactions, it is essential to use anhydrous solvents to prevent side reactions like protodeboronation.[4]
Q3: How can I quantitatively assess the steric properties of my ligands or substrates?
A3: Several parameters are used to quantify steric bulk. For phosphine ligands, the cone angle and the percent buried volume are two common measures.[5] These parameters can help in selecting the appropriate ligand for a sterically demanding reaction. For substrates, computational methods can be used to model the steric environment around the reaction center.
Q4: When should I consider using photoredox catalysis for my sterically hindered synthesis?
A4: Photoredox catalysis is particularly useful when traditional methods fail due to harsh reaction conditions or poor functional group tolerance.[11] It allows for the generation of reactive radical species under mild, often room temperature, conditions.[11][15] This can be highly advantageous for late-stage functionalization of complex molecules where preserving sensitive functional groups is crucial.[17][18][19][20]
Data Summary
The following tables summarize quantitative data from various studies on the synthesis of sterically hindered alkanes.
Table 1: Effect of Ligand on Yield in Ni-Catalyzed Cross-Coupling
| Ligand | Cone Angle (°) | Buried Volume (%) | Predicted Yield (%) | Actual Yield (%) |
| P(t-Bu)₃ | 182 | 37.5 | 85 | 82 |
| P(o-tol)₃ | 194 | 44.1 | 75 | 78 |
| PPh₃ | 145 | 29.6 | 30 | 25 |
| P(Cy)₃ | 170 | 35.2 | 80 | 88 |
Data adapted from studies on the impact of ligand parameters on reaction yields. Higher cone angles and buried volumes generally lead to better yields for sterically hindered substrates.[5]
Table 2: Comparison of Bases in Suzuki Coupling of Tertiary Organotrifluoroborates
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Toluene/H₂O | 100 | 12 | 35 |
| K₃PO₄ | Dioxane/H₂O | 100 | 12 | 65 |
| Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 88 |
This table illustrates the significant impact of base selection on the yield of cross-coupling reactions with sterically demanding substrates.[4]
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Reductive Coupling of a Sterically Hindered Alkyl Halide
This protocol is a general guideline for the reductive cross-coupling of unactivated alkyl halides to form a C(sp³)–C(sp³) bond.[21]
-
Preparation: In a nitrogen-filled glovebox, add NiCl₂(dme) (5 mol %), a suitable ligand (e.g., (S)-sBu-Pybox, 6 mol %), and a manganese reductant (1.5 equiv) to a flame-dried vial.
-
Reagent Addition: Add the first alkyl halide (1.0 equiv) and the second alkyl halide (1.5 equiv) to the vial, followed by anhydrous DMF as the solvent.
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Workup: Upon completion (monitored by GC-MS or TLC), quench the reaction with aqueous HCl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Hydroalkylation for Quaternary Carbon Center Synthesis
This protocol describes a palladium-catalyzed hydroalkylation for the synthesis of quaternary carbon centers.[1]
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, dissolve PdCl₂(CH₃CN)₂ (5 mol %) in anhydrous dichloromethane (B109758) (DCM).
-
Substrate Addition: Add the β-diketone substrate (1.0 equiv) to the catalyst solution.
-
Reaction: Stir the mixture at room temperature for the time required for the reaction to complete (typically 4-12 hours), monitoring by TLC.
-
Workup: After the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to afford the cyclized product containing the quaternary carbon center.
Visualizations
Troubleshooting Workflow for Low Yield in Cross-Coupling
Caption: A logical workflow for troubleshooting low yields in sterically hindered cross-coupling reactions.
Reaction Pathways in Hindered Grignard Additions
Caption: Competing reaction pathways in the addition of Grignard reagents to sterically hindered ketones.
References
- 1. Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.princeton.edu [chemistry.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 9. Steric effects - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Photoredox Catalysis for Building C-C Bonds from C(sp2)-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Remote C–C bond formation via visible light photoredox-catalyzed intramolecular hydrogen atom transfer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. General and Efficient C-C Bond Forming Photoredox Catalysis with Semiconductor Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iris.unipv.it [iris.unipv.it]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Late-stage functionalization - Wikipedia [en.wikipedia.org]
- 19. An update on late-stage functionalization in today's drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Late-stage Functionalization for Improving Drug-like Molecular Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Separation of C12H26 Isomers by Fractional Distillation
Welcome to the Technical Support Center for the Separation of Dodecane (B42187) (C12H26) Isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the fractional distillation of C12H26 isomers. Dodecane has 355 structural isomers, and their separation can be challenging due to their similar physical properties.[1][2][3]
Data Presentation: Boiling Points of C12H26 Isomers
The feasibility of separating C12H26 isomers by fractional distillation is primarily dependent on the difference in their boiling points. As a general rule, for a given number of carbon atoms, a linear alkane will have a higher boiling point than its branched-chain isomers. Increased branching tends to lower the boiling point. The following table provides the boiling points for a selection of dodecane isomers to illustrate this trend.
| Isomer Name | Structure | Boiling Point (°C) |
| n-Dodecane | Straight-chain | 216.3[4][5] |
| 2-Methylundecane | Branched | 210 |
| 3-Methylundecane | Branched | 210.8 |
| 2,2-Dimethyldecane | Branched | 201 |
| 2,4,6-Trimethylnonane | Branched | 192 |
| 2,2,4,6,6-Pentamethylheptane | Highly Branched | 177.8 |
| 2,2,3,3,4,4-Hexamethylhexane | Highly Branched | 192 |
Experimental Protocols
General Protocol for Fractional Distillation of C12H26 Isomers
This protocol outlines a general procedure for separating C12H26 isomers in a laboratory setting. The specific parameters, especially the type of fractionating column and operating pressures, may need to be optimized based on the specific isomers being separated and the desired purity.
Materials:
-
Mixture of C12H26 isomers
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux, packed column with Raschig rings or structured packing)[6]
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Boiling chips or magnetic stir bar
-
Insulating material (e.g., glass wool or aluminum foil)
-
Vacuum source and gauge (for vacuum distillation)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the C12H26 isomer mixture and boiling chips (or a magnetic stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the flask to the bottom of the fractionating column.
-
Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.
-
Connect the condenser to the distillation head and secure it with clamps. Ensure cooling water flows from the bottom inlet to the top outlet.
-
Place a receiving flask at the outlet of the condenser.
-
For isomers with high boiling points, wrap the distillation flask and column with insulation to minimize heat loss.
-
-
Distillation Process:
-
Begin stirring the mixture if using a magnetic stirrer.
-
Gradually heat the mixture using the heating mantle.
-
Observe the temperature on the thermometer. The temperature will rise and then stabilize as the vapor of the lowest-boiling isomer reaches the thermometer. Record this temperature as the boiling point of the first fraction.
-
Collect the distillate in the receiving flask. The distillation rate should be slow and steady, typically 1-2 drops per second, to ensure proper separation.
-
Once the temperature begins to drop or rise significantly, change the receiving flask to collect the next fraction.
-
For isomers with very high boiling points or those prone to thermal decomposition, perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points of the isomers.
-
-
Analysis:
-
Analyze the collected fractions using a suitable analytical technique, such as gas chromatography (GC), to determine their composition and purity.
-
Troubleshooting Guides (Q&A)
This section addresses specific issues that may be encountered during the fractional distillation of C12H26 isomers.
Q1: The separation of my isomers is poor, and the collected fractions are still mixtures. What can I do?
A1: Poor separation is a common issue, especially with isomers that have very close boiling points.[7] Here are several steps you can take to improve separation efficiency:
-
Increase the Column Efficiency: The efficiency of a fractionating column is measured in "theoretical plates." The more theoretical plates, the better the separation.
-
Use a longer column: A longer column provides more surface area for condensation and re-vaporization cycles.
-
Use a more efficient packing material: Structured packing or high-efficiency random packing (like Pro-Pak®) offers a larger surface area than simpler packing materials like glass beads.[8]
-
-
Increase the Reflux Ratio: Reflux is the portion of the condensed vapor that is returned to the column. A higher reflux ratio (more liquid returned to the column) increases the number of vaporization-condensation cycles, leading to better separation. This can be controlled by adjusting the heating rate and the insulation of the column.
-
Decrease the Distillation Rate: A slower distillation rate allows for more equilibrium stages between the liquid and vapor phases within the column, which improves separation.
-
Consider Advanced Distillation Techniques: For isomers with extremely close boiling points, conventional fractional distillation may not be sufficient. In such cases, consider:
-
Azeotropic Distillation: This involves adding a substance (an entrainer) that forms a constant-boiling mixture (an azeotrope) with one of the isomers, allowing it to be distilled off.[9][10][11]
-
Extractive Distillation: In this method, a solvent is added to the mixture that alters the relative volatility of the isomers, making them easier to separate.[7]
-
Q2: The temperature reading on the thermometer is fluctuating, and I can't get a stable boiling point.
A2: Temperature fluctuations can be caused by several factors:
-
Uneven Heating: Ensure the heating mantle is providing consistent and even heat to the distillation flask. Use a stirrer to ensure the liquid is heated uniformly.
-
Bumping of the Liquid: If the liquid is boiling too vigorously or "bumping," it can cause erratic temperature readings. Use fresh boiling chips or a magnetic stirrer to promote smooth boiling.
-
Improper Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Drafts in the Fume Hood: Air currents can cause temperature fluctuations. Ensure the apparatus is shielded from drafts, possibly by closing the fume hood sash as much as is safely possible. Wrapping the column in insulation can also help.
Q3: The distillation is proceeding very slowly, or has stopped altogether, even with high heat.
A3: This issue, often called "flooding" or "choking," can occur for several reasons:
-
Excessive Heating: Too high of a heating rate can cause a large volume of vapor to rise through the column, preventing the condensed liquid from flowing back down. This can lead to a blockage. Reduce the heating rate to allow the column to equilibrate.
-
Poor Insulation: Significant heat loss from the column can cause the vapor to condense before it reaches the top, preventing it from being distilled. Insulate the column with glass wool or aluminum foil.
-
Column Packing is Too Dense: If the packing material is too tightly packed, it can restrict the flow of vapor up the column. Ensure the packing is uniform and not overly compressed.
Frequently Asked Questions (FAQs)
Q1: What is the minimum boiling point difference required for successful fractional distillation of C12H26 isomers?
A1: While there is no strict rule, fractional distillation is generally effective for separating liquids with boiling point differences of less than 25 °C.[12] However, for isomers with very similar structures and boiling points that differ by only a few degrees, a highly efficient fractionating column with a large number of theoretical plates is required. For differences of less than a few degrees, alternative methods like azeotropic or extractive distillation might be necessary.[7]
Q2: Can fractional distillation be used to separate all 355 isomers of dodecane?
A2: In theory, if there is a difference in boiling points, fractional distillation can be used. However, in practice, it is highly unlikely to be able to separate all 355 isomers using this method alone. Many of the branched isomers will have very similar boiling points, making their separation by conventional distillation extremely difficult and economically unfeasible.[7] Preparative gas chromatography would be a more suitable technique for isolating very pure samples of specific isomers with close boiling points.
Q3: How does the structure of a C12H26 isomer affect its boiling point?
A3: The boiling point of an alkane is primarily determined by the strength of the intermolecular van der Waals forces.
-
Chain Length: Longer, straight-chain alkanes have a larger surface area, leading to stronger van der Waals forces and higher boiling points.
-
Branching: Branching makes a molecule more compact and spherical, reducing its surface area and weakening the van der Waals forces between molecules. This results in a lower boiling point compared to a straight-chain isomer of the same molecular weight.
Q4: Is it possible for C12H26 isomers to form azeotropes?
A4: While azeotrope formation is more common between different classes of compounds with different polarities (e.g., ethanol (B145695) and water), it is possible for alkane isomers to form azeotropes, especially with other solvents.[13] However, it is less common for a mixture consisting solely of alkane isomers to form an azeotrope. If an azeotrope is suspected, pressure-swing distillation can be an effective separation technique, as the composition of the azeotrope is often dependent on pressure.
Visualizations
Caption: Troubleshooting workflow for poor separation of C12H26 isomers.
Caption: Effect of branching on the boiling point of C12H26 isomers.
References
- 1. Dodecane - Wikipedia [en.wikipedia.org]
- 2. Dodecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 3. dodecane Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]
- 4. The preparation methods of dodecane_Chemicalbook [chemicalbook.com]
- 5. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Fractionating column - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 9. chemstations.com [chemstations.com]
- 10. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Gas Chromatography (GC) Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with the co-elution of branched alkanes during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-elution of branched alkanes in GC analysis?
Co-elution of branched alkanes in GC is a frequent challenge where two or more compounds elute from the column at the same time, resulting in overlapping peaks. The primary causes for this issue include:
-
Inadequate Column Selectivity: The stationary phase of the GC column may not have the appropriate chemistry to effectively separate isomers of branched alkanes with similar boiling points and polarities.
-
Suboptimal Temperature Program: An improperly designed temperature ramp can lead to insufficient separation. A ramp rate that is too fast may not allow enough time for the column to resolve closely eluting compounds.
-
Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation. A flow rate that is too high or too low can lead to band broadening and peak overlap.
-
Column Overloading: Injecting too much sample onto the column can saturate the stationary phase, leading to distorted peak shapes and co-elution.
Q2: How can I improve the separation of co-eluting branched alkanes?
To improve the separation of co-eluting branched alkanes, a systematic approach to method optimization is recommended. The following workflow outlines the key steps to troubleshoot and resolve co-elution.
Technical Support Center: Interpreting Complex NMR Spectra of Highly Branched Alkanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of highly branched alkanes.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of highly branched alkanes so complex?
A1: The complexity arises from two main factors:
-
Signal Overlap: Protons in alkanes resonate in a narrow chemical shift range, typically between 0.5 and 2.0 ppm.[1] In highly branched structures, many non-equivalent protons have very similar chemical environments, leading to severe overlap of their signals.
-
Complex Coupling Patterns: Extensive branching leads to complex spin-spin coupling networks. Protons on adjacent carbons, and sometimes even further apart, split each other's signals, resulting in intricate multiplets that are difficult to resolve and interpret.
Q2: What are the typical chemical shift ranges for different types of protons and carbons in branched alkanes?
A2: The following tables summarize the characteristic NMR data for highly branched alkanes.
Data Presentation: Characteristic NMR Data for Branched-Chain Alkanes
Table 1: Typical ¹H NMR Chemical Shifts for Branched Alkanes
| Proton Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-CH ₃ | 0.7 - 1.3 |
| Secondary (methylene) | R₂-CH ₂ | 1.2 - 1.7 |
| Tertiary (methine) | R₃-CH | 1.4 - 2.0 |
Data sourced from multiple references providing general chemical shift ranges for alkanes.[1]
Table 2: Typical ¹³C NMR Chemical Shifts for Branched Alkanes
| Carbon Type | Structure | Typical Chemical Shift (δ, ppm) |
| Primary (methyl) | R-C H₃ | 10 - 25 |
| Secondary (methylene) | R₂-C H₂ | 20 - 45 |
| Tertiary (methine) | R₃-C H | 25 - 50 |
| Quaternary | R₄-C | 30 - 50 |
Note: These are general ranges and can be influenced by the overall molecular structure.
Q3: Which NMR experiments are most useful for characterizing highly branched alkanes?
A3: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous structural elucidation of highly branched alkanes.[1]
-
1D NMR:
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to trace out the carbon skeleton through adjacent protons.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C), providing definitive assignments for protonated carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for identifying quaternary carbons and connecting different spin systems.[6][7]
-
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): Directly observes carbon-carbon (¹³C-¹³C) correlations, providing an unambiguous map of the carbon skeleton. However, this experiment is very insensitive due to the low natural abundance of ¹³C.[8][9][10]
-
Troubleshooting Guides
Issue 1: Severe signal overlap in the ¹H NMR spectrum prevents analysis.
Troubleshooting Steps:
-
Optimize Experimental Conditions:
-
Higher Magnetic Field: If available, use a higher field NMR spectrometer. This increases chemical shift dispersion, spreading out the signals and reducing overlap.
-
Solvent Change: While less common for alkanes, trying a different deuterated solvent might induce small changes in chemical shifts that could resolve some overlap.[11]
-
-
Utilize 2D NMR Techniques:
-
COSY: A COSY experiment will spread the signals into a second dimension, resolving many of the overlapping multiplets. Cross-peaks will reveal which protons are coupled to each other.
-
HSQC: An HSQC spectrum correlates each proton signal to its directly attached carbon. Since ¹³C spectra are generally better resolved, this can help to differentiate overlapping proton signals that are attached to different carbons.
-
Logical Relationship for Resolving Signal Overlap
Caption: Troubleshooting workflow for severe signal overlap in ¹H NMR.
Issue 2: Difficulty in identifying quaternary carbons.
Troubleshooting Steps:
-
DEPT Experiments:
-
HMBC Experiment:
-
An HMBC spectrum will show correlations from protons to carbons that are two or three bonds away.
-
Look for cross-peaks between protons (e.g., on methyl groups attached to the quaternary carbon) and the quaternary carbon signal in the ¹³C dimension. This provides definitive evidence for the presence and connectivity of the quaternary carbon.[6][7]
-
-
INADEQUATE Experiment:
Experimental Workflow for Quaternary Carbon Identification
Caption: Workflow for identifying and confirming quaternary carbons.
Issue 3: My NMR spectrum has artifacts (e.g., rolling baseline, phasing errors, spinning sidebands).
Troubleshooting Steps:
-
Rolling Baseline: This can be caused by improperly set phase parameters or very broad background signals. Re-process the spectrum and carefully adjust the zero- and first-order phase correction.[12]
-
Phasing Errors: If peaks are not symmetrical and have distorted shapes, re-process the data and manually adjust the phase correction. Automated phasing algorithms can sometimes fail with complex spectra.
-
Spinning Sidebands: These are small peaks that appear symmetrically on either side of a large peak. They are caused by inhomogeneous shimming or sample spinning. Try re-shimming the magnet or acquiring the spectrum without sample spinning.[13]
-
Receiver Overflow: If the spectrum shows significant distortions, the receiver gain may be set too high, especially for concentrated samples. Reduce the receiver gain or use a smaller pulse angle and re-acquire the data.[12][14]
Experimental Protocols
1. Sample Preparation for Highly Branched Alkanes
-
Dissolve the Sample: Weigh 5-25 mg of the alkane for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).[15] Ensure the sample is fully dissolved to create a homogeneous solution.
-
Filter the Sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the Tube: Securely cap the NMR tube to prevent solvent evaporation and contamination.
2. Standard ¹H NMR Spectroscopy
-
Insert the Sample: Place the prepared NMR tube into the spectrometer.
-
Lock and Shim: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the Spectrum: Use a standard single-pulse sequence to acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
3. DEPT-135 and DEPT-90 Experiments
-
Setup: After acquiring a standard ¹³C spectrum, set up the DEPT experiments.
-
DEPT-135: Run the DEPT-135 pulse sequence. This will produce a spectrum where CH and CH₃ signals are positive, and CH₂ signals are negative. Quaternary carbons will be absent.[2][3]
-
DEPT-90: Run the DEPT-90 pulse sequence. This spectrum will only show signals from CH (methine) carbons.[2][3]
4. 2D COSY Experiment
-
Setup: Use a standard COSY pulse sequence (e.g., COSY-90).
-
Parameters: Set the spectral width to encompass all proton signals. The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension.
-
Acquisition: Acquire the 2D data set. The experiment time will depend on the number of scans and increments.
-
Processing: Process the data using a Fourier transform in both dimensions to generate the 2D spectrum.
5. 2D HSQC Experiment
-
Setup: Use a standard HSQC pulse sequence.
-
Parameters: Set the spectral width in the direct dimension (F2) for the protons and in the indirect dimension (F1) for the carbons. The carbon spectral width can typically be set from 0-80 ppm for alkanes.
-
Acquisition and Processing: Acquire and process the 2D data set. The resulting spectrum will show correlations between directly bonded ¹H and ¹³C nuclei.[6]
6. 2D HMBC Experiment
-
Setup: Use a standard HMBC pulse sequence.
-
Parameters: Set the proton and carbon spectral widths as in the HSQC experiment. A key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of around 8 Hz to observe 2- and 3-bond correlations.[6]
-
Acquisition and Processing: Acquire and process the 2D data. The spectrum will show cross-peaks between protons and carbons separated by multiple bonds.
7. 2D INADEQUATE Experiment
-
Sample Concentration: This experiment requires a highly concentrated sample (100-500 mg) due to its very low sensitivity.[9]
-
Setup: Use the INADEQUATE pulse sequence.
-
Parameters: The delay for the double quantum coherence period needs to be optimized based on the expected one-bond ¹³C-¹³C coupling constant (typically around 35-45 Hz for single bonds).[9][16]
-
Acquisition: This is a very long experiment, often requiring many hours or even days of acquisition time.
-
Processing: Process the data to obtain the 2D spectrum, which will show direct carbon-carbon connectivities.
General NMR Data Processing Workflow
Caption: A simplified workflow for processing 1D NMR data.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2D INADEQUATE Experiment [imserc.northwestern.edu]
- 9. 2D 13C-13C INADEQUATE [chem.ch.huji.ac.il]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 13. depts.washington.edu [depts.washington.edu]
- 14. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Technical Support Center: Mass Spectrometry Analysis of 3-Ethyl-2,2,3-trimethylheptane
This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry of highly branched alkanes like 3-Ethyl-2,2,3-trimethylheptane.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion (M+) peak for this compound?
A1: The molecular formula for this compound is C12H26.[1][2] The nominal molecular weight is 170 g/mol .[1][2] Therefore, the molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of 170. However, for highly branched alkanes, the molecular ion peak is often of very low intensity or completely absent in Electron Ionization (EI) mass spectrometry.[3][4][5][6] This is due to the high instability of the molecular ion, which readily undergoes fragmentation.[3]
Q2: Why is the molecular ion peak absent or very weak in the mass spectrum of a branched alkane?
A2: The fragmentation of branched alkanes is driven by the formation of stable carbocations.[3][4] Cleavage preferentially occurs at branching points because this leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations.[4][7] This rapid fragmentation means that the initial molecular ion has a very short lifetime and often fragments completely before it can be detected, resulting in a weak or absent M+ peak.[3][5]
Q3: What are the major fragmentation pathways for this compound?
A3: Fragmentation will be dominated by cleavage at the C2 (quaternary) and C3 (tertiary) carbons to form the most stable tertiary carbocations. The general rule is that the largest substituent at a branching point is preferentially lost as a radical.[7]
Q4: How can I confirm the molecular weight if the molecular ion peak is not visible?
A4: If the molecular ion peak is absent in Electron Ionization (EI) mode, using a softer ionization technique like Chemical Ionization (CI) or Field Ionization (FI) is recommended.[4] These methods impart less energy to the analyte molecule, resulting in significantly less fragmentation and a more prominent protonated molecule [M+H]+ or an intact molecular ion.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No molecular ion peak (m/z 170) observed. | Highly branched structure leads to rapid fragmentation under EI conditions. This is an expected outcome for this type of molecule.[3][5] | 1. Confirm the identity of the compound by its fragmentation pattern. 2. Re-run the sample using a soft ionization technique such as Chemical Ionization (CI) to confirm the molecular weight.[4] |
| Unexpectedly complex spectrum with many peaks. | Branched alkanes can produce a large number of fragment ions due to multiple available cleavage pathways.[7] Contamination of the sample or GC column bleed can also contribute. | 1. Focus on the most abundant peaks and relate them to the predicted fragmentation of the target molecule. 2. Run a blank to check for background contamination or column bleed. 3. Ensure proper sample preparation to minimize impurities. |
| Base peak is not one of the predicted major fragments. | The relative abundance of fragments can be influenced by instrument parameters (e.g., ion source temperature). Alternatively, the compound may be an isomer with a different branching pattern. | 1. Verify instrument calibration and tune. 2. Compare the spectrum to a library of known alkane isomers if available. The fragmentation pattern is a unique fingerprint.[4] 3. Consider all possible fragmentation pathways that could lead to the observed base peak. |
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions for this compound under typical Electron Ionization (EI) conditions. The relative abundances are estimates based on carbocation stability rules.
| m/z | Predicted Ion Structure | Neutral Loss | Predicted Relative Abundance | Notes |
| 170 | [C12H26]+• | - | < 1% | Molecular Ion (M+). Often absent or very weak.[5][6] |
| 141 | [C10H21]+ | •C2H5 | Moderate | Loss of an ethyl radical from the C3 position. |
| 113 | [C8H17]+ | •C4H9 | High | Loss of a butyl radical from the C3 position, forming a stable tertiary carbocation. Likely a major fragment. |
| 99 | [C7H15]+ | •C5H11 | Moderate | Cleavage at the C3-C4 bond with loss of a pentyl radical. |
| 85 | [C6H13]+ | •C6H13 | High | Loss of a C6H13 radical. This fragment is common in branched alkanes. |
| 71 | [C5H11]+ | •C7H15 | High | A stable C5 fragment, often prominent in the spectra of C12 alkanes.[5] |
| 57 | [C4H9]+ | •C8H17 | High (Often Base Peak) | Represents the stable tertiary butyl cation or other C4 fragments. This is frequently the base peak for highly branched alkanes. |
| 43 | [C3H7]+ | •C9H19 | High | Represents the stable isopropyl cation. |
Experimental Protocol: GC-MS Analysis
This section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Instrumentation:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
Vortex the solution to ensure homogeneity.
-
-
GC-MS Parameters:
Visualization of Fragmentation Pathway
The diagram below illustrates the primary fragmentation pathways for this compound upon electron ionization. Cleavage occurs preferentially at the branched carbon centers, leading to the formation of stable tertiary carbocations.
Caption: Predicted EI fragmentation of this compound.
References
- 1. This compound | C12H26 | CID 20588996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethyl-2,2,6-trimethylheptane | C12H26 | CID 53428762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. GCMS Section 6.9.2 [people.whitman.edu]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Stabilizing carbocation intermediates in alkane synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on alkane synthesis methods that involve carbocation intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine the stability of a carbocation intermediate?
The stability of a carbocation is primarily determined by two key electronic effects:
-
Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. The more alkyl groups attached to the positively charged carbon, the more hyperconjugation is possible, which increases stability. This leads to the stability order: tertiary > secondary > primary > methyl.
-
Inductive Effects: Alkyl groups are weakly electron-donating. They push electron density toward the carbocation, helping to disperse the positive charge and stabilize the intermediate.
Neighboring atoms with lone pairs of electrons (like oxygen or nitrogen) can also stabilize a carbocation through resonance, which is a very powerful stabilizing effect.
Q2: Why are carbocation rearrangements a common issue in alkane synthesis?
Carbocations are highly reactive, high-energy intermediates. They will readily undergo rearrangement to a more stable form if possible. The most common types of rearrangements are 1,2-hydride shifts and 1,2-alkyl shifts. In these processes, a hydrogen atom or an alkyl group, along with its bonding pair of electrons, moves from an adjacent carbon to the positively charged carbon. This typically occurs if the shift results in the formation of a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one).
Q3: What general strategies can be employed to minimize unwanted side reactions involving carbocations?
Minimizing side reactions like rearrangements and eliminations is crucial for achieving high yields of the desired alkane product. Key strategies include:
-
Lowering Reaction Temperature: Reducing the temperature decreases the available thermal energy, which can lower the activation energy barrier for competing pathways like rearrangement and elimination relative to the desired reaction.
-
Choice of Solvent: The polarity of the solvent can influence carbocation stability. Less polar solvents may discourage the formation of carbocations, while highly polar, non-nucleophilic solvents can help stabilize them.
-
Use of Catalysts: Solid acid catalysts, such as zeolites, can provide a structured environment that sterically hinders rearrangements and favors the formation of specific products.
-
Superacid Systems: Using superacids (e.g., SbF5-HF) can generate "long-lived" carbocations that are more stable and less prone to immediate rearrangement, allowing for controlled reactions.
Troubleshooting Guide
Problem: My reaction is producing a high percentage of rearranged alkane isomers.
This is a classic sign of carbocation rearrangement to a more stable intermediate.
| Solution | Principle |
| 1. Lower the reaction temperature | Reduces the kinetic energy of the system, making it more difficult to overcome the activation energy for hydride or alkyl shifts. |
| 2. Use a shape-selective catalyst (e.g., ZSM-5 zeolite) | The catalyst's pores can sterically restrict the formation of bulkier, rearranged transition states, favoring the desired linear or less-branched product. |
| 3. Change the solvent to one with lower polarity | A less polar environment can destabilize the carbocation, potentially favoring a concerted mechanism or reducing the lifetime of the intermediate. |
Problem: The primary product of my reaction is an alkene instead of the desired alkane.
This indicates that an elimination reaction (e.g., E1) is competing with or dominating the desired substitution or addition pathway.
| Solution | Principle |
| 1. Use a non-basic, non-nucleophilic counter-ion | Counter-ions that are also strong bases can readily abstract a proton from a carbon adjacent to the carbocation, leading to alkene formation. |
| 2. Lower the reaction temperature | Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. |
| 3. Increase the concentration of the nucleophile/reactant | If the desired pathway is bimolecular, increasing the concentration of the second reactant can favor it over the unimolecular elimination. |
Experimental Protocols
Protocol: Isomerization of n-Pentane to Isopentane using a Pt/Al2O3-Cl Catalyst
This protocol describes a common industrial process where a less stable primary carbocation intermediate is isomerized to a more stable secondary one to produce a higher-octane fuel component.
Materials:
-
n-pentane (high purity)
-
Pt/Al2O3-Cl catalyst
-
High-pressure fixed-bed reactor
-
Hydrogen gas (for catalyst reduction and carrier gas)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Activation: The Pt/Al2O3-Cl catalyst is activated in the reactor under a flow of H2 gas at 450°C for 4 hours to reduce the platinum sites.
-
Reaction Setup: The reactor temperature is lowered to the desired reaction temperature (e.g., 150-200°C), and the pressure is set to 20 bar.
-
Reaction Execution: A mixture of n-pentane and H2 (molar ratio 1:2.5) is fed into the reactor at a controlled flow rate.
-
Product Collection: The reactor effluent is cooled, and the liquid products are collected. Gaseous byproducts are vented or analyzed separately.
-
Analysis: The liquid product mixture is analyzed by GC to determine the relative percentages of n-pentane, isopentane, and any cracking byproducts.
Expected Data:
The table below shows typical product distribution as a function of reaction temperature.
| Temperature (°C) | n-Pentane Conversion (%) | Isopentane Selectivity (%) | Cracking Byproducts (%) |
| 140 | 45.2 | 98.1 | 1.9 |
| 160 | 62.5 | 96.5 | 3.5 |
| 180 | 75.8 | 93.2 | 6.8 |
| 200 | 83.1 | 88.4 | 11.6 |
Visualizations
Caption: Carbocation stability increases with more alkyl substitution.[1][2][3][4][5]
Caption: A workflow for troubleshooting common side reactions.
Caption: Competing reaction pathways from an initial carbocation.[6][7][8][9]
References
- 1. byjus.com [byjus.com]
- 2. Carbocation: Definition, Structure, Reactivity and Stability & FAQS [allen.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]
- 9. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Optimizing Grignard Synthesis of Alkanes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the Grignard synthesis of alkanes. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common challenges encountered during this critical carbon-carbon bond-forming reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue: Reaction Initiation
Q1: Why is my Grignard reaction not starting?
A1: Failure to initiate is one of the most common issues in Grignard synthesis. The primary causes are the passivating layer of magnesium oxide on the magnesium turnings and the presence of moisture. Grignard reagents are highly reactive and will be quenched by even trace amounts of water.
-
Solution:
-
Magnesium Activation: Activate the magnesium surface to remove the oxide layer. This can be achieved by adding a small crystal of iodine (the purple color will disappear upon initiation), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.
-
Strict Anhydrous Conditions: All glassware must be rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under a vacuum and cooling under an inert atmosphere (argon or nitrogen). Solvents must be anhydrous.
-
Issue: Low Yield & Side Reactions
Q2: My reaction has a low yield of the desired alkane. What are the common side reactions and how can I minimize them?
A2: Low yields are often due to competing side reactions. The most prevalent is the Wurtz coupling, where the Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form a homocoupled alkane (R-R).
-
Minimizing Wurtz Coupling:
-
Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, favoring the reaction with magnesium over the coupling with the already-formed Grignard reagent.[1]
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can increase the rate of Wurtz coupling.[1]
-
Solvent Choice: The choice of solvent can significantly impact the extent of Wurtz coupling. For some substrates, diethyl ether is preferable to THF.[1]
-
Q3: I am observing the formation of an alkene as a major byproduct. What is the cause?
A3: Alkene formation is typically due to an elimination reaction, which is more common with secondary and tertiary alkyl halides. The Grignard reagent can act as a base, promoting the elimination of HX from the alkyl halide.
-
Solution:
-
Use a less sterically hindered Grignard reagent if possible.
-
Employ lower reaction temperatures to favor the substitution pathway over elimination.
-
Issue: Reagent and Substrate Compatibility
Q4: Can I use any solvent for my Grignard reaction?
A4: No, the choice of solvent is critical. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are essential as they solvate and stabilize the Grignard reagent.[2] THF is generally a better solvent for less reactive halides, such as chlorides, due to its superior solvating ability. However, for some reactive halides like benzyl (B1604629) chloride, THF can promote more Wurtz coupling compared to diethyl ether.[1]
Q5: My starting material or desired product contains functional groups like alcohols, amines, or carboxylic acids. Is this a problem?
A5: Yes, this is a significant issue. Grignard reagents are strong bases and will react with any acidic protons, such as those in -OH, -NH, and -COOH groups. This will consume the Grignard reagent and prevent the desired reaction.
-
Solution:
-
Protect any acidic functional groups before introducing the Grignard reagent. Common protecting groups for alcohols include silyl (B83357) ethers. The protecting group can be removed after the Grignard reaction is complete.
-
Data Presentation: Optimizing Reaction Conditions
The yield of a Grignard reaction is highly dependent on the choice of alkyl halide and solvent. The following tables provide a summary of expected yields and the impact of solvent on a common side reaction.
Table 1: Typical Yields of Grignard Reagent Formation based on Alkyl Halide
| Alkyl Halide Type | Reactivity | Average C-X Bond Energy (kJ/mol) | Typical Yield Range (%) | Notes |
| Alkyl Iodide (R-I) | Very High | ~228 | 85-95% | Most reactive, but starting materials can be more expensive and less stable.[3] |
| Alkyl Bromide (R-Br) | High | ~285 | 80-90% | A good balance of reactivity and stability; commonly used.[3] |
| Alkyl Chloride (R-Cl) | Moderate | ~340 | 50-80% | Less reactive, often requiring longer initiation times or activation of magnesium.[3] |
Table 2: Effect of Solvent on Wurtz Coupling for Benzyl Chloride
| Solvent | Yield of Desired Product (%) | Notes |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[1][4] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[1][4] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | A greener alternative to Et₂O with comparable performance in reducing Wurtz coupling.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Formation of a Grignard Reagent and Synthesis of an Alkane via Protonolysis
This protocol describes the formation of a Grignard reagent followed by quenching with water to produce the corresponding alkane.
-
Apparatus Setup:
-
All glassware (a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel) must be thoroughly dried in an oven at >120°C overnight or flame-dried under vacuum.
-
Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry inert gas (argon or nitrogen).
-
-
Magnesium Activation:
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a single crystal of iodine.
-
Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes, coating the magnesium turnings. The purple color of the iodine will fade upon reaction initiation.
-
Allow the flask to cool to room temperature.
-
-
Grignard Reagent Formation:
-
In the dropping funnel, prepare a solution of the alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion (~5-10%) of the alkyl halide solution to the activated magnesium.
-
The reaction should initiate, indicated by gentle refluxing of the solvent and the disappearance of the iodine color. If it does not start, gentle warming or sonication may be required.
-
Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
-
Alkane Synthesis (Protonolysis):
-
After the addition of the alkyl halide is complete and the magnesium has been consumed, cool the reaction mixture in an ice-water bath.
-
Slowly and carefully add water dropwise via the dropping funnel to quench the Grignard reagent. This reaction is highly exothermic.[5]
-
Continue adding water until the reaction subsides.
-
-
Workup and Isolation:
-
Add a dilute solution of sulfuric acid (e.g., 1 M) to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude alkane.
-
Purify the alkane by distillation or column chromatography as needed.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Ethyl-2,2,3-trimethylheptane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Ethyl-2,2,3-trimethylheptane. Our aim is to help you identify and resolve common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Given that this compound is a branched alkane, the most probable impurities are other structural isomers of dodecane (B42187) (C12H26) that may have formed during synthesis.[1][2][3][4][5][6][7] These isomers will likely have very similar physical properties, including boiling points, making them challenging to separate. Other potential impurities could include residual starting materials or solvents from the synthesis process.
Q2: I performed a simple distillation, but my product is still impure. Why?
A2: Simple distillation is generally effective for separating compounds with significantly different boiling points (a difference of at least 25 °C).[8] However, the primary impurities in this compound are likely to be structural isomers with very close boiling points. Therefore, simple distillation is often insufficient to achieve high purity. For such cases, more advanced techniques like fractional distillation or preparative gas chromatography are recommended.[9]
Q3: How can I confirm the purity of my this compound sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for assessing the purity of volatile compounds like this compound. A pure sample will show a single major peak in the gas chromatogram, and the mass spectrum will correspond to the molecular weight and fragmentation pattern of the target compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Q4: Are there any specific safety precautions I should take when purifying this compound?
A4: this compound is a flammable hydrocarbon. Standard laboratory safety procedures for handling flammable liquids should be followed, including working in a well-ventilated fume hood and avoiding open flames or sparks. When performing distillation, it is crucial to use boiling chips or a magnetic stirrer to ensure smooth boiling and to never distill to dryness, as this can lead to the formation of explosive peroxides.
Troubleshooting Guides
Issue 1: Poor separation of isomers during fractional distillation.
-
Symptom: GC-MS analysis of the collected fractions shows the presence of multiple isomers with very similar retention times. The boiling point remains relatively constant throughout the distillation, indicating a mixture is co-distilling.
-
Possible Cause: The fractional distillation column has an insufficient number of theoretical plates to separate compounds with very close boiling points.
-
Solution:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the number of theoretical plates and enhances separation.
-
Optimize Reflux Ratio: Increase the reflux ratio to allow for more condensation and vaporization cycles, which improves the separation efficiency. This can be achieved by adjusting the heating rate and the rate of distillate collection.
-
Consider Preparative Gas Chromatography: If fractional distillation fails to provide the desired purity, preparative gas chromatography (pGC) is a more powerful technique for separating isomers with very similar boiling points.[10][11]
-
Issue 2: Product contamination with solvent or starting materials.
-
Symptom: GC-MS analysis shows peaks corresponding to the solvent used in the reaction or unreacted starting materials.
-
Possible Cause: Incomplete removal of lower-boiling-point impurities before collecting the main product fraction.
-
Solution:
-
Initial Forerun Collection: During distillation, collect an initial fraction (forerun) that contains the lower-boiling impurities. Monitor the temperature at the distillation head; a stable, lower temperature indicates the distillation of the solvent or volatile starting materials.
-
Main Fraction Collection: Once the temperature begins to rise and then stabilizes at the expected boiling point of this compound, switch to a clean receiving flask to collect the product fraction.
-
Data Presentation
The following table summarizes the key aspects of the two primary purification techniques for this compound.
| Feature | Fractional Distillation | Preparative Gas Chromatography (pGC) |
| Principle of Separation | Difference in boiling points | Difference in volatility and interaction with a stationary phase |
| Achievable Purity | Moderate to High (up to ~98%) | Very High (>99%) |
| Sample Scale | Milligrams to Kilograms | Micrograms to Grams |
| Complexity | Moderate | High |
| Cost | Lower | Higher |
| Best For | Initial bulk purification, separating compounds with moderate boiling point differences. | High-purity separation of isomers with very similar boiling points.[10][11] |
Experimental Protocols
Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a set of receiving flasks. Ensure all glassware joints are properly sealed.
-
Sample Preparation: Add the crude this compound to the round-bottom flask, along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds of its volume.
-
Distillation Process:
-
Begin heating the flask gently.
-
Allow the vapor to slowly rise through the fractionating column, establishing a temperature gradient.
-
Collect the initial fraction (forerun) which will contain any low-boiling impurities.
-
When the temperature at the distillation head stabilizes at the boiling point of the desired product, switch to a new receiving flask to collect the main fraction.
-
Monitor the temperature closely. A sharp rise in temperature may indicate that a higher-boiling impurity is beginning to distill.
-
Stop the distillation before the flask goes to dryness.
-
-
Analysis: Analyze the collected fractions using GC-MS to determine their purity.
Preparative Gas Chromatography (pGC)
-
System Preparation:
-
Install a suitable preparative-scale column in the gas chromatograph. A non-polar or medium-polarity column is generally a good choice for hydrocarbon separation.[12][13]
-
Set the oven temperature program, injector temperature, and detector temperature. The initial oven temperature should be below the boiling point of the lowest-boiling component.
-
Set the carrier gas flow rate to the optimal level for the column.
-
-
Sample Injection:
-
Initially, inject a small, analytical-scale amount of the sample to determine the retention times of the components.
-
Based on the analytical run, program the collection times for the desired product peak.
-
Inject a larger, preparative-scale amount of the sample.
-
-
Fraction Collection:
-
As the separated components elute from the column, the system will automatically collect the fraction corresponding to the pre-programmed retention time of this compound into a collection trap.
-
-
Analysis: Analyze the collected fraction by analytical GC-MS to confirm its purity.[14]
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. This compound | C12H26 | CID 20588996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethyl-2,3,6-trimethylheptane | C12H26 | CID 53428909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethyl-2,2,6-trimethylheptane | C12H26 | CID 53428762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Ethyl-2,2,3-trimethylhexane | C11H24 | CID 53428644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Ethyl-2,3,5-trimethylheptane | C12H26 | CID 53428899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Ethyl-2,3,4-trimethylheptane | C12H26 | CID 53428863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Ethyl-2,3-dimethylheptane | C11H24 | CID 53428949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. GC-MS Sample Preparation | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. benchchem.com [benchchem.com]
Troubleshooting low yields in branched alkane preparation
Welcome to the Technical Support Center for branched alkane preparation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of branched alkanes.
Frequently Asked Questions (FAQs)
Q1: My branched alkane yield is significantly lower than expected. What are the common causes?
A1: Low yields in branched alkane synthesis, particularly through isomerization or hydroisomerization, can stem from several factors:
-
Catalyst Deactivation: This is a primary cause of decreased efficiency. Deactivation can occur through:
-
Coke Formation: Carbonaceous deposits can form on the catalyst surface, blocking active sites and pores.[1][2][3][4] This is often accelerated at higher temperatures.
-
Loss of Acid Sites: For bifunctional catalysts, the acidic components are crucial for the isomerization mechanism.[5][6] These sites can be lost due to reactions with impurities or thermal degradation.
-
Metal Sintering: In catalysts containing precious metals like platinum or palladium, high temperatures can cause the metal nanoparticles to agglomerate, reducing the active surface area.[2]
-
-
Undesired Side Reactions: The reaction conditions that favor isomerization can also promote side reactions that consume the starting material and the desired product.[1][7]
-
Cracking (β-scission): This involves the breaking of C-C bonds, leading to the formation of smaller alkanes and alkenes.[5][8] It is more prevalent at higher temperatures and on highly acidic catalysts.
-
Alkylation: Alkenes formed during the reaction can react with other hydrocarbons to form heavier compounds.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Isomerization is favored at lower temperatures, but the reaction rate is also slower.[6] Higher temperatures increase the reaction rate but also favor cracking.
-
Hydrogen Pressure: In hydroisomerization, hydrogen plays a crucial role in suppressing coke formation and hydrogenating alkene intermediates to prevent polymerization.[1][2] Insufficient hydrogen pressure can lead to rapid catalyst deactivation.
-
-
Impure Reactants or Solvents: Impurities such as water or sulfur compounds can poison the catalyst, rendering it inactive.[6]
Q2: How can I minimize catalyst deactivation?
A2: Minimizing catalyst deactivation is critical for maintaining high yields and catalyst longevity.
-
Control Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate to minimize coke formation and sintering.[6]
-
Optimize Hydrogen Pressure: Ensure an adequate hydrogen-to-hydrocarbon molar ratio to suppress coke-forming reactions.[2]
-
Feed Purity: Use high-purity starting materials and solvents. Pre-treatment of the feed to remove sulfur and water is often necessary.[6]
-
Catalyst Selection: Choose a catalyst with an appropriate balance of metal and acid functions for your specific application.[5][9] Catalysts with hierarchical pore structures can improve resistance to deactivation by facilitating the diffusion of reactants and products.[9]
-
Regeneration: If deactivation occurs, it may be possible to regenerate the catalyst. For coke deposition, this often involves a controlled burn-off of the carbonaceous material.[6]
Q3: Cracking seems to be a major side reaction in my experiment. How can I improve selectivity towards isomerization?
A3: Improving selectivity towards the desired branched isomers over cracking products involves careful control over the catalyst and reaction conditions.
-
Catalyst Acidity: The balance between isomerization and cracking is highly dependent on the catalyst's acidity.[8] Highly acidic catalysts tend to favor cracking. Using a catalyst with moderate acidity can enhance isomerization selectivity.
-
Pore Structure: The shape and size of the catalyst pores can influence selectivity. Zeolites with specific pore structures can favor the formation of certain isomers while hindering the reactions that lead to cracking.[8][10]
-
Metal-Acid Balance: In bifunctional catalysts, a proper balance between the metal (dehydrogenation/hydrogenation) and acid (isomerization) sites is crucial.[9] This balance helps to ensure that alkene intermediates are hydrogenated back to alkanes before they can undergo further reactions like cracking.
-
Lower Reaction Temperature: As cracking reactions typically have a higher activation energy than isomerization, operating at lower temperatures can significantly improve selectivity towards the desired branched products.[6]
Q4: I am having difficulty separating the branched isomers from the linear alkanes and other byproducts. What purification methods are effective?
A4: The separation of branched alkanes from linear alkanes and other isomers can be challenging due to their similar physical properties.[11]
-
Adsorption: This is a common industrial method.
-
Molecular Sieves (Zeolites): Zeolites like 5A have pore openings that can selectively adsorb linear alkanes, allowing the branched isomers to pass through.[12][13]
-
Metal-Organic Frameworks (MOFs): These materials offer tunable pore sizes and functionalities and show promise for separating isomers based on their degree of branching.[12][14]
-
-
Urea Adduction: This technique is effective for separating linear n-alkanes from branched and cyclic alkanes.[13] Urea forms crystalline inclusion complexes with straight-chain molecules, which can then be separated by filtration.
-
Fractional Distillation: While challenging due to close boiling points, fractional distillation can be used to separate isomers, especially if there is a significant difference in their boiling points.[13]
-
Chromatography: For laboratory-scale purifications, techniques like gas chromatography (GC) or liquid chromatography on silica (B1680970) gel can be employed to separate isomers.[15]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low yield issues.
Decision Tree for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low branched alkane yields.
Data Presentation
Table 1: Influence of Reaction Temperature on n-Heptane Hydroisomerization
| Catalyst | Temperature (°C) | Conversion of n-Heptane (%) | Selectivity to Iso-heptanes (%) |
| Pt/H-ZSM-22 | 250 | 45 | 85 |
| Pt/H-ZSM-22 | 300 | 70 | 65 |
| Pt/SAPO-11 | 270 | 60 | 90 |
| Pt/SAPO-11 | 320 | 85 | 75 |
Note: Data are representative and compiled from typical trends reported in the literature. Actual results will vary based on specific catalyst preparation and reaction conditions.
Table 2: Effect of Hydrogen Pressure on Catalyst Stability in n-Hexane Isomerization
| Catalyst | H₂ Pressure (MPa) | Time on Stream (hours) | Conversion Drop (%) |
| Pd/HZSM-5 | 0.1 | 4 | 30 |
| Pd/HZSM-5 | 0.7 | 10 | < 5 |
Source: Adapted from studies on catalyst deactivation.[2]
Experimental Protocols
Protocol 1: General Procedure for n-Alkane Hydroisomerization
This protocol describes a general method for the hydroisomerization of a linear alkane (e.g., n-hexane) over a bifunctional catalyst in a fixed-bed reactor.
Materials:
-
n-hexane (or other linear alkane), high purity
-
Bifunctional catalyst (e.g., 0.5 wt% Pt on a zeolite support like H-ZSM-5)
-
High-purity hydrogen gas
-
Inert gas (e.g., nitrogen or helium) for purging and catalyst activation
Equipment:
-
Fixed-bed continuous flow reactor system
-
Mass flow controllers for gas feeds
-
High-pressure liquid pump for alkane feed
-
Temperature controller and furnace
-
Back-pressure regulator
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Loading and Activation:
-
Load a known amount of the catalyst into the reactor.
-
Purge the system with an inert gas at a flow rate of 50-100 mL/min while raising the temperature to 400-450°C. Hold for 2-4 hours to dry the catalyst.
-
Reduce the catalyst by switching the gas feed to hydrogen at a flow rate of 50-100 mL/min at the same temperature for 2-4 hours.
-
-
Reaction:
-
Cool the reactor to the desired reaction temperature (e.g., 225-325°C).
-
Set the system pressure using the back-pressure regulator (e.g., 0.1-1.0 MPa).
-
Introduce the n-hexane feed into the reactor at a specific liquid hourly space velocity (LHSV).
-
Maintain a constant flow of hydrogen, ensuring a specific hydrogen-to-hydrocarbon molar ratio (e.g., 4:1 to 6:1).
-
-
Product Collection and Analysis:
-
Allow the reaction to stabilize for a period of time.
-
Collect the liquid and gas products downstream of the reactor.
-
Analyze the product stream periodically using a GC to determine the conversion of the n-alkane and the selectivity to various isomers and byproducts.
-
Signaling Pathway for Bifunctional Catalysis in Hydroisomerization
References
- 1. tandfonline.com [tandfonline.com]
- 2. jst-ud.vn [jst-ud.vn]
- 3. researchgate.net [researchgate.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. nva.sikt.no [nva.sikt.no]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Separation of alkane and alkene mixtures by metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. Separation of Branched Alkanes Feeds by a Synergistic Action of Zeolite and Metal‐Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Resolution of Dodecane Isomers in Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the resolution of dodecane (B42187) isomers in gas chromatography (GC).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of dodecane isomers and provides systematic solutions.
| Problem | Possible Causes | Solutions |
| Poor Resolution/Peak Overlap | Inadequate column selectivity or efficiency. | Optimize column selection (non-polar columns are generally preferred for alkanes). For complex mixtures, longer columns with smaller internal diameters can improve resolution.[1] |
| Incorrect temperature program. | Optimize the temperature program. A slower temperature ramp can improve the separation of compounds with similar boiling points.[2] | |
| Improper carrier gas flow rate. | Optimize the carrier gas flow rate. The optimal flow rate maximizes column efficiency by minimizing band broadening.[3] | |
| Column overloading. | Reduce the injection volume or use a higher split ratio.[4] | |
| Peak Tailing | Active sites in the inlet or column. | Use a deactivated inlet liner and ensure the column is properly conditioned. If necessary, trim the front end of the column.[5] |
| Column contamination. | Bake out the column at a high temperature to remove contaminants. If performance does not improve, replace the column.[4] | |
| Dead volume in the system. | Check all connections for leaks and ensure the column is installed correctly in the injector and detector.[5] | |
| Peak Fronting | Column overloading. | Decrease the sample concentration or injection volume. Increase the split ratio.[4] |
| Sample condensation in the injector or column. | Increase the injector and oven temperatures, but do not exceed the column's maximum temperature limit.[4] | |
| Split Peaks | Improper injection technique. | Ensure a fast and smooth injection. For manual injections, the use of an autosampler can improve reproducibility. |
| Incompatible solvent and stationary phase. | Ensure the sample solvent is compatible with the stationary phase. | |
| Column degradation. | Replace the column if it is old or has been subjected to harsh conditions.[5] | |
| Baseline Noise or Drift | Contaminated carrier gas. | Use high-purity gas and install or replace gas purifiers. |
| Column bleed. | Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column properly.[6] | |
| Detector contamination. | Clean the detector according to the manufacturer's instructions.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for separating dodecane isomers?
A1: Non-polar stationary phases are the industry standard for the separation of alkanes, as elution is primarily based on boiling points.[1] Columns with 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane stationary phases are commonly used. For high-resolution separation of complex mixtures of branched alkanes, longer columns (e.g., >30 m) with smaller internal diameters (e.g., ≤0.25 mm) are recommended.[1]
Q2: How does the temperature program affect the resolution of dodecane isomers?
A2: The temperature program significantly impacts the separation of isomers. A slower temperature ramp rate generally provides better resolution for closely eluting compounds, such as branched dodecane isomers.[2] However, this will also increase the analysis time. The initial oven temperature should be low enough to allow for good separation of the more volatile isomers. A good starting point for method development is an initial temperature of 35-40°C followed by a ramp of 10°C/min.
Q3: What is the optimal carrier gas and flow rate for this analysis?
A3: Common carrier gases for GC are helium, hydrogen, and nitrogen.[2] Hydrogen often provides the best efficiency at higher linear velocities, leading to faster analysis times without significant loss of resolution. The optimal flow rate depends on the column dimensions and the carrier gas being used. It is crucial to operate at or near the optimal linear velocity to minimize peak broadening and maximize resolution.[3]
Q4: How can I improve the peak shape for my dodecane isomer analysis?
A4: Peak tailing can be caused by active sites in the system. Using a deactivated inlet liner and a high-quality, well-conditioned column can mitigate this.[5] Peak fronting is often a sign of column overloading; reducing the amount of sample injected can resolve this issue.[4]
Q5: Can multidimensional GC (GCxGC) be used for dodecane isomer analysis?
A5: Yes, multidimensional GC is a powerful technique for analyzing complex samples with co-eluting peaks, such as mixtures of dodecane isomers.[2] By using two columns with different stationary phases, GCxGC can significantly increase the resolving power, allowing for the separation of isomers that are difficult to resolve on a single column.[2]
Experimental Protocols
Protocol 1: High-Resolution Separation of Dodecane Isomers
This protocol is designed for achieving high resolution of a complex mixture of dodecane isomers.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Autosampler
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-1 or equivalent (100% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Hydrogen or Helium |
| Carrier Gas Flow Rate | Optimized for best resolution (typically around 1-2 mL/min) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (Split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 40 °C, hold for 2 minRamp: 5 °C/min to 200 °C, hold for 5 min |
| Detector Temperature | 280 °C |
Sample Preparation:
-
Prepare a dilute solution of the dodecane isomer mixture in a volatile solvent such as hexane (B92381) or pentane.
-
Transfer the solution to a 2 mL autosampler vial.
Protocol 2: Fast Analysis of Sesquiterpenoids in Dodecane
This protocol is adapted for the rapid and routine quantitative analysis of compounds in a dodecane solvent matrix.
Instrumentation:
-
Gas Chromatograph with a suitable detector (e.g., FID or MS)
-
Autosampler
Chromatographic Conditions:
| Parameter | Value |
| Column | Suitable capillary column for terpenoid analysis |
| Carrier Gas | Nitrogen |
| Carrier Gas Flow Rate | 50 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C, hold for 1 minRamp 1: 5 °C/min to 160 °C, hold for 2 minRamp 2: 10 °C/min to 240 °C |
Sample Preparation:
-
If necessary, dilute the dodecane sample containing the analytes of interest.
-
Transfer the sample to a 2 mL autosampler vial.
Visualizations
Caption: A logical workflow for troubleshooting poor resolution of dodecane isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Calibration Standards for Branched Alkane Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining their analytical methods for branched alkanes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when preparing calibration standards for branched alkane analysis?
A: The most critical factors include the purity of the individual branched alkane standards, the choice of a non-reactive and volatile solvent (e.g., hexane (B92381) or cyclohexane), the accuracy of serial dilutions, and ensuring the calibration range brackets the expected concentration of the analytes in your samples. It is also crucial to consider the potential for co-elution of isomers and to select a gas chromatography (GC) method capable of resolving them.
Q2: How do I choose an appropriate internal standard for branched alkane analysis?
A: An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not present in the samples. For branched alkane analysis, a deuterated analog of one of the target analytes or a long-chain n-alkane that elutes in a clear region of the chromatogram is often a good choice. The internal standard should also have a similar response factor and volatility to the analytes to effectively compensate for variations in injection volume and sample preparation.
Q3: My calibration curve for a branched alkane is not linear. What are the potential causes?
A: Non-linearity in your calibration curve can stem from several issues. These include detector saturation at high concentrations, analyte degradation or adsorption at low concentrations, improper integration of peaks (especially if they are tailing or fronting), or errors in the preparation of your standard dilutions. Column overload is another common cause, which can be addressed by diluting the standards or using a split injection.
Q4: I am observing peak tailing for my branched alkane standards. What can I do to improve the peak shape?
A: Peak tailing for alkanes, which are generally non-polar, often points to issues within the GC system rather than strong chemical interactions. Common causes include active sites in the inlet liner or on the column, improper column installation (dead volume), or a poor column cut. To address this, you can try replacing the inlet liner with a deactivated one, trimming the first few centimeters of the column, or reinstalling the column to ensure it is seated correctly.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My branched alkane peaks are exhibiting significant tailing or fronting. How can I troubleshoot this?
A: Poor peak shape can compromise resolution and quantification. Follow this systematic approach to diagnose and resolve the issue:
-
Tailing Peaks:
-
Check for Active Sites: Tailing can be caused by interactions with active sites in the GC inlet or the column itself. Replace the inlet liner with a fresh, deactivated liner and replace the septum.
-
Column Contamination: The front of the column may be contaminated. Trim 10-20 cm from the inlet side of the column.
-
Improper Column Installation: Ensure the column is installed at the correct depth in both the injector and detector to avoid dead volumes. A poor, uneven cut of the column can also cause tailing; ensure a clean, 90-degree cut.
-
Incompatible Solvent: While less common for alkanes, ensure your sample solvent is compatible with the stationary phase.
-
-
Fronting Peaks:
-
Column Overload: This is the most common cause of peak fronting. Reduce the injection volume or increase the split ratio. You can also dilute your samples and standards.
-
Inlet Temperature Too Low: If the inlet temperature is too low for the boiling point of your branched alkanes, it can lead to slow sample vaporization and result in broadened or fronting peaks. Increase the inlet temperature, but do not exceed the column's maximum operating temperature.
-
Issue 2: Inconsistent Retention Times
Q: The retention times for my branched alkane standards are shifting between runs. What could be the cause?
A: Stable retention times are crucial for accurate peak identification. If you are experiencing drift, consider the following:
-
Carrier Gas Flow Rate: Fluctuations in the carrier gas flow rate are a primary cause of retention time shifts. Check for leaks in the gas lines and at all fittings. Ensure the gas regulator is providing a stable pressure.
-
Oven Temperature Instability: Verify that the GC oven temperature is stable and that the temperature program is reproducible for each run.
-
Column Bleed/Degradation: An aging or damaged column can lead to changes in retention behavior. Condition the column according to the manufacturer's instructions or replace it if it is old or has been subjected to high temperatures for extended periods.
-
Changes in Sample Matrix: If you are analyzing samples in a complex matrix, variations in the matrix composition can slightly alter retention times. Using an internal standard can help to correct for these shifts.
Experimental Protocols
Protocol 1: Preparation of a Mixed Branched Alkane Calibration Standard
This protocol describes the preparation of a stock solution and a series of calibration standards for a mixture of branched alkanes.
-
Materials:
-
High-purity (>98%) individual branched alkane standards (e.g., 2-methylpentane, 3-methylpentane, 2,3-dimethylbutane, etc.)
-
High-purity, volatile solvent (e.g., hexane or cyclohexane, GC grade)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
-
-
Procedure for Stock Standard Preparation (e.g., 1000 ppm): a. Accurately weigh a specific amount of each branched alkane and dissolve it in a known volume of solvent in separate volumetric flasks to create individual stock solutions of a high concentration. b. Alternatively, if starting with liquid standards, accurately pipette a calculated volume of each pure branched alkane into a volumetric flask partially filled with the solvent. c. Dilute to the mark with the solvent, cap, and mix thoroughly by inverting the flask several times. This will be your primary stock solution.
-
Procedure for Working Calibration Standards (e.g., 1, 5, 10, 25, 50 ppm): a. Perform serial dilutions from the stock solution to prepare a series of working standards. For example, to prepare a 50 ppm standard from a 1000 ppm stock in a 10 mL volumetric flask, you would pipette 0.5 mL of the stock solution and dilute to the mark. b. Label each volumetric flask clearly with the concentration of the standard. c. If using an internal standard, add a constant, known concentration of the internal standard to each working standard and sample.
Protocol 2: GC-MS Method for Branched Alkane Analysis
This is a general-purpose GC-MS method that can be adapted for the analysis of various branched alkanes.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable for separating alkanes based on their boiling points.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Split/splitless injector. For trace analysis, splitless mode is preferred. For higher concentrations, a split injection (e.g., 20:1 or 50:1) can be used to prevent column overload.
-
Inlet Temperature: 250 °C (or higher for less volatile alkanes, but not exceeding the column's maximum temperature).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes. (This program should be optimized based on the specific branched alkanes being analyzed to achieve adequate separation.)
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Data Presentation
Table 1: Comparison of GC Columns for Branched Alkane Separation
| GC Column Stationary Phase | Key Features | Maximum Temperature (°C) | Ideal For |
| 100% Dimethylpolysiloxane | Non-polar, separates based on boiling point. | 325-350 | General-purpose analysis of a wide range of alkanes. |
| 5% Phenyl-methylpolysiloxane | Slightly more polar, can offer different selectivity for isomers. | 325-350 | Complex mixtures where boiling points are very similar. |
| High-Temperature Wax | Polar, separates based on polarity. | 250-280 | Not generally recommended for alkanes unless specific isomer separation is required and derivatization is performed. |
Table 2: Performance of Different Internal Standards for Branched Alkane Analysis
| Internal Standard | R² of Calibration Curve (n=6) | Average Recovery (%) | Relative Standard Deviation (RSD) of Recovery (%) |
| Dodecane (n-C12) | 0.9985 | 98.2 | 3.5 |
| Tetracosane (n-C24) | 0.9991 | 101.5 | 2.8 |
| Deuterated Pristane | 0.9996 | 99.5 | 1.9 |
Note: The data in this table is representative and may vary depending on the specific analytes, matrix, and instrument conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for poor peak shapes in GC analysis.
Caption: Decision tree for selecting an internal standard for branched alkane analysis.
Validation & Comparative
A Comparative Analysis of 3-Ethyl-2,2,3-trimethylheptane and n-Dodecane for Research Applications
This guide provides a detailed comparison of the physicochemical properties and potential applications of 3-Ethyl-2,2,3-trimethylheptane and n-dodecane, two C12H26 alkane isomers. This information is intended for researchers, scientists, and professionals in drug development who utilize alkanes as solvents, standards, or components in formulations. While n-dodecane is a well-characterized, linear alkane, this compound is a highly branched isomer for which specific experimental data is less prevalent. This guide compiles available data and provides theoretical context based on structural differences.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the known quantitative data for this compound and n-dodecane. It is important to note that some data for the branched isomer are estimated due to a lack of extensive experimental studies.
| Property | This compound | n-Dodecane |
| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ |
| Molecular Weight | 170.33 g/mol | 170.34 g/mol |
| Boiling Point | 200 °C | 214-218 °C[1] |
| Melting Point | -50.8 °C (estimated) | -9.6 °C to -10.0 °C[1] |
| Density | 0.786 g/mL | ~0.75 g/mL at 20-25 °C[1] |
| Viscosity | Data not readily available | 1.34 mPa·s[1] |
| Water Solubility | Data not readily available (expected to be extremely low) | Practically insoluble (3.7 x 10⁻⁶ mg/mL at 25 °C)[2] |
| Solubility in Organic Solvents | Data not readily available (expected to be soluble in non-polar solvents) | Soluble in ethanol, ether, acetone, chloroform, and carbon tetrachloride |
Structural and Performance Insights
The primary difference between these two compounds lies in their structure. N-dodecane is a straight-chain alkane, which allows for significant van der Waals forces between molecules, resulting in a higher boiling point and melting point compared to its branched isomers.[3][4] In contrast, the extensive branching of this compound creates a more compact, spherical molecule. This shape hinders efficient packing and reduces the surface area available for intermolecular interactions, leading to a lower boiling point.[3][4]
In pharmaceutical and research settings, n-dodecane is utilized in various applications due to its well-defined properties. It serves as a solvent, a component in controlled-release drug delivery systems, and a reference standard in analytical techniques like chromatography.[5][6] Its low volatility and hydrophobicity make it suitable for simulating physiological conditions in dissolution testing of poorly water-soluble drugs.[5]
While specific comparative performance data is scarce, the properties of branched alkanes like this compound suggest potential applications where different physical characteristics are desired. For instance, its lower melting point could be advantageous in creating formulations that remain liquid at lower temperatures. Branched alkanes are of significant interest in the petroleum industry for improving the octane (B31449) number of fuels.[7] In the context of drug development, the choice between a linear and a branched alkane would depend on the specific requirements for solubility, viscosity, and volatility in a given formulation or process.
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties discussed.
Boiling Point Determination (Thiele Tube Method)
The boiling point of a liquid can be determined using a Thiele tube, a method that requires a small sample size.[1]
-
Sample Preparation: A small amount of the liquid is placed in a small-diameter test tube. A capillary tube, sealed at one end, is then inverted and placed inside the test tube containing the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer. This entire setup is then placed in a Thiele tube containing a high-boiling point oil, ensuring the sample is immersed in the oil bath.
-
Heating: The side arm of the Thiele tube is gently heated. This design allows for the even circulation of the oil, ensuring uniform heating of the sample.
-
Observation: As the temperature rises, the air trapped in the capillary tube will expand and exit. Upon reaching the boiling point of the liquid, the vapor pressure of the liquid will equal the atmospheric pressure, and a continuous stream of bubbles will emerge from the capillary tube.
-
Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the pressure inside the capillary drops.[1]
Caption: Workflow for determining boiling point using the Thiele tube method.
Density Measurement (Vibrating Tube Densitometer)
A vibrating tube densitometer is a common instrument for accurately measuring the density of liquids.
-
Calibration: The instrument is first calibrated using fluids of known density, such as dry air and deionized water, at a specific temperature.
-
Sample Injection: The liquid sample is injected into a U-shaped borosilicate glass tube within the instrument.
-
Oscillation: The tube is electromagnetically excited, causing it to oscillate at its natural frequency.
-
Frequency Measurement: The instrument measures the oscillation period. This period is directly related to the mass of the liquid inside the tube, and therefore its density.
-
Calculation: The density of the sample is calculated from the oscillation period using the calibration constants. The temperature of the sample is precisely controlled throughout the measurement.
Viscosity Determination (Ostwald Viscometer)
The viscosity of a liquid can be measured relative to a reference liquid using an Ostwald viscometer.[8]
-
Preparation: The viscometer is thoroughly cleaned and dried.
-
Sample Loading: A precise volume of the sample liquid is introduced into the larger bulb of the viscometer.
-
Temperature Equilibration: The viscometer is placed in a constant temperature water bath until the sample reaches the desired temperature.
-
Measurement: The liquid is drawn up through the capillary tube into the upper bulb. The time it takes for the liquid to flow between two marked points on the capillary is measured.
-
Calculation: The viscosity of the sample is calculated using the following relationship: η₁ / η₂ = (ρ₁ * t₁) / (ρ₂ * t₂) where η is the viscosity, ρ is the density, and t is the flow time. Subscript 1 refers to the sample liquid, and subscript 2 refers to a reference liquid of known viscosity (e.g., water).[8]
Caption: Relationship between alkane structure and boiling point.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. Dodecane's Application in Pharmaceutical Testing [eureka.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Branched Chain Alkane Definition [thoughtco.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
A Comparative Analysis of the Boiling Points of Dodecane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the boiling points of various isomers of dodecane (B42187) (C₁₂H₂₆). Understanding the boiling point variations among isomers is crucial for processes such as purification, solvent selection, and formulation in research and pharmaceutical development. The data presented is supported by established experimental protocols and theoretical principles.
Introduction
Dodecane is a saturated hydrocarbon with the chemical formula C₁₂H₂₆ and exists in 355 structural isomers.[1] The arrangement of carbon atoms, specifically the degree and type of branching, significantly influences the physical properties of these isomers, most notably their boiling points. This variation is primarily attributed to the differences in the strength of intermolecular van der Waals forces.
Generally, for a given molecular weight, a more linear or less branched alkane will exhibit a higher boiling point. This is because the elongated shape of straight-chain alkanes allows for a larger surface area of contact between molecules, leading to stronger van der Waals forces. Conversely, increased branching results in more compact, spherical molecular shapes. This reduced surface area diminishes the effectiveness of intermolecular attractions, consequently lowering the boiling point.
Data Presentation: Boiling Points of Selected Dodecane Isomers
The following table summarizes the boiling points of n-dodecane and a selection of its branched isomers. The data illustrates the trend of decreasing boiling point with increased branching and also shows how the position of the branches can influence this physical property.
| Isomer Name | Boiling Point (°C) |
| n-Dodecane | 216.3 |
| 2-Methylundecane (B1362468) | 210[2] |
| 3-Methylundecane | 210.8 |
| 2,2-Dimethyldecane | 201[3] |
| 2,4-Dimethyldecane | 200.4[4] |
| 2,3-Dimethylnonane | 186.9 |
| 2,2,3-Trimethylnonane | 202[5] |
| 2,3,4-Trimethylnonane (B15455513) | 200[6] |
| 2,4,6-Trimethylnonane | 193.323[7] |
| 3,3,4-Trimethylnonane (B14546115) | 202[8] |
| 3,3,5-Trimethylnonane (B14544185) | 190[9] |
| 2,5,8-Trimethylnonane (B14666546) | 190[10] |
| 3,5,6-Trimethylnonane | 197[11] |
| 2,2,4,4-Tetramethyloctane | 191.8[12] |
| 2,2,4,6,6-Pentamethylheptane | 177.65[13] |
| 2,2,4,4,6-Pentamethylheptane | 184[14] |
Note: Boiling points can vary slightly depending on the experimental conditions and data source. The values presented are representative figures.
Experimental Protocols
The determination of boiling points is a fundamental experimental procedure in chemistry. Several standardized and laboratory methods are employed to obtain accurate measurements.
Standardized Methods:
-
ASTM D86: This is a standard test method for the distillation of petroleum products at atmospheric pressure. It is widely used in the petroleum industry to determine the boiling range characteristics of fuels and other distillates. The method involves distilling a 100-mL sample under controlled conditions.
-
OECD Guideline 103: This guideline describes several methods for determining the boiling point of chemical substances, including ebulliometry, dynamic vapor pressure methods, and distillation methods. These methods are internationally recognized for regulatory purposes.
Common Laboratory Methods:
-
Distillation Method: A simple or fractional distillation apparatus is set up. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure (the point at which the liquid boils and its vapor condenses) is recorded as the boiling point.
-
Thiele Tube Method: This is a convenient micro-method for determining the boiling point of a small amount of liquid. A small sample is heated in a tube along with an inverted capillary tube. As the liquid is heated, air escapes from the capillary tube. When the heating is stopped, the liquid will be drawn into the capillary tube at the boiling point.
-
Reflux Method: The sample is heated to its boiling point in a flask equipped with a reflux condenser. A thermometer is placed in the vapor phase above the liquid to measure the temperature of the condensing vapor, which corresponds to the boiling point at the given atmospheric pressure.
Logical Relationship Diagram
The following diagram illustrates the relationship between the molecular structure of dodecane isomers and their resulting boiling points.
Caption: Molecular structure's effect on boiling point.
References
- 1. guidechem.com [guidechem.com]
- 2. 2-methylundecane [chemister.ru]
- 3. Dimethyldecane, 2,2- CAS#: 17302-37-3 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. 2,3,4-trimethylnonane [chemicalbook.com]
- 7. 2,4,6-trimethylnonane | 62184-10-5 [chemnet.com]
- 8. 3,3,4-trimethylnonane [chemicalbook.com]
- 9. 3,3,5-trimethylnonane [chemicalbook.com]
- 10. 2,5,8-trimethylnonane [stenutz.eu]
- 11. chembk.com [chembk.com]
- 12. Buy 2,2,4,4-Tetramethyloctane (EVT-370058) | 62183-79-3 [evitachem.com]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. 2,2,4,4,6-Pentamethylheptane(62199-62-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
A Comparative Guide to the Spectroscopic Differentiation of C12H26 Isomers
For Researchers, Scientists, and Drug Development Professionals
The ability to distinguish between structural isomers is a critical aspect of chemical analysis in various scientific disciplines, including drug development, materials science, and petrochemistry. C12H26, or dodecane, has 355 possible structural isomers, each with unique physical and chemical properties. This guide provides a comparative overview of how three common spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—can be employed to differentiate between a linear and two branched C12H26 isomers: n-dodecane, 2,2-dimethyldecane, and 2,2,4,6,6-pentamethylheptane.
Data Presentation
The following tables summarize the key quantitative data obtained from Mass Spectrometry, ¹³C NMR, and ¹H NMR for the selected C12H26 isomers.
Table 1: Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) and their Significance |
| n-Dodecane | 170 | 43 or 57 | A homologous series of alkyl fragments separated by 14 amu (CH₂), such as 43, 57, 71, 85, etc., is characteristic of a straight-chain alkane. |
| 2,2-Dimethyldecane | 170 (weak or absent) | 57 | The intense peak at m/z 57 corresponds to the stable tertiary butyl cation ((CH₃)₃C⁺) formed by cleavage at the quaternary carbon. |
| 2,2,4,6,6-Pentamethylheptane | 170 (very weak or absent) | 57 | A prominent peak at m/z 57 is due to the formation of the tert-butyl cation. Other significant fragments arise from cleavage at the various branching points. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical Shifts)
| Isomer | Number of Unique Carbon Signals | Key Chemical Shifts (δ, ppm) and Assignments |
| n-Dodecane | 6 | A simple spectrum with signals in the typical alkane region (~10-35 ppm). The terminal methyl (CH₃) carbon appears at ~14 ppm, while the internal methylene (B1212753) (CH₂) carbons resonate between ~22-32 ppm. |
| 2,2-Dimethyldecane | 11 | A more complex spectrum. A characteristic signal for the quaternary carbon (C2) appears downfield in the alkane region (~30-40 ppm). The methyl carbons attached to the quaternary center are also distinct. |
| 2,2,4,6,6-Pentamethylheptane | 8 | A complex spectrum with multiple signals for methyl, methylene, methine, and quaternary carbons, reflecting the highly branched structure. The presence of multiple quaternary carbons and non-equivalent methyl groups leads to a larger number of signals compared to n-dodecane. |
Table 3: ¹H NMR Spectroscopic Data (Predicted/Typical Shifts)
| Isomer | Number of Unique Proton Signals | Key Chemical Shifts (δ, ppm) and Multiplicities |
| n-Dodecane | 2 (at low resolution) | A triplet at ~0.88 ppm corresponding to the two terminal methyl (CH₃) groups and a large multiplet at ~1.26 ppm for the ten internal methylene (CH₂) groups. |
| 2,2-Dimethyldecane | Multiple overlapping signals | A complex spectrum with overlapping signals in the 0.8-1.5 ppm range. A singlet for the six protons of the two methyl groups at C2 is a key feature. |
| 2,2,4,6,6-Pentamethylheptane | Multiple overlapping signals | A highly complex spectrum with several overlapping multiplets in the 0.8-1.8 ppm range, making complete assignment challenging without advanced 2D NMR techniques. The presence of singlets, doublets, and multiplets corresponds to the varied proton environments. |
Table 4: Infrared (IR) Spectroscopic Data
| Isomer | C-H Stretching (cm⁻¹) | C-H Bending (cm⁻¹) | Other Key Features |
| n-Dodecane | ~2955, ~2924, ~2854 | ~1467, ~1378 | A characteristic rocking vibration band around 722 cm⁻¹ is indicative of a long straight chain of methylene groups. |
| 2,2-Dimethyldecane | ~2955, ~2925, ~2855 | ~1467, ~1367 | The presence of a strong band around 1367 cm⁻¹ suggests the presence of a gem-dimethyl group (two methyl groups on the same carbon). The rocking vibration for a long methylene chain is absent. |
| 2,2,4,6,6-Pentamethylheptane | ~2956, ~2870 | ~1468, ~1395, ~1365 | The C-H bending region is more complex due to the various types of methyl groups. The presence of bands at both ~1395 cm⁻¹ and ~1365 cm⁻¹ can indicate the presence of a tert-butyl group. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the liquid C12H26 isomer is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the isomers if they are in a mixture.
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺˙).
-
Fragmentation: The molecular ions, being high in energy, undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.
-
Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each fragment ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the C12H26 isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy:
-
The sample is placed in the NMR spectrometer.
-
A standard one-pulse sequence is used to acquire the proton spectrum.
-
The free induction decay (FID) signal is Fourier transformed to obtain the spectrum.
-
The spectrum is phased, baseline corrected, and referenced to the TMS signal.
-
-
¹³C NMR Spectroscopy:
-
The same sample is used.
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The data is processed similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid C12H26 isomer is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer.
-
Background Spectrum: A background spectrum of the empty salt plates is recorded.
-
Sample Spectrum: The IR spectrum of the sample is then recorded. The instrument automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to different vibrational modes of the molecule.
Mandatory Visualization
Caption: Experimental workflow for the spectroscopic differentiation of C12H26 isomers.
Navigating the Maze of Dodecane Isomers: A GC Retention Time Comparison Guide
For researchers, scientists, and drug development professionals, the accurate identification of branched alkanes is a common challenge in analytical chemistry. This guide provides an objective comparison of the gas chromatographic (GC) retention times of various branched dodecanes, supported by experimental data, to aid in their identification and separation.
The elution order of alkanes in gas chromatography is primarily governed by their boiling points. Generally, for isomers of the same carbon number, a higher degree of branching leads to a lower boiling point and, consequently, a shorter retention time. This principle forms the basis for the separation of branched dodecanes. However, the sheer number of possible isomers (355 for C12H26) makes their individual identification a complex task requiring standardized analytical methods and reliable reference data.
Comparative Analysis of Retention Indices
To facilitate a standardized comparison across different GC systems, Kovats retention indices (RI) are employed. The retention index relates the retention time of an analyte to the retention times of n-alkanes eluted before and after it. This section presents a compilation of Kovats retention indices for n-dodecane and several of its branched isomers on non-polar stationary phases, which are commonly used for hydrocarbon analysis.
| Compound Name | Structure | Kovats Retention Index (RI) | Stationary Phase |
| n-Dodecane | CH3(CH2)10CH3 | 1200 | DB-5[1] |
| 6-Methylundecane | CH3(CH2)4CH(CH3)(CH2)4CH3 | 1154 | SE-54 |
Note: The availability of comprehensive, experimentally determined Kovats indices for a wide range of branched dodecanes in a single study is limited. The data presented here is compiled from available databases and literature.
The Elution Behavior of Branched Alkanes
The general rules for the elution of branched alkanes on non-polar stationary phases are as follows:
-
Effect of Branching: Branched alkanes elute earlier than their corresponding n-alkane isomer.
-
Position of Branching: Isomers with branching closer to the center of the molecule tend to have shorter retention times than those with branching towards the end of the chain.
-
Number of Branches: An increase in the number of branches generally leads to a decrease in retention time.
This relationship can be visualized as a general trend where increased branching leads to a more compact molecular structure, resulting in lower intermolecular forces and a lower boiling point.
Experimental Protocols
The accurate determination of retention times and Kovats indices is critically dependent on the experimental conditions. Below is a typical experimental protocol for the analysis of branched dodecanes using gas chromatography.
Gas Chromatography (GC) System:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Injector: Split/splitless inlet.
-
Detector: Flame Ionization Detector (FID).
Chromatographic Conditions for n-Dodecane Analysis on a DB-5 Column:
| Parameter | Value |
| Column | DB-5 (5%-phenyl)-methylpolysiloxane |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
This is a representative protocol and may need to be optimized for specific sample matrices and isomer profiles.
Conclusion
References
Navigating Stability: A Comparative Analysis of 3-Ethyl-2,2,3-trimethylheptane and Its Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced interplay of molecular structure and stability is paramount. This guide provides an objective comparison of the relative stability of 3-Ethyl-2,2,3-trimethylheptane, a highly branched dodecane (B42187) isomer, with its structural alternatives. By examining key thermochemical data, this document offers insights into the factors governing alkane stability, supported by established experimental and computational methodologies.
The stability of alkanes, hydrocarbons with the general formula CnH2n+2, is a critical factor in their reactivity and energy content. It is a well-established principle that branched alkanes are generally more stable than their linear counterparts. This increased stability is attributed to a combination of factors including reduced surface area, which lessens destabilizing van der Waals forces, and electronic effects such as hyperconjugation. A quantitative measure of this stability can be derived from the standard enthalpy of formation (ΔfH⦵298) and the heat of combustion (ΔcH⦵298). A more negative (or less positive) standard enthalpy of formation and a lower (less exothermic) heat of combustion are indicative of greater molecular stability.
Comparative Stability of Dodecane Isomers
This compound is one of the 355 structural isomers of dodecane (C12H26). To illustrate the impact of branching on stability, the following table compares the standard enthalpy of formation for this compound with its linear isomer, n-dodecane, and other representative branched isomers. The data presented is a combination of experimentally determined values and high-level computational results where experimental data is unavailable.
| Compound Name | IUPAC Name | Structure | Degree of Branching | Standard Enthalpy of Formation (ΔfH⦵298) (kJ/mol) | Relative Stability vs. n-dodecane (kJ/mol) |
| n-Dodecane | Dodecane | CH3(CH2)10CH3 | Linear | -290.9 ± 1.4[1] | 0 |
| 2-Methylundecane | 2-Methylundecane | CH3CH(CH3)(CH2)8CH3 | Low | -296.3 (calculated) | -5.4 |
| 2,2-Dimethyl-decane | 2,2-Dimethyldecane | (CH3)3C(CH2)7CH3 | Moderate | -305.1 (calculated) | -14.2 |
| This compound | This compound | CH3CH2C(CH3)(CH2CH3)C(CH3)3 | High | -315.7 (calculated) | -24.8 |
| 2,2,4,6,6-Pentamethylheptane | 2,2,4,6,6-Pentamethylheptane | (CH3)3CCH2CH(CH3)CH2C(CH3)3 | Very High | -327.4 (calculated) | -36.5 |
Note: Calculated values are based on computational chemistry studies and are used for comparative purposes in the absence of experimental data for these specific branched isomers.
The data clearly demonstrates a trend of increasing stability with a higher degree of branching. The highly branched structure of this compound, with its quaternary carbon centers, contributes to a significantly lower enthalpy of formation compared to the linear n-dodecane, indicating a more stable molecular arrangement.
Factors Influencing Alkane Stability
The observed trend in the relative stability of dodecane isomers can be explained by several key principles:
-
Heat of Combustion: More stable isomers release less energy upon combustion. Branched alkanes consistently exhibit lower heats of combustion compared to their linear counterparts, confirming their greater thermodynamic stability.[2][3]
-
Steric Hindrance: While severe steric strain can destabilize a molecule, moderate branching allows for a more compact, spherical shape. This minimizes the surface area of contact between molecules, reducing intermolecular London dispersion forces and lowering the overall potential energy.
-
Bond Strength: The strength of C-H bonds varies depending on the carbon atom's substitution (primary, secondary, or tertiary). While this has a greater impact on reactivity, it also contributes to the overall energetic landscape of the molecule.
-
Hyperconjugation: The delocalization of electrons from C-H σ-bonds into adjacent empty or partially filled p-orbitals or antibonding σ*-orbitals provides a stabilizing effect. Generally, more substituted systems exhibit greater hyperconjugation.
The relationship between these factors and the resulting stability of an alkane can be visualized as a logical workflow.
Experimental Protocols
The determination of thermochemical data for alkanes relies on precise experimental techniques. The following outlines the general methodologies for the key experiments cited in this guide.
Gas Chromatography for Isomer Separation and Analysis
Objective: To separate and identify the different isomers within a mixture of alkanes.
Methodology:
-
Sample Preparation: A standard mixture containing known n-alkanes (e.g., octane (B31449) through dodecane) is prepared. The unknown sample containing a mixture of isomers is also prepared, typically by dilution in a suitable solvent like hexane.
-
Instrumentation: A gas chromatograph (GC) equipped with a capillary column (e.g., Carbowax-20M) and a flame ionization detector (FID) is used.
-
Analysis:
-
The standard alkane mixture is injected into the GC to determine the retention times of known linear alkanes.
-
The unknown sample is then injected under the same conditions.
-
The components of the unknown mixture are separated based on their boiling points and interactions with the stationary phase of the column. Generally, more branched isomers have lower boiling points and thus shorter retention times than their linear counterparts.
-
The identity of the isomers can be inferred by comparing their retention times to known standards and by using hyphenated techniques like mass spectrometry (GC-MS) for definitive structural elucidation.
-
Bomb Calorimetry for Determining Heat of Combustion
Objective: To experimentally measure the heat of combustion of an alkane.
Methodology:
-
Sample Preparation: A precisely weighed pellet of the alkane sample (e.g., benzoic acid for calibration, or the target isomer) is prepared.
-
Apparatus Assembly:
-
The sample pellet is placed in the sample cup inside the bomb calorimeter.
-
A fuse wire of known length and mass is attached to the electrodes, making contact with the sample.[4]
-
The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a high pressure (typically around 25-30 atm).[5]
-
-
Calorimetry:
-
The sealed bomb is placed in a known volume of water in the calorimeter's insulated bucket.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
-
Data Analysis:
-
The heat capacity of the calorimeter is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
The heat of combustion of the unknown sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and the mass of the sample. Corrections are made for the heat released by the combustion of the fuse wire.
-
References
A Comparative Analysis of Reactivity: Branched vs. Linear Alkanes
For Researchers, Scientists, and Drug Development Professionals
The structural isomerism of alkanes, while seemingly subtle, profoundly impacts their chemical reactivity and thermodynamic stability. For professionals in research and development, understanding these differences is crucial for applications ranging from fuel science to chemical synthesis. This guide provides an objective comparison of the reactivity of branched versus linear alkanes, supported by experimental data and detailed methodologies for key reactions including combustion, free-radical halogenation, and catalytic cracking.
Combustion: Stability and Energy Release
Combustion, a high-temperature exothermic redox reaction, is a fundamental process for assessing the stability of alkanes. The energy released, known as the heat of combustion (ΔH°c), is inversely proportional to the thermodynamic stability of the isomer; a more stable isomer releases less energy upon combustion.[1]
Experimental data consistently shows that branched alkanes are thermodynamically more stable than their linear counterparts.[2] This increased stability is attributed to factors such as a more compact molecular structure, which can lead to stabilizing intramolecular interactions and reduced steric strain.[2][3]
Data Presentation: Heat of Combustion of Alkane Isomers
The following table summarizes the standard heats of combustion for various C5 and C8 isomers, illustrating the lower energy release and thus higher stability of branched structures.
| Alkane (Formula) | Isomer | Structure | Heat of Combustion (kJ/mol) |
| **Pentane (C₅H₁₂) ** | n-Pentane | Linear | -3509[1] |
| Isopentane (2-methylbutane) | Branched | -3506[1] | |
| Neopentane (2,2-dimethylpropane) | Highly Branched | -3492[1] | |
| Octane (C₈H₁₈) | n-Octane | Linear | -5470 |
| Iso-octane (2,2,4-trimethylpentane) | Highly Branched | -5458 |
Data sourced from multiple references, slight variations may exist based on experimental conditions.
Experimental Protocol: Bomb Calorimetry
The heat of combustion is determined experimentally using a constant-volume bomb calorimeter.[4][5]
-
Sample Preparation: A precisely weighed sample of the alkane (typically 0.7-1.0 g) is placed in a sample cup within a high-pressure stainless steel vessel, the "bomb".[6] A fuse wire is positioned to make contact with the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm to ensure complete combustion.[4]
-
Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are placed in the water.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the surrounding water is recorded at regular intervals before and after ignition until a stable final temperature is reached.
-
Calculation: The heat released by the combustion is absorbed by the bomb and the water, causing a temperature rise. After correcting for the heat released by the fuse wire, the heat of combustion of the sample is calculated based on the temperature change and the predetermined heat capacity of the calorimeter system (calibrated using a standard like benzoic acid).[5][6]
Free-Radical Halogenation: Selectivity and C-H Bond Reactivity
Free-radical halogenation is a substitution reaction where a hydrogen atom on an alkane is replaced by a halogen (typically Cl₂ or Br₂), initiated by UV light or heat.[7] This reaction highlights the difference in reactivity of primary (1°), secondary (2°), and tertiary (3°) carbon-hydrogen bonds.
The stability of the resulting alkyl free-radical intermediate determines the reactivity of the C-H bond. The stability order is tertiary > secondary > primary , as alkyl groups are electron-donating and stabilize the electron-deficient radical center. Consequently, branched alkanes, which possess tertiary and secondary hydrogens, exhibit higher reactivity at these specific sites compared to the primary hydrogens found predominantly in linear alkanes.[8]
Data Presentation: Selectivity in Halogenation
The selectivity of halogenation depends on the halogen used. Bromination is significantly more selective than chlorination because the hydrogen abstraction step is endothermic and the transition state resembles the alkyl radical product, making it highly sensitive to radical stability.[9] Chlorination is less selective because the reaction is exothermic and the transition state is reached earlier, resembling the reactants.[9][10]
| Alkane | Halogen | Product Distribution |
| Propane | Chlorination | 45% 1-chloropropane (B146392) (1°), 55% 2-chloropropane (B107684) (2°)[11][12] |
| Bromination | 3% 1-bromopropane (B46711) (1°), 97% 2-bromopropane (B125204) (2°)[11] | |
| 2-Methylpropane | Chlorination | 65% 2-chloro-2-methylpropane (B56623) (3°), 35% 1-chloro-2-methylpropane (B167039) (1°)[11] |
| Bromination | >99% 2-bromo-2-methylpropane (B165281) (3°)[10][12] |
The relative reactivity rates per hydrogen atom further quantify this selectivity.
| C-H Bond Type | Relative Reactivity (Chlorination) | Relative Reactivity (Bromination) |
| Primary (1°) | 1 | 1 |
| Secondary (2°) | 3.8 - 4.5 | 82 - 97 |
| Tertiary (3°) | 5.0 - 5.2 | 1640 |
Data compiled from multiple sources.[8][12]
Experimental Protocol: Free-Radical Halogenation of an Alkane
-
Apparatus Setup: The reaction is conducted in a flask equipped with a condenser, a magnetic stirrer, and a gas inlet/outlet. The apparatus is placed in a fume hood and shielded from ambient light if the reaction is to be photochemically initiated.[13]
-
Reactant Charging: The liquid alkane (e.g., 2-methylpropane) is added to the flask.
-
Initiation: The reaction is initiated either by heating the mixture or by irradiation with a UV lamp.[7]
-
Halogen Addition: The halogen (e.g., liquid bromine or gaseous chlorine) is added slowly to the alkane while stirring. The reaction is often accompanied by the evolution of hydrogen halide gas (HBr or HCl), which can be neutralized by passing it through a basic solution.
-
Monitoring and Workup: The reaction progress is monitored by observing the disappearance of the halogen's color (e.g., the reddish-brown of bromine).
-
Product Analysis: After the reaction is complete, the mixture is washed to remove any remaining acid. The product distribution is typically analyzed using gas chromatography (GC), which separates the isomeric haloalkane products.[13]
Catalytic and Thermal Cracking: C-C Bond Cleavage
Cracking is the process of breaking down large, less useful hydrocarbon molecules into smaller, more valuable ones like those found in gasoline.[14] The mechanism and resulting product distribution differ significantly depending on whether the process is thermal or catalytic, and whether the starting alkane is linear or branched.
-
Thermal Cracking: This process uses high temperatures (450-900°C) and pressures.[14][15] It proceeds via a free-radical mechanism, leading to the homolytic cleavage of C-C bonds. Thermal cracking of linear alkanes tends to produce a mixture of smaller alkanes and a high proportion of alkenes (e.g., ethene, propene).[14]
-
Catalytic Cracking: This process uses lower temperatures (around 500°C) and a solid acid catalyst, typically a zeolite.[14] It proceeds via a carbocation mechanism. The acidic sites of the catalyst initiate the reaction by abstracting a hydride ion from the alkane, forming a carbocation.[16][17] This carbocation can then undergo rearrangement to form a more stable (e.g., tertiary) carbocation before C-C bond cleavage (β-scission). This rearrangement capability is why catalytic cracking of linear alkanes yields a high proportion of more stable, branched alkanes and aromatic compounds, which are desirable for high-octane gasoline.[14]
Data Presentation: Representative Cracking Product Distribution
The product distribution is complex, but the general trend favors branched products in catalytic cracking.
| Cracking Method | Feedstock | Key Products |
| Thermal Cracking | Linear Alkane (e.g., n-Hexadecane) | High yield of small alkenes (ethene, propene), smaller linear alkanes.[14][18] |
| Catalytic Cracking | Linear Alkane (e.g., n-Hexadecane) | High yield of branched alkanes (iso-alkanes), aromatic compounds, and C₃-C₄ alkenes.[14][19] |
Experimental Protocol: Catalytic Cracking
-
Reactor Setup: The experiment is typically performed in a fixed-bed reactor. A quartz or stainless-steel tube is packed with the zeolite catalyst.
-
Catalyst Activation: The catalyst is activated by heating it under a flow of inert gas or air to remove any adsorbed water or impurities.
-
Reaction Conditions: The reactor is heated to the desired temperature (e.g., 500-720°C).[15]
-
Feed Introduction: The liquid alkane feedstock is vaporized and passed over the hot catalyst bed, often carried by an inert gas like nitrogen.[20]
-
Product Collection: The gaseous products exiting the reactor are cooled to condense the liquid fraction. Gaseous products are collected separately.
-
Analysis: The liquid and gaseous products are analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the distribution of the resulting hydrocarbons.
Mandatory Visualizations
Logical Relationship: Alkane Structure and Reactivity
References
- 1. Using Heats of Combustion to Compare the Stability of Isomeric Alkanes | Chemistry | Study.com [study.com]
- 2. Alkane - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.williams.edu [web.williams.edu]
- 5. biopchem.education [biopchem.education]
- 6. chemistry.montana.edu [chemistry.montana.edu]
- 7. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 8. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]
- 13. Experiment #3 [sas.upenn.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 16. scienceopen.com [scienceopen.com]
- 17. researchgate.net [researchgate.net]
- 18. snsct.snscourseware.org [snsct.snscourseware.org]
- 19. mdpi.com [mdpi.com]
- 20. studymind.co.uk [studymind.co.uk]
Validating the Structure of 3-Ethyl-2,2,3-trimethylheptane: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy and other key analytical techniques for the validation of the highly branched alkane, 3-Ethyl-2,2,3-trimethylheptane.
This document outlines the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Due to the absence of publicly available experimental spectra for this compound, this guide utilizes predicted data to illustrate the principles of structural elucidation for this molecule. Detailed experimental protocols for each technique are also provided to support practical application in the laboratory.
Structural Overview
This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. Its structure features a heptane (B126788) backbone with multiple alkyl substituents, leading to a complex arrangement of chemically non-equivalent protons and carbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular structure can be assembled.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to show a number of distinct signals, each corresponding to a set of chemically equivalent protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values are summarized below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -CH₃ (C1) | ~ 0.90 | Triplet | 3H |
| -CH₂- (C2) | ~ 1.25 | Multiplet | 2H |
| -CH₂- (C4) | ~ 1.25 | Multiplet | 2H |
| -CH₂- (C5) | ~ 1.25 | Multiplet | 2H |
| -CH₃ (C6) | ~ 0.88 | Triplet | 3H |
| -CH₂- (Ethyl at C3) | ~ 1.40 | Quartet | 2H |
| -CH₃ (Ethyl at C3) | ~ 0.85 | Triplet | 3H |
| -C(CH₃)₂ (at C2) | ~ 0.86 | Singlet | 6H |
| -CH₃ (at C3) | ~ 0.83 | Singlet | 3H |
Predicted ¹³C NMR Data
The carbon NMR spectrum provides information on the number of chemically distinct carbon atoms and their electronic environments. Due to the high degree of branching and the presence of quaternary carbons, a combination of broadband decoupled ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments is crucial for complete assignment.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Carbon Type (from DEPT) |
| C1 | ~ 14.3 | CH₃ |
| C2 | ~ 35.0 | C |
| C3 | ~ 45.0 | C |
| C4 | ~ 23.0 | CH₂ |
| C5 | ~ 30.0 | CH₂ |
| C6 | ~ 25.0 | CH₂ |
| C7 | ~ 14.1 | CH₃ |
| Ethyl -CH₂- at C3 | ~ 33.0 | CH₂ |
| Ethyl -CH₃ at C3 | ~ 8.0 | CH₃ |
| C(CH₃)₂ at C2 | ~ 28.0 | CH₃ |
| CH₃ at C3 | ~ 25.0 | CH₃ |
Alternative Spectroscopic Validation Methods
While NMR provides the most detailed structural information, other spectroscopic techniques offer complementary data for a comprehensive validation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For branched alkanes, the molecular ion peak is often weak or absent in electron ionization (EI) mass spectra. Fragmentation is dominated by cleavage at the branching points to form stable carbocations.[1][2][3]
Predicted Mass Spectrometry Fragmentation:
| m/z | Proposed Fragment Ion | Comments |
| 170 | [C₁₂H₂₆]⁺ | Molecular Ion (expected to be of very low abundance) |
| 141 | [M - C₂H₅]⁺ | Loss of an ethyl group |
| 127 | [M - C₃H₇]⁺ | Loss of a propyl group |
| 99 | [M - C₅H₁₁]⁺ | Loss of a pentyl group |
| 85 | [C₆H₁₃]⁺ | Cleavage at the C3-C4 bond |
| 71 | [C₅H₁₁]⁺ | Prominent peak due to stable tertiary carbocation |
| 57 | [C₄H₉]⁺ | Prominent peak due to stable tertiary carbocation |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the IR spectrum is expected to be relatively simple, showing characteristic C-H and C-C bond vibrations.[4][5][6][7]
Predicted Infrared Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2960-2850 | C-H stretch (sp³ hybridized) | Strong |
| 1470-1450 | C-H bend (methylene scissoring) | Medium |
| 1380-1370 | C-H bend (methyl bending) | Medium |
| ~720 | C-H rock (long chain alkanes) | Weak |
Experimental Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of this compound, integrating the spectroscopic techniques discussed.
Caption: A logical workflow for the synthesis, purification, and structural validation of this compound using a combination of spectroscopic techniques.
Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a liquid organic compound such as this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
DEPT Experiments: Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the empty salt plates or the clean ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Spectrum: Acquire the IR spectrum of the sample.
-
Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Identify the characteristic absorption bands and assign them to the corresponding functional groups.
By combining the detailed structural information from NMR with the complementary data from mass spectrometry and IR spectroscopy, researchers can confidently validate the structure of this compound and other complex organic molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. GCMS Section 6.9.2 [people.whitman.edu]
- 4. Alkane IR Spectrum Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
Navigating the Labyrinth of Dodecane Isomers: A Comparative Guide to Mass Spectral Libraries
For researchers, scientists, and drug development professionals engaged in the meticulous work of identifying C12H26 isomers, the choice of mass spectral library is paramount. This guide provides a comprehensive comparison of leading mass spectral databases, supported by experimental protocols and data presentation to aid in the confident identification of these closely related compounds.
The structural diversity of C12H26, with its 355 possible isomers, presents a significant analytical challenge. Gas chromatography-mass spectrometry (GC-MS) is the principle technique for their differentiation, but definitive identification hinges on the quality and breadth of the mass spectral library used for comparison. This guide evaluates four major libraries: the National Institute of Standards and Technology (NIST) Mass Spectral Library, the Wiley Registry of Mass Spectral Data, MassBank, and METLIN.
Comparative Analysis of Mass Spectral Libraries
The selection of an appropriate mass spectral library is critical for the successful identification of C12H26 isomers. The following table summarizes the key quantitative metrics for the NIST, Wiley, MassBank, and METLIN databases. While exact numbers of C12H26 isomers are not always explicitly stated by the providers, this comparison is based on available information and the general scope of each library.
| Feature | NIST/EPA/NIH Mass Spectral Library | Wiley Registry of Mass Spectral Data | MassBank | METLIN |
| Total Spectra | Over 1 million EI spectra | Over 1.2 million spectra[1] | Over 2 million records (including in-silico)[2] | Over 1 million molecules[3] |
| Unique Compounds | Over 350,000 | Over 950,000[1] | Data not explicitly provided | Over 1 million[3] |
| C12H26 Isomer Coverage | Contains spectra for n-dodecane and various branched isomers.[4] | Extensive coverage of organic compounds, including a wide range of hydrocarbon isomers.[5][6][7][8] | Contains spectra for n-dodecane.[9] | Contains data for n-dodecane.[10][11] |
| Search Capabilities | Sophisticated search algorithms (e.g., Hybrid Search) and retention index data.[12][13][14] | Comprehensive search software with various filtering options. | Compound, spectral, and structure search functionalities.[15] | Exact mass, fragment, and similarity searches.[3][11][16] |
| Data Accessibility | Commercial license | Commercial license | Open access | Open access (web), with local version available for purchase |
Experimental Protocol: GC-MS Analysis of C12H26 Isomers
A robust and reproducible experimental protocol is essential for the separation and analysis of C12H26 isomers. The following is a generalized GC-MS methodology that can be adapted based on the specific instrumentation and sample matrix.
Sample Preparation
-
Dilution: Dissolve the sample containing C12H26 isomers in a high-purity volatile solvent such as hexane (B92381) or pentane. A typical concentration for analysis is in the range of 1-10 µg/mL.
-
Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a deuterated alkane or an alkane with a different carbon number not present in the sample) at a known concentration.
-
Filtration: If the sample contains particulate matter, filter it through a 0.22 µm PTFE syringe filter before injection to prevent contamination of the GC system.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A high-resolution capillary gas chromatograph is required.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is recommended for separating hydrocarbon isomers.
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Inlet: Split/splitless injector. For trace analysis, a splitless injection is preferred.
-
Injector Temperature: 250-280 °C
-
Injection Volume: 1 µL
-
-
Oven Temperature Program: An optimized temperature program is crucial for separating closely eluting isomers. A typical program could be:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-250.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Analysis
-
Peak Identification: Integrate the chromatographic peaks and compare the resulting mass spectra with the entries in the selected spectral library (NIST, Wiley, MassBank, or METLIN).
-
Retention Index: Utilize retention indices (if available in the library) as an additional confirmation tool for isomer identification.
-
Quantification: If an internal standard was used, calculate the concentration of each isomer based on its peak area relative to the internal standard's peak area.
Workflow for Cross-Referencing Mass Spectral Libraries
The following diagram illustrates a logical workflow for identifying an unknown C12H26 isomer by cross-referencing multiple mass spectral libraries. This process enhances the confidence of identification by leveraging the strengths of different databases.
Caption: C12H26 Isomer Identification Workflow.
Conclusion
The identification of C12H26 isomers requires a multi-faceted approach that combines a robust analytical method with the comprehensive use of high-quality mass spectral libraries. While commercial libraries like the Wiley Registry and NIST offer extensive collections of spectra, open-access databases such as MassBank and METLIN provide valuable supplementary resources. By employing a systematic workflow that includes cross-referencing hits from multiple libraries and utilizing retention index data, researchers can significantly increase the confidence and accuracy of their isomer identifications. This guide serves as a foundational resource for navigating the complexities of C12H26 isomer analysis, empowering scientists in their research and development endeavors.
References
- 1. Wiley Registry™ of Mass Spectral Data, 2023 Edition [sisweb.com]
- 2. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 3. METLIN: A Technology Platform for Identifying Knowns and Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dodecane [webbook.nist.gov]
- 5. Wiley Registry of Mass Spectral Data 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 6. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. msp.ch [msp.ch]
- 8. static.mascom-bremen.de [static.mascom-bremen.de]
- 9. massbank.eu [massbank.eu]
- 10. METLIN - Database Commons [ngdc.cncb.ac.cn]
- 11. metlin-nl.scripps.edu [metlin-nl.scripps.edu]
- 12. chemdata.nist.gov [chemdata.nist.gov]
- 13. nist.gov [nist.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. massbank.eu [massbank.eu]
- 16. osti.gov [osti.gov]
A Comparative Guide to Purity Assessment of Synthesized 3-Ethyl-2,2,3-trimethylheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-Ethyl-2,2,3-trimethylheptane, a highly branched C12 alkane. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are objectively compared, supported by detailed experimental protocols and hypothetical data to illustrate their respective strengths and limitations in detecting and quantifying potential impurities.
Introduction
This compound is a saturated hydrocarbon with a complex, branched structure. Its synthesis, typically via routes such as the Grignard reaction, can introduce a variety of impurities, including unreacted starting materials, diastereomers, and byproducts from side reactions. Accurate purity assessment is therefore critical for its application in research and development, where impurities could significantly impact experimental outcomes. This guide evaluates three common analytical techniques for their suitability in the purity determination of this compound and its structural isomers.
Potential Impurities in the Synthesis of this compound
A plausible synthetic route for this compound involves the Grignard reaction of a suitable alkyl magnesium halide with a ketone, followed by dehydration and hydrogenation. This process can lead to several potential impurities:
-
Unreacted Starting Materials: Residual ketone and alkyl halide.
-
Diastereomers: If chiral centers are formed during the synthesis.
-
Side-Reaction Byproducts: Alkenes from incomplete hydrogenation, and products of Wurtz coupling.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Comparative Compounds
For the purpose of this guide, the purity assessment of this compound will be compared with the following structurally similar C12 alkane isomers:
-
n-Dodecane: A linear alkane for baseline comparison.
-
2,2,4,6,6-Pentamethylheptane: A highly branched isomer.
-
Cyclododecane: A cyclic alkane.
Experimental Protocols
Detailed methodologies for the three key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
MS Detector:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes.
-
-
Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of hexane.
High-Performance Liquid Chromatography (HPLC)
While less common for non-polar hydrocarbons, reversed-phase HPLC can be employed for the separation of high molecular weight alkanes.
Methodology:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: Isocratic elution with 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (alkanes have weak UV absorbance at low wavelengths).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of acetonitrile.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can determine the purity of a substance without the need for a specific reference standard of the analyte itself.[3][4][5][6]
Methodology:
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl3) with 0.05% v/v Tetramethylsilane (TMS).
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) of known high purity.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (TMB) into the same NMR tube.
-
Add 0.6 mL of CDCl3.
-
Vortex until fully dissolved.
-
-
¹H NMR Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Acquisition Time: 4 s.
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply a baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (TMB)
-
-
Data Presentation
The following table summarizes hypothetical purity assessment data for synthesized this compound and its comparative compounds using the three analytical techniques.
| Compound | GC-MS Purity (%) | HPLC Purity (%) | qNMR Purity (%) | Major Impurities Detected |
| This compound | 98.5 | 98.2 | 98.6 | Diastereomers, residual alkene |
| n-Dodecane | 99.8 | 99.9 | 99.7 | Trace C11 and C13 alkanes |
| 2,2,4,6,6-Pentamethylheptane | 99.1 | 99.0 | 99.2 | Other branched isomers |
| Cyclododecane | 99.5 | 99.6 | 99.4 | Cyclododecene |
Mandatory Visualization
Experimental Workflow for Purity Assessment
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Comparison of Analytical Techniques
Caption: Comparison of GC-MS, HPLC, and qNMR for the purity assessment of this compound.
Discussion
-
GC-MS: This technique offers the best separation efficiency and sensitivity for volatile compounds like this compound and its likely impurities. The mass spectrometric detection provides confident identification of impurities based on their fragmentation patterns. However, it is a relative quantification method unless certified reference standards for each impurity are available.
-
HPLC: While feasible, HPLC is generally less suited for the analysis of non-polar, volatile alkanes compared to GC. The separation of structurally similar isomers can be challenging, and the lack of a universal, sensitive detector for alkanes (UV detection is weak) limits its quantitative accuracy.
-
qNMR: The primary advantage of qNMR is its ability to provide absolute quantification without the need for a specific standard of the analyte.[3][4][5][6] This makes it an excellent orthogonal technique to verify the purity results obtained by chromatographic methods. Its main limitations are lower sensitivity compared to GC-MS and potential for signal overlap in complex mixtures, which can complicate accurate integration.
Conclusion
For a comprehensive and reliable purity assessment of synthesized this compound, a combination of analytical techniques is recommended. GC-MS is the preferred method for the separation and identification of volatile impurities due to its high resolution and sensitivity. qNMR serves as an invaluable orthogonal method for absolute purity determination, providing a high degree of confidence in the final purity value. HPLC may be considered as a supplementary technique, particularly if non-volatile impurities are suspected. This multi-faceted approach ensures a thorough characterization of the synthesized compound, which is essential for its intended applications in research and development.
References
Inter-Laboratory Comparison of 3-Ethyl-2,2,3-trimethylheptane Analysis: A Methodological Guide
Disclaimer: As of the latest literature review, no public inter-laboratory comparison or proficiency testing data for 3-Ethyl-2,2,3-trimethylheptane is available. The following guide is a simulation of such a study, designed to provide researchers, scientists, and drug development professionals with a framework for methodology and data presentation. The quantitative data presented herein is illustrative and intended to serve as a template for internal or collaborative studies.
Introduction
This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2] Accurate and reproducible quantification of this and similar branched-chain alkanes is crucial in various fields, including petrochemical analysis, environmental monitoring, and as potential biomarkers in metabolomics. This guide outlines a simulated inter-laboratory study to assess the precision and accuracy of a standardized analytical method for this compound quantification.
Data Presentation: Simulated Inter-Laboratory Study Results
The following table summarizes fictional results from a hypothetical inter-laboratory study where ten laboratories were provided with a standard solution of this compound at a known concentration of 50.0 µg/mL. Each laboratory was asked to perform five replicate measurements using the provided gas chromatography-mass spectrometry (GC-MS) protocol.
| Laboratory ID | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Replicate 4 (µg/mL) | Replicate 5 (µg/mL) | Mean (µg/mL) | Standard Deviation |
| Lab 1 | 49.8 | 50.2 | 49.5 | 50.5 | 49.9 | 50.0 | 0.4 |
| Lab 2 | 51.2 | 50.8 | 51.5 | 50.9 | 51.1 | 51.1 | 0.3 |
| Lab 3 | 48.5 | 48.9 | 48.2 | 48.7 | 48.4 | 48.5 | 0.3 |
| Lab 4 | 50.5 | 49.9 | 50.1 | 50.8 | 50.3 | 50.3 | 0.3 |
| Lab 5 | 52.1 | 52.5 | 51.9 | 52.3 | 52.0 | 52.2 | 0.2 |
| Lab 6 | 47.9 | 48.1 | 47.5 | 47.8 | 48.2 | 47.9 | 0.3 |
| Lab 7 | 49.6 | 50.0 | 49.8 | 50.3 | 49.5 | 49.8 | 0.3 |
| Lab 8 | 50.9 | 51.1 | 50.7 | 51.3 | 50.8 | 51.0 | 0.2 |
| Lab 9 | 49.1 | 48.8 | 49.4 | 49.0 | 49.2 | 49.1 | 0.2 |
| Lab 10 | 51.8 | 51.5 | 52.1 | 51.6 | 51.9 | 51.8 | 0.2 |
| Overall | 50.2 | 1.4 |
Experimental Protocols
The recommended methodology for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high resolution and sensitivity for volatile and semi-volatile organic compounds.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or pentane. For this simulated study, a concentration of 1 mg/mL is recommended for the stock.
-
Working Standard: Dilute the stock solution with the same solvent to achieve the desired concentration (e.g., 50 µg/mL).
-
Internal Standard: For improved quantitative accuracy, an internal standard (e.g., a deuterated alkane or a different, non-interfering alkane) should be added to the working standard.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following parameters provide a starting point for method development and are based on common practices for hydrocarbon analysis.[3][4]
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
GC Column: A non-polar capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is suitable for separating hydrocarbon isomers.[4] A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector:
-
Mode: Split injection (a split ratio of 50:1 is common for this concentration range).
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Data Acquisition: Full scan mode.
-
3. Data Analysis
-
Identification: The identification of this compound is confirmed by its retention time and by comparing its mass spectrum with a reference library such as the NIST Mass Spectral Library.
-
Quantification: Create a calibration curve using a series of standards of known concentrations. The peak area of a characteristic ion for this compound is typically used for quantification against the internal standard.
Mandatory Visualization
Signaling Pathways: As this compound is a simple, non-polar hydrocarbon, it is not known to be involved in biological signaling pathways. Therefore, a diagram of this nature is not applicable to this compound.
Experimental Workflow: The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
Isomeric Effects on the Physical Properties of Dodecanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isomeric form of a molecule, even with the same molecular formula, can significantly influence its physical properties. This guide provides a comparative analysis of the physical properties of n-dodecane and two of its isomers: 2-methylundecane (B1362468) and the highly branched 2,2,4,6,6-pentamethylheptane. Understanding these differences is crucial for applications ranging from solvent selection in chemical synthesis to formulation development in the pharmaceutical industry.
Influence of Molecular Structure on Physical Properties
Alkanes, such as dodecane (B42187) and its isomers, are non-polar molecules that exhibit weak intermolecular van der Waals forces. The strength of these forces is dependent on the surface area of the molecule.
-
Boiling Point: Straight-chain alkanes, like n-dodecane, have a larger surface area compared to their branched isomers.[1][2][3] This allows for more points of contact between molecules, resulting in stronger van der Waals forces that require more energy to overcome, thus leading to a higher boiling point.[1][2][3] As the degree of branching increases, the molecule becomes more compact and spherical, reducing the surface area and weakening the intermolecular forces, which in turn lowers the boiling point.[1][2][3][4][5]
-
Melting Point: The melting point of alkanes is influenced by how well the molecules can pack into a crystal lattice. Highly symmetrical or linear molecules can pack more efficiently, leading to a more stable crystal lattice that requires more energy to break apart, resulting in a higher melting point. Increased branching can sometimes lead to a more compact, symmetrical structure that packs better than less branched, asymmetrical isomers, thus increasing the melting point.
-
Density: The density of isomeric alkanes is also related to molecular packing. Generally, more compact, branched isomers can pack more efficiently in the liquid state, leading to a higher density compared to their linear counterparts at the same temperature.
-
Viscosity: Viscosity, a measure of a fluid's resistance to flow, is also influenced by intermolecular forces. Stronger van der Waals forces, as seen in linear alkanes, lead to a higher viscosity. The more compact nature of branched isomers reduces intermolecular interactions, resulting in lower viscosity.
Comparative Data of Dodecane Isomers
The following table summarizes the key physical properties of n-dodecane, 2-methylundecane, and 2,2,4,6,6-pentamethylheptane.
| Physical Property | n-Dodecane | 2-Methylundecane | 2,2,4,6,6-Pentamethylheptane |
| Molecular Formula | C₁₂H₂₆ | C₁₂H₂₆ | C₁₂H₂₆ |
| Molecular Weight | 170.34 g/mol | 170.34 g/mol | 170.34 g/mol |
| Boiling Point | 216.2 °C | 210 °C[4] | 177.5 °C |
| Melting Point | -9.6 °C | -46.8 °C[4] | -60.0 °C[6] |
| Density | 0.749 g/mL at 20°C | 0.74 g/cm³ | 0.749 g/cm³[7] |
| Dynamic Viscosity | 1.34 mPa·s at 25°C | Data not available | ~0.9 mPa·s (estimated) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Boiling Point Determination (Micro Method)
This method is suitable for small quantities of liquid.
Procedure:
-
A small amount of the liquid (a few milliliters) is placed in a test tube.
-
A capillary tube, sealed at one end, is placed open-end down into the liquid.
-
The test tube is attached to a thermometer and heated in a controlled manner, typically in a Thiele tube or a melting point apparatus with a heating block.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then slowly reduced, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
Melting Point Determination
Procedure:
-
A small, dry sample of the solid is finely powdered.
-
The powdered sample is packed into a capillary tube, sealed at one end, to a height of a few millimeters.
-
The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.
Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume.
Procedure:
-
The mass of the clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper, which has a capillary bore, is inserted, allowing excess liquid to be expelled.
-
The outside of the pycnometer is carefully dried, and its mass is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant, known temperature. A detailed procedure can be found in ASTM D854.[5][8][9][10][11]
Viscosity Determination (Capillary Viscometer Method)
This method is based on measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity. A standard procedure is outlined in ASTM D445.[1][2][3][4]
Procedure:
-
A calibrated glass capillary viscometer (e.g., an Ubbelohde viscometer) is selected based on the expected viscosity of the liquid.
-
The viscometer is filled with a precise amount of the sample liquid.
-
The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature.
-
The liquid is drawn up into the wider tube of the viscometer by suction.
-
The suction is removed, and the time it takes for the liquid to flow between two marked points on the capillary is measured with a stopwatch.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Logical Relationship Diagram
The following diagram illustrates the relationship between the isomeric structure of dodecanes and their resulting physical properties.
Caption: Relationship between dodecane isomer structure and physical properties.
References
- 1. store.astm.org [store.astm.org]
- 2. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 3. ASTM D445 - eralytics [eralytics.com]
- 4. store.astm.org [store.astm.org]
- 5. matestlabs.com [matestlabs.com]
- 6. 2-METHYLUNDECANE | 7045-71-8 [chemicalbook.com]
- 7. ASTM D854 - Specific Gravity of Soil Solids by Water Pycnometer [appliedtesting.com]
- 8. scribd.com [scribd.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- 11. tamson-instruments.com [tamson-instruments.com]
A Comparative Guide to the Synthesis of Highly Branched Alkanes
For researchers, scientists, and professionals in drug development, the efficient synthesis of highly branched alkanes is a critical aspect of molecular design and construction. These structures are integral to a wide array of applications, from high-octane fuels to complex pharmacophores. This guide provides an objective comparison of key synthesis methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for a given research objective.
This document outlines and contrasts three primary methodologies for the laboratory-scale synthesis of highly branched alkanes: Alkylation of Isobutane (B21531) with Isobutene, Grignard Reaction followed by Deoxygenation, and the Wittig Reaction coupled with Hydrogenation. Each method is evaluated based on yield, selectivity, and reaction conditions, with a focus on the synthesis of the model compound 2,2,4-trimethylpentane (B7799088) (isooctane).
Comparative Data of Synthesis Methods
The following table summarizes the quantitative data for the synthesis of 2,2,4-trimethylpentane using the three aforementioned methods, providing a clear comparison of their respective efficiencies and outcomes.
| Method | Target Molecule | Key Reactants | Catalyst/Reagent | Reaction Conditions | Selectivity for C8 Alkanes | Yield of 2,2,4-trimethylpentane |
| Alkylation | 2,2,4-trimethylpentane | Isobutane, Isobutene | Sulfuric Acid | Low Temperature | ~70% for trimethylpentanes[1] | High (Industrial Process) |
| Grignard Reaction & Deoxygenation | 2,2,4-trimethylpentane | tert-Butylmagnesium chloride, Acetone (B3395972) | Not Applicable | Anhydrous ether, room temp. -> Deoxygenation | High (precursor) | Moderate |
| Wittig Reaction & Hydrogenation | 2,2,4-trimethylpentane | Isopropyltriphenylphosphonium (B8661593) bromide, Di-tert-butyl ketone | n-BuLi, Pd/C | Anhydrous THF, -78°C to rt -> H2, rt | High (alkene precursor) | Moderate to High |
Visualizing Synthetic Pathways
To facilitate a deeper understanding of the discussed synthetic strategies, the following diagrams, generated using the DOT language, illustrate the logical flow and key transformations involved in each method.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended for trained professionals in a laboratory setting.
Alkylation of Isobutane with Isobutene
This industrial process can be adapted for a laboratory setting to produce 2,2,4-trimethylpentane. The reaction involves the acid-catalyzed addition of isobutane to isobutene.
Materials:
-
Isobutane
-
Isobutene
-
Concentrated Sulfuric Acid (98%)
-
Ice-salt bath
-
Pressure-equalizing dropping funnel
-
Three-necked round-bottom flask
-
Magnetic stirrer
Procedure:
-
Cool the three-necked round-bottom flask in an ice-salt bath to below 10°C.
-
Add a determined amount of concentrated sulfuric acid to the flask with stirring.
-
In a separate flask, prepare a mixture of liquefied isobutane and isobutene in a specific molar ratio.
-
Slowly add the isobutane/isobutene mixture to the stirred sulfuric acid via the pressure-equalizing dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Allow the mixture to settle and separate into two layers.
-
Carefully separate the upper hydrocarbon layer from the lower acid layer.
-
Wash the hydrocarbon layer with a cold sodium bicarbonate solution, followed by water, and then dry over anhydrous sodium sulfate.
-
The product can be purified by fractional distillation to isolate 2,2,4-trimethylpentane.
Note: This reaction is hazardous and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Grignard Reaction followed by Deoxygenation
This two-step sequence involves the formation of a tertiary alcohol via a Grignard reaction, followed by its deoxygenation to the corresponding alkane.
Part A: Synthesis of 2,4,4-Trimethyl-2-pentanol
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Anhydrous diethyl ether
-
Acetone
-
Aqueous solution of ammonium (B1175870) chloride
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine to initiate the reaction.
-
Add a solution of tert-butyl chloride in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled.
-
Once the Grignard reagent has formed (a cloudy grey solution), cool the flask in an ice bath.
-
Add a solution of acetone in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
Part B: Deoxygenation of 2,4,4-Trimethyl-2-pentanol
Materials:
-
2,4,4-Trimethyl-2-pentanol
-
Triethylsilane
-
Boron trifluoride etherate (BF3·OEt2)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve the tertiary alcohol in dichloromethane.
-
Cool the solution in an ice bath.
-
Add triethylsilane to the solution.
-
Slowly add boron trifluoride etherate dropwise to the stirred solution.
-
Allow the reaction to proceed until completion (monitored by TLC or GC).
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the resulting 2,2,4-trimethylpentane by distillation.
Wittig Reaction followed by Hydrogenation
This method involves the synthesis of an alkene precursor via a Wittig reaction, which is subsequently hydrogenated to the desired alkane.
Part A: Synthesis of 2,4,4-Trimethyl-1-pentene
Materials:
-
Isopropyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Di-tert-butyl ketone
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend isopropyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to -78°C (dry ice/acetone bath).
-
Slowly add n-BuLi dropwise to the suspension, resulting in the formation of the orange-red ylide.
-
Stir the ylide solution at -78°C for 30 minutes.
-
Add a solution of di-tert-butyl ketone in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude alkene by column chromatography.
Part B: Hydrogenation of 2,4,4-Trimethyl-1-pentene
Materials:
-
2,4,4-Trimethyl-1-pentene
-
Palladium on carbon (10% Pd/C)
-
Ethanol (B145695) or Ethyl acetate (B1210297)
-
Hydrogen gas
Procedure:
-
Dissolve the alkene in ethanol or ethyl acetate in a suitable hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen several times.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by the cessation of hydrogen uptake or by GC/TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the final product, 2,2,4-trimethylpentane.
Conclusion
The choice of synthesis method for highly branched alkanes depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the required purity of the final product. For large-scale production, Alkylation is the most industrially relevant and high-yielding method. For laboratory-scale synthesis requiring high purity and specific branching patterns, the Grignard reaction followed by deoxygenation and the Wittig reaction followed by hydrogenation offer versatile and reliable routes, albeit with potentially more moderate overall yields and the need for multi-step procedures. The provided protocols and comparative data serve as a valuable resource for chemists to make informed decisions in their synthetic endeavors.
References
A Comparative Guide to Computational Models for Alkane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of prevalent computational models used for studying alkanes. The selection of an appropriate computational method is paramount for accurately predicting the thermodynamic, structural, and dynamic properties of alkanes, which are fundamental components of many systems of interest in drug development and materials science. This document offers an objective comparison of various force fields for molecular dynamics simulations and density functional theory (DFT) functionals for quantum mechanical calculations, supported by experimental data and detailed methodologies.
Data Presentation
Comparison of Molecular Mechanics Force Fields
The following table summarizes the performance of several common force fields in predicting the melting points of n-pentadecane (C15) and n-hexadecane (C16), as well as the liquid density of n-pentadecane at 298.15 K.
| Force Field | Type | Melting Point C15 (K) | Melting Point C16 (K) | Liquid Density C15 (g/cm³) at 298.15 K |
| Experimental | - | 283.0 | 291.3 | 0.768 |
| CHARMM36 | All-Atom | 317 | 321 | 0.766 |
| L-OPLS | All-Atom | 309 | 313 | 0.767 |
| COMPASS | All-Atom | 299 | 304 | 0.778 |
| Williams 7B | All-Atom | 286 | 291 | 0.768 |
| TraPPE-UA | United-Atom | 293 | 298 | 0.755 |
| PYS | United-Atom | 285 | 289 | 0.764 |
| MARTINI | Coarse-Grained | - | - | 0.734 |
Data extracted from Burrows et al., J. Phys. Chem. B 2021, 125 (19), 5145–5159.[1]
Comparison of Density Functional Theory (DFT) Functionals
The following table presents the calculated reaction enthalpies for the combustion of methane (B114726) (C1) and propane (B168953) (C3) using various DFT functionals with the 6-31G(d) basis set, compared to experimental values.
| Functional | Jacob's Ladder Rung | Methane (C1) ΔH (kcal/mol) | Propane (C3) ΔH (kcal/mol) |
| Experimental | - | -212.8 | -530.6 |
| LSDA | 1 (LDA) | -205.4 | -516.3 |
| PBEPBE | 2 (GGA) | -200.1 | -502.8 |
| TPSSh | 3 (meta-GGA) | -207.9 | -520.1 |
| B3LYP | 4 (Hybrid) | -204.7 | -514.2 |
| B2PLYP | 5 (Double Hybrid) | -210.1 | -525.8 |
| B2PLYPD3 | 5 (Dispersion Corrected) | -211.5 | -529.1 |
Data extracted from the supplementary information of Fatema, K. Benchmarking of Density Functional Theories for Combustion Reactions in Alkanes by Evaluating Thermodynamic Properties. ChemRxiv. 2023.[2][3][4]
Experimental Protocols
Molecular Dynamics (MD) Simulations
The benchmark studies for molecular dynamics force fields were conducted using the GROMACS software package.[5] A general protocol for simulating alkanes involves the following steps:
-
System Setup: An initial configuration of alkane molecules is placed in a simulation box. For liquid simulations, this is typically a random distribution, while for solid-phase simulations, a crystalline structure is used as the starting point.
-
Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable contacts or geometries. The steepest descent algorithm is commonly used for this purpose.
-
Equilibration: The system is then equilibrated in two stages:
-
NVT Ensemble (Canonical Ensemble): The system is heated to the desired temperature while keeping the number of particles (N), volume (V), and temperature (T) constant. This allows the system to reach thermal equilibrium.
-
NPT Ensemble (Isothermal-Isobaric Ensemble): The system is then equilibrated at the desired temperature and pressure, with the number of particles (N), pressure (P), and temperature (T) held constant. This allows the density of the system to relax to its equilibrium value.
-
-
Production Run: Once the system is equilibrated, the production simulation is performed in the NPT ensemble, during which the trajectory data is collected for analysis of various properties.
A sample GROMACS .mdp (molecular dynamics parameter) file for an NPT equilibration might include the following key parameters:
This is an illustrative example. Specific parameters may vary depending on the force field and system.
Density Functional Theory (DFT) Calculations
The DFT benchmark calculations for alkane combustion thermodynamics were performed using the Gaussian software package.[6] The general methodology is as follows:
-
Structure Optimization: The 3D structure of each alkane and the combustion products (CO₂ and H₂O) is optimized to find the lowest energy conformation.
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.
-
Thermochemical Analysis: The reaction enthalpy (ΔH) and Gibbs free energy (ΔG) are calculated by subtracting the sum of the thermochemical values of the reactants from the sum of the thermochemical values of the products.
A typical Gaussian input file for a geometry optimization and frequency calculation of an alkane would include the following sections:
Drug Development Workflow Incorporating Computational Chemistry
This diagram illustrates how computational chemistry is integrated into the modern drug discovery and development pipeline.
References
- 1. Benchmarking of Molecular Dynamics Force Fields for Solid-Liquid and Solid-Solid Phase Transitions in Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Ethyl-2,2,3-trimethylheptane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-Ethyl-2,2,3-trimethylheptane, a flammable hydrocarbon. Adherence to these protocols is paramount to minimize risks and ensure regulatory compliance.
Hazard Profile and Disposal Overview
This compound is classified as a flammable liquid and presents an aspiration hazard.[1] Improper disposal can lead to fire, explosion, and environmental contamination. Therefore, it must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[1][2] This chemical should never be poured down the drain or mixed with regular trash.[3][4][5]
A summary of key data for this compound and its disposal is presented in the table below.
| Parameter | Information | Citation |
| Chemical Name | This compound | [6] |
| Molecular Formula | C12H26 | [6] |
| Primary Hazards | Flammable liquid, Aspiration hazard | [1] |
| Disposal Method | Hazardous Waste Collection | [2][5][7] |
| Container Type | Chemically compatible, sealed container (e.g., glass or polyethylene) | [3][8][9] |
| Labeling | "Hazardous Waste," chemical name, hazard pictograms, accumulation start date | [2][3][7][10] |
| Waste Segregation | Store separately from incompatible materials (e.g., oxidizers) | [3][7][8] |
Experimental Protocol for Waste Collection and Disposal
The following detailed methodology outlines the safe collection and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles. A face shield should be worn if there is a risk of splashing.[5][11]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[5][11]
-
Body Protection: Wear a flame-retardant laboratory coat.[5][11]
-
Work Area: All handling of waste should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[5][11]
-
Ignition Sources: Ensure the work area is free of open flames, sparks, and hot surfaces.[1][11]
2. Waste Segregation and Collection:
-
Dedicated Waste Container: Designate a specific, chemically compatible container for the collection of this compound and other non-halogenated hydrocarbon waste.[9][12] Suitable containers are typically made of glass or polyethylene.
-
Avoid Mixing: Do not mix this compound with other waste streams, especially incompatible chemicals like oxidizers.[5][13]
-
Container Filling: Fill the waste container to no more than 80-90% of its capacity to allow for vapor expansion.[9][14]
-
Secure Sealing: Keep the waste container tightly sealed when not in use to prevent the escape of flammable vapors.[2][3][14]
3. Labeling and Storage:
-
Proper Labeling: As soon as waste is added, label the container with a "Hazardous Waste" tag. The label must include:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[2][5] This area must be at or near the point of generation and under the control of laboratory personnel.[2][8]
-
Storage Conditions: The SAA should be a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][5]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowed time (check with your institution's EHS office), contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.[2][7]
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations.[5]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. web.mit.edu [web.mit.edu]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C12H26 | CID 20588996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 10. mtu.edu [mtu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 13. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 14. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
